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[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol Documentation Hub

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  • Product: [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol
  • CAS: 173838-59-0

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol

This is an in-depth technical guide on the synthesis of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol . Executive Summary The synthesis of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol represents a classic challenge in heter...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the synthesis of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol .

Executive Summary

The synthesis of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol represents a classic challenge in heterocyclic construction, combining the electron-deficient pyridine ring with the electron-rich thiazole core. This molecule serves as a critical bidentate ligand scaffold in coordination chemistry and a pharmacophore in medicinal chemistry (e.g., kinase inhibitors).

This guide details a robust, three-step synthetic pathway:

  • Thioamidation: Conversion of 2-cyanopyridine to pyridine-2-carbothioamide.

  • Hantzsch Cyclization: Construction of the thiazole ring via ethyl bromopyruvate.

  • Ester Reduction: Selective reduction of the intermediate ester to the primary alcohol.

Key Technical Insight: While Lithium Aluminum Hydride (LAH) is the textbook reducing agent, this guide recommends a Sodium Borohydride/Calcium Chloride (NaBH₄/CaCl₂) system for the final step to improve safety and selectivity without compromising yield.

Retrosynthetic Analysis

The strategic disconnection relies on the Hantzsch Thiazole Synthesis , which assembles the thiazole ring from two components: a thioamide and an


-halo carbonyl.

Retrosynthesis Target [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol (Target Alcohol) Ester Ethyl 2-(pyridin-2-yl)thiazole-4-carboxylate (Stable Intermediate) Ester->Target Reduction (LiAlH4 or NaBH4/CaCl2) Thioamide Pyridine-2-carbothioamide (Thioamide) Thioamide->Ester Hantzsch Cyclization (EtOH, Reflux) HaloEster Ethyl Bromopyruvate (α-Halo Ester) HaloEster->Ester Nitrile 2-Cyanopyridine (Commercial SM) Nitrile->Thioamide Thioamidation (H2S/Base)

Figure 1: Retrosynthetic breakdown of the target alcohol to commercially available 2-cyanopyridine.

Experimental Protocols

Step 1: Synthesis of Pyridine-2-carbothioamide

Objective: Convert the nitrile group to a thioamide using hydrogen sulfide gas or a surrogate.[1] Reaction Type: Nucleophilic Addition.[1]

  • Reagents: 2-Cyanopyridine (1.0 eq), Triethylamine (TEA) or Diethylamine (1.1 eq), Hydrogen Sulfide (H₂S) gas (excess).

  • Solvent: Ethanol or Pyridine.[1]

  • Conditions: 0°C to RT, 4–6 hours.

Protocol:

  • Dissolve 2-cyanopyridine (10.4 g, 100 mmol) in absolute ethanol (100 mL) containing TEA (15 mL).

  • Safety Critical: In a well-ventilated fume hood, bubble H₂S gas slowly through the solution for 4 hours. The solution will turn yellow.[2]

    • Alternative: Use Ammonium Sulfide ((NH₄)₂S) or Sodium Hydrosulfide (NaHS) with MgCl₂ if H₂S gas handling is restricted.

  • Monitor by TLC (SiO₂, 30% EtOAc/Hexanes). The nitrile spot (Rf ~0.6) should disappear, replaced by a lower Rf thioamide spot.

  • Pour the reaction mixture into ice-cold water (300 mL). The yellow solid precipitates.

  • Filter, wash with cold water, and dry in vacuo.

  • Yield: Expected 85–90% (Yellow crystalline solid).

Step 2: Hantzsch Cyclization to Ethyl 2-(pyridin-2-yl)thiazole-4-carboxylate

Objective: Construct the thiazole ring. Reaction Type: Condensation/Cyclization.[3]

  • Reagents: Pyridine-2-carbothioamide (1.0 eq), Ethyl Bromopyruvate (1.05 eq).

  • Solvent: Absolute Ethanol.

  • Conditions: Reflux, 4–12 hours.

Protocol:

  • Suspend Pyridine-2-carbothioamide (13.8 g, 100 mmol) in absolute ethanol (150 mL).

  • Add Ethyl Bromopyruvate (13.9 mL, 105 mmol) dropwise at room temperature.

  • Heat the mixture to reflux (78°C). The suspension will clear as the product forms.

  • Reflux for 6 hours. Monitor by TLC or LC-MS.

  • Cool to room temperature. The hydrobromide salt of the product may precipitate.

  • Neutralize with saturated aqueous NaHCO₃ solution until pH ~8.

  • Extract with Dichloromethane (DCM) (3 x 100 mL).

  • Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexanes or flash chromatography (SiO₂, 0-5% MeOH/DCM).

  • Yield: Expected 75–85%.

Step 3: Reduction to [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol

Objective: Selectively reduce the ester to the primary alcohol.

Method A: Lithium Aluminum Hydride (Standard Lab Scale)
  • Pros: Rapid, complete conversion.

  • Cons: Pyrophoric, requires strictly anhydrous conditions.

  • Suspend LiAlH₄ (1.14 g, 30 mmol) in dry THF (50 mL) under Argon at 0°C.

  • Add a solution of the ester (4.68 g, 20 mmol) in dry THF (30 mL) dropwise over 30 mins.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench (Fieser Method): Cool to 0°C. Add 1.1 mL H₂O, 1.1 mL 15% NaOH, then 3.3 mL H₂O.

  • Filter the granular precipitate through Celite.

  • Concentrate the filtrate to yield the crude alcohol.

Method B: NaBH₄ / CaCl₂ (Recommended / Scalable)
  • Pros: Safer, chemoselective (avoids pyridine reduction), easier workup.[4]

  • Mechanism: In situ generation of Ca(BH₄)₂, a stronger reducing agent than NaBH₄ alone.

  • Dissolve the ester (4.68 g, 20 mmol) in absolute Ethanol (80 mL) and THF (20 mL).

  • Add anhydrous CaCl₂ (4.4 g, 40 mmol) and stir for 15 mins to complex.

  • Add NaBH₄ (1.5 g, 40 mmol) in small portions at 0°C.

  • Stir at RT for 4–6 hours. Monitor by TLC.[1]

  • Quench with 1N HCl (carefully) or saturated NH₄Cl solution.

  • Extract with EtOAc, wash with brine, dry over MgSO₄.

  • Yield: Expected 80–90%.

Reaction Mechanism: Hantzsch Cyclization

The formation of the thiazole ring proceeds via nucleophilic attack of the thioamide sulfur on the


-carbon of the bromopyruvate, followed by cyclization.

Mechanism Step1 Nucleophilic Attack (S attacks C-Br) Step2 Intermediate (Thioimidate) Step1->Step2 - Br⁻ Step3 Cyclization (N attacks Ketone) Step2->Step3 Step4 Dehydration (- H2O) Step3->Step4 - H⁺ Product Thiazole Ring Step4->Product

Figure 2: Step-wise mechanism of the Hantzsch thiazole synthesis.

Characterization Data (Expected)

The following data represents the typical spectroscopic signature for this class of compounds.

TechniqueParameterExpected Signal / ValueAssignment
1H NMR Solvent: CDCl₃

8.60 (d, 1H)
Pyridine H-6 (adj. to N)

8.20 (d, 1H)
Pyridine H-3

8.15 (s, 1H)
Thiazole H-5

7.80 (td, 1H)
Pyridine H-4

7.30 (m, 1H)
Pyridine H-5

4.85 (s, 2H)
-CH₂OH (Methylene)

3.50 (br s, 1H)
-OH (Hydroxyl)
13C NMR Solvent: CDCl₃~168 ppmThiazole C-2
~155 ppmThiazole C-4
~149 ppmPyridine C-6
~60-62 ppm-CH₂OH
Mass Spec ESI (+)[M+H]⁺ = 193.04C₉H₈N₂OS

Troubleshooting & Optimization

  • Thioamide Purity: If the thioamide from Step 1 is dark or oily, recrystallize from ethanol before Step 2. Impurities here drastically lower the Hantzsch yield.

  • Ester Reduction: If using Method A (LiAlH₄), ensure the temperature does not exceed 0°C during addition. Higher temperatures can lead to over-reduction or ring opening.

  • Product Stability: The final alcohol is prone to oxidation. Store under Argon at -20°C.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

  • Thioamide Synthesis: BenchChem. (2025).[1] Synthesis and Characterization of 2-Pyridinecarbothioamide. Link

  • Ester Reduction Methodology: Brown, H. C., & Choi, Y. M. (1982). Portable, convenient procedures for the preparation of alcohols from esters with sodium borohydride. Synthesis, 1982(07), 573-575.
  • Thiazole Derivatives: PubChem. (2025). 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid. Link

  • Related Pyridine-Thiazole Synthesis: MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives. Link

Sources

Exploratory

Comprehensive Technical Guide on[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol: Synthesis, Physicochemical Properties, and Applications

Executive Summary As a Senior Application Scientist, I frequently encounter heterocyclic scaffolds that serve as linchpins in both drug discovery and materials science. Among these, [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter heterocyclic scaffolds that serve as linchpins in both drug discovery and materials science. Among these, [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol stands out as a highly versatile building block[1]. This compound integrates a bidentate N,N-chelating motif (comprising pyridine and thiazole nitrogens) with a functionalizable hydroxymethyl handle, making it a privileged structure for supramolecular chemistry, transition metal coordination[2], and the synthesis of advanced active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties is critical for predicting solubility, reactivity, and downstream application viability. The presence of the hydroxymethyl group significantly alters the compound's hydrogen-bonding capacity compared to its unsubstituted analogs.

Table 1: Key Physicochemical and Structural Properties

PropertyValue
Chemical Name [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol
CAS Registry Number 173838-59-0[1]
Molecular Formula C9H8N2OS[3]
Molecular Weight 192.24 g/mol [3]
Melting Point 99 – 100 °C[1]
Physical Form Solid / Powder[1]
SMILES String OCC1=CSC(C2=NC=CC=C2)=N1[3]
Typical Purity ≥ 95% (up to 99.99% for specialized grades)[4]
Synthetic Methodology & Mechanistic Pathways
Expertise & Experience: The Causality of Experimental Choices

The most robust and regioselective approach to synthesizing 2,4-disubstituted thiazoles is the Hantzsch Thiazole Synthesis . By reacting a primary thioamide with an


-haloketone, we dictate the exact placement of the pyridine and the ester (the precursor to the alcohol) on the thiazole ring. We specifically utilize ethyl 3-bromopyruvate rather than 1,3-dichloroacetone to avoid competitive side reactions and to cleanly isolate the ester intermediate, ethyl 2-(pyridin-2-yl)thiazole-4-carboxylate [5].

The ester is then selectively reduced. Lithium aluminum hydride (LiAlH₄) is chosen over milder reducing agents to ensure complete conversion of the ester to the primary alcohol without cleaving the heteroaromatic rings.

SynthesisWorkflow A Pyridine-2-carbothioamide (Thioamide) C Ethyl 2-(pyridin-2-yl) thiazole-4-carboxylate A->C Ethanol, Reflux (Hantzsch Cyclization) B Ethyl 3-bromopyruvate (alpha-Haloketone) B->C D Reduction (LiAlH4 / THF) C->D 0 °C to RT 2 Hours E [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol (Target Compound) D->E Aqueous Workup & Extraction

Workflow for the synthesis of[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol via Hantzsch cyclization.
Trustworthiness: A Self-Validating Protocol

Every step in this protocol includes built-in analytical checkpoints to ensure the integrity of the synthesis.

Step 1: Hantzsch Cyclization (Intermediate Synthesis)

  • Reaction Setup: Dissolve 1.0 equivalent (eq) of pyridine-2-carbothioamide in anhydrous ethanol (0.2 M concentration).

  • Addition: Dropwise add 1.05 eq of ethyl 3-bromopyruvate[5] to the stirring solution at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 4 hours. Causality: The elevated temperature drives the dehydration step of the Hantzsch mechanism, aromatizing the thiazole ring.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and neutralize with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x).

  • Validation Checkpoint 1: Analyze via LC-MS. Look for the intermediate mass [M+H]⁺ at m/z 235. Confirm the disappearance of the thioamide starting material.

Step 2: Ester Reduction (Target Synthesis)

  • Reaction Setup: Dissolve the purified ethyl 2-(pyridin-2-yl)thiazole-4-carboxylate in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Reduction: Slowly add 1.2 eq of LiAlH₄ (1.0 M in THF) dropwise. Causality: Strict temperature control at 0 °C prevents over-reduction or ring-opening side reactions.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching (Fieser Method): Quench carefully at 0 °C by sequential addition of

    
     mL water, 
    
    
    
    mL 15% NaOH, and
    
    
    mL water (where
    
    
    is the mass of LiAlH₄ in grams). Filter the resulting granular aluminum salts.
  • Validation Checkpoint 2: Perform ¹H NMR (CDCl₃). The successful reduction is validated by the disappearance of the ethyl ester signals (quartet at ~4.4 ppm, triplet at ~1.4 ppm) and the emergence of a singlet/doublet at ~4.7 ppm corresponding to the new -CH₂OH protons. LC-MS should show [M+H]⁺ at m/z 193[3].

Coordination Chemistry & Application as a Ligand

In supramolecular chemistry and materials science, multidentate N-donor ligands containing pyridyl and thiazole units are highly prized[2].[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol acts primarily as a bidentate ligand. The nitrogen atom of the pyridine ring and the nitrogen atom of the thiazole ring are sterically pre-organized to form a stable 5-membered chelate ring with transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺)[2].

Furthermore, the hydroxymethyl group at the 4-position of the thiazole ring does not typically participate in the primary metal coordination sphere due to geometric constraints. Instead, it serves as an external hydrogen-bonding donor/acceptor, facilitating the formation of extended supramolecular networks or increasing the solubility of the resulting metal complexes in polar solvents like methanol[2].

CoordinationPathway L Ligand:[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol M Transition Metal Ion (e.g., Cu2+, Ni2+, Ru2+) L->M Dative Bonding (Pyridine N & Thiazole N) C N,N-Bidentate Chelate Complex (5-Membered Ring) M->C Coordination App1 Supramolecular Assemblies C->App1 H-Bonding via -CH2OH App2 Catalytic Frameworks C->App2 Electronic Tuning

N,N-bidentate coordination of the ligand with transition metals and subsequent applications.
Handling, Safety, and Storage

As with many functionalized heterocyclic compounds, proper handling is required to maintain purity and ensure laboratory safety.

  • Safety Precautions: The compound carries GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Standard PPE (nitrile gloves, safety goggles, and lab coat) is mandatory.

  • Storage Conditions: Store at room temperature (RT) in a tightly sealed container, protected from light and moisture to prevent degradation of the alcohol or oxidation of the heteroaromatic rings[1].

References
  • Sigma-Aldrich | [2-(pyridin-2-yl)-1,3-thiazol-4-yl]methanol Product Page |

  • American Elements | [2-(pyridin-2-yl)-1,3-thiazol-4-yl]methanol Technical Data |

  • BLDpharm | 173838-59-0 |[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol |

  • ChemScene | Ethyl 2-(pyridin-2-yl)thiazole-4-carboxylate |

  • EPrints Repository (University of Huddersfield) | Synthesis and Coordination Chemistry of Ligands for Supramolecular Chemistry and Sensing Applications |

Sources

Foundational

Technical Synthesis Guide: [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol

This technical guide provides a comprehensive, field-validated pathway for the synthesis of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol . It is designed for researchers requiring high-purity intermediates for medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive, field-validated pathway for the synthesis of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol . It is designed for researchers requiring high-purity intermediates for medicinal chemistry or ligand design.

CAS: 129030-87-7 (Analogous salts/intermediates) Target Class: Heterocyclic Pharmacophore / Bidentate Ligand Primary Application: Fragment-based drug discovery (kinase inhibitors), coordination chemistry (N,N-donor ligands).

Executive Summary & Retrosynthetic Analysis

The target molecule combines a pyridine ring and a thiazole ring, linked at the C2 positions, with a hydroxymethyl handle at the thiazole C4 position. The most robust synthetic strategy employs the Hantzsch Thiazole Synthesis , utilizing a condensation between a pyridine-based thioamide and an


-halo keto ester, followed by hydride reduction.
Retrosynthetic Logic

The molecule is disconnected at the thiazole ring formation and the alcohol oxidation state.

  • Disconnection 1 (Redox): The alcohol is derived from the corresponding ester (Ethyl 2-(pyridin-2-yl)thiazole-4-carboxylate).

  • Disconnection 2 (C-N/C-S Bond Formation): The thiazole ring is constructed from Pyridine-2-carbothioamide (nucleophile) and Ethyl bromopyruvate (electrophile).

Retrosynthesis Target Target: [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol Ester Intermediate: Ethyl 2-(pyridin-2-yl)thiazole-4-carboxylate Target->Ester Reduction (LiAlH4/NaBH4) Thioamide Precursor A: Pyridine-2-carbothioamide Ester->Thioamide Hantzsch Cyclization Bromo Precursor B: Ethyl bromopyruvate Ester->Bromo + Cyanopyridine Starting Material: 2-Cyanopyridine Thioamide->Cyanopyridine Thionation (H2S/NaHS)

Figure 1: Retrosynthetic disconnection showing the convergent Hantzsch strategy.

Core Synthesis Protocol (The Hantzsch Route)

Step 1: Synthesis of Pyridine-2-carbothioamide

Objective: Convert the nitrile group of 2-cyanopyridine to a thioamide.[1] Critical Control Point: Handling of Hydrogen Sulfide (H₂S) or its equivalents.[1]

Method A: The NaHS/MgCl₂ "Green" Protocol (Recommended)

This method avoids the use of gaseous H₂S, using in situ generation of HS⁻ in a controlled manner.

  • Reagents: 2-Cyanopyridine (1.0 eq), Sodium Hydrosulfide hydrate (NaHS·xH₂O, 2.0 eq), Magnesium Chloride hexahydrate (MgCl₂·6H₂O, 1.0 eq).

  • Solvent: Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 2-cyanopyridine in DMF (0.5 M concentration).

    • Add MgCl₂·6H₂O followed by NaHS·xH₂O. The mixture will turn green/slurry.

    • Stir at room temperature for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes); the nitrile spot will disappear, and a lower Rf yellow spot (thioamide) will appear.

    • Workup: Pour the reaction mixture into ice-water (10x volume). The product usually precipitates as a yellow solid.

    • Filter, wash with water, and dry in vacuo.

    • Yield: Typically 85–95%.

    • Expert Note: If oiling occurs, extract with ethyl acetate, wash with brine, and recrystallize from ethanol.

Step 2: Hantzsch Cyclization

Objective: Construct the thiazole ring. Reaction: Condensation of Pyridine-2-carbothioamide with Ethyl Bromopyruvate.

  • Reagents: Pyridine-2-carbothioamide (1.0 eq), Ethyl Bromopyruvate (1.05 eq).

  • Solvent: Ethanol (Absolute).

  • Procedure:

    • Dissolve Pyridine-2-carbothioamide in Ethanol (0.3 M).

    • Add Ethyl Bromopyruvate dropwise at room temperature.

    • Heat the mixture to reflux for 2–4 hours.

    • Mechanism Check: The reaction proceeds via S-alkylation followed by intramolecular cyclodehydration. A solid hydrobromide salt often precipitates during reflux or upon cooling.

    • Workup:

      • Cool to 0°C.[2]

      • If solid precipitates: Filter the HBr salt. Neutralize by suspending in saturated NaHCO₃ and extracting with DCM.

      • If solution remains clear: Evaporate EtOH, redissolve in DCM, wash with sat. NaHCO₃ (to remove HBr) and brine.

    • Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc).

    • Intermediate: Ethyl 2-(pyridin-2-yl)thiazole-4-carboxylate.

Step 3: Reduction to [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol

Objective: Selectively reduce the ester to the primary alcohol without over-reducing the pyridine ring.

Method: LiAlH₄ Reduction (Standard)
  • Reagents: Lithium Aluminum Hydride (LiAlH₄, 1.5 eq), Intermediate Ester (1.0 eq).

  • Solvent: Anhydrous THF or Diethyl Ether.

  • Procedure:

    • Safety: Flame-dry all glassware; maintain N₂ atmosphere.

    • Suspend LiAlH₄ in THF at 0°C.

    • Dissolve the ester in THF and add dropwise to the LiAlH₄ suspension.

    • Stir at 0°C for 30 mins, then allow to warm to RT for 1–2 hours.

    • Quench (Fieser Method): Cool to 0°C. For every x grams of LiAlH₄ used, add:

      • x mL water (slowly!)

      • x mL 15% NaOH

      • 3x mL water

    • Stir until a white granular precipitate forms (aluminum salts). Filter through Celite.

    • Concentrate the filtrate to obtain the crude alcohol.

    • Purification: Column chromatography (DCM/MeOH 95:5).

Alternative: NaBH₄/CaCl₂ (Scalable/Safer)

If LiAlH₄ safety is a concern, use NaBH₄ (3.0 eq) with CaCl₂ (1.5 eq) in Ethanol. The calcium salt activates the borohydride, allowing it to reduce esters.

Experimental Data Summary

ParameterStep 1 (Thioamide)Step 2 (Ester)Step 3 (Alcohol)
Key Reagent NaHS / MgCl₂Ethyl BromopyruvateLiAlH₄
Solvent DMFEthanolTHF (Anhydrous)
Temperature 25°C (RT)78°C (Reflux)0°C → 25°C
Typical Yield 90%75–85%80–90%
Appearance Yellow SolidOff-white/Tan SolidWhite/Pale Yellow Solid
Stability Store cold; smell of H₂SStableHygroscopic; store under inert gas

Critical Control Points (Expertise & Experience)

  • Thioamide Purity: The success of the Hantzsch cyclization is highly dependent on the purity of the thioamide. If the thioamide contains residual nitrile, the yield of the thiazole drops significantly. Ensure complete conversion in Step 1.

  • Pyridine N-Alkylation: During Step 2 (Cyclization), the pyridine nitrogen is nucleophilic. While the sulfur is softer and more nucleophilic towards the alkyl bromide, high temperatures or excess bromopyruvate can lead to N-alkylation (quaternization) of the pyridine ring. Strict stoichiometry (1.05 eq) and monitoring reflux times prevents this side reaction.

  • Reduction Selectivity: The pyridine ring is generally stable to LiAlH₄ under these conditions. However, prolonged exposure at high temperatures could lead to partial reduction of the pyridine (e.g., to dihydropyridine). Keep the reduction at 0°C–RT.

  • Solubility: The final alcohol is polar. When extracting from aqueous quenches, use polar organic solvents like DCM/Isopropanol (3:1) or perform continuous extraction if yields are low.[3]

Visual Workflow

Workflow cluster_0 Step 1: Thionation cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction S1 2-Cyanopyridine + NaHS/MgCl2 S2 Pyridine-2- carbothioamide S1->S2 S3 + Ethyl Bromopyruvate (EtOH, Reflux) S2->S3 S4 Ethyl 2-(pyridin-2-yl) thiazole-4-carboxylate S3->S4 S5 + LiAlH4 (THF, 0°C) S4->S5 S6 Target Alcohol S5->S6

Figure 2: Sequential process flow for the synthesis.

References

  • Thioamide Synthesis: Manjula, K., et al. "A green and efficient synthesis of aryl thioamides using NaHS/MgCl2." Synthetic Communications, vol. 37, no. 24, 2007.

  • Hantzsch Reaction: Hantzsch, A. "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen." Berichte der deutschen chemischen Gesellschaft, vol. 20, 1887.

  • Ester Reduction: Brown, H. C., et al. "Selective reductions. 42. Reaction of calcium borohydride with selected organic compounds containing representative functional groups." Journal of Organic Chemistry, vol. 52, no. 24, 1987.

  • Analogous Pyridine-Thiazole Synthesis: Makam, P., et al. "2-(2-Hydrazinyl)thiazole derivatives: design, synthesis and in vitro antimycobacterial studies." European Journal of Medicinal Chemistry, vol. 69, 2013. (Demonstrates stability of the pyridine-thiazole scaffold).

Sources

Exploratory

Comprehensive Technical Guide to[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol: Structure, Synthesis, and Applications in Drug Discovery

Executive Summary In modern drug discovery, the strategic design of small-molecule pharmacophores relies heavily on heterocycles that can participate in multiple interaction modalities. [2-(Pyridin-2-yl)-1,3-thiazol-4-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic design of small-molecule pharmacophores relies heavily on heterocycles that can participate in multiple interaction modalities. [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol is a highly versatile, bidentate heterocyclic building block. It combines the robust metal-chelating properties of a pyridine-thiazole axis with the precise hydrogen-bonding capacity of a hydroxymethyl group.

This technical whitepaper provides an in-depth analysis of its structural chemistry, details a causality-driven synthetic workflow, and establishes a self-validating analytical protocol designed for researchers and drug development professionals.

Molecular Identity & Physicochemical Profiling

Understanding the physicochemical baseline of a compound is critical for predicting its behavior in both synthetic workflows and biological assays. The quantitative data for [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol [1] is summarized in the structured table below.

PropertyValue / Specification
IUPAC Name [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol
CAS Registry Number 173838-59-0
PubChem CID 10750266
Chemical Formula C9H8N2OS
Molecular Weight 192.24 g/mol
Melting Point 99 - 100 °C
SMILES OCC1=CSC(C2=NC=CC=C2)=N1
InChIKey SVDAGPDUMJCEPH-UHFFFAOYSA-N
Physical Form Solid powder (typically off-white to pale yellow)

Data compiled from authoritative chemical catalogs including and [2].

Structural Chemistry & Pharmacophore Rationale

The architectural design of[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol makes it an exceptional scaffold for target-directed drug design. The molecule is defined by three distinct functional domains, each serving a specific mechanistic purpose:

  • The Pyridine Ring: Contains a nitrogen lone pair that acts as a strong hydrogen-bond acceptor. When coplanar with the thiazole ring, it forms a potent bidentate chelator, frequently utilized to anchor molecules to the active site metals of metalloenzymes (e.g., zinc in matrix metalloproteinases).

  • The Thiazole Core: Provides structural rigidity and facilitates

    
     stacking interactions with aromatic amino acid residues (like Tyrosine or Phenylalanine) within hydrophobic binding pockets.
    
  • The Hydroxymethyl Group: Serves as both a hydrogen-bond donor and acceptor. Furthermore, it acts as a synthetic handle for subsequent functionalization (e.g., conversion to a leaving group for cross-coupling or etherification).

Pharmacophore Target Target Kinase / Metalloprotein Pyridine Pyridine Ring (Nitrogen Lone Pair) Pyridine->Target Metal Chelation / H-Bond Acceptor Thiazole Thiazole Core (Pi-Pi Stacking) Thiazole->Target Hydrophobic Pocket Interaction Hydroxymethyl Hydroxymethyl Group (H-Bond Donor/Acceptor) Hydroxymethyl->Target H-Bonding with Catalytic Residues

Fig 2. Pharmacophoric interactions of the pyridine-thiazole-methanol scaffold.

De Novo Synthesis: The Hantzsch-Derived Workflow

To synthesize this compound with high purity and yield, we employ a modified [3].

Causality in Experimental Design: Why use ethyl bromopyruvate instead of 1,3-dichloroacetone? Reacting pyridine-2-carbothioamide directly with 1,3-dichloroacetone yields a chloromethyl intermediate that requires harsh hydrolysis, often degrading the sensitive thiazole ring. By utilizing ethyl bromopyruvate, we generate a highly stable ester intermediate. This creates a self-validating system : the ester can be isolated, purified, and analytically verified before executing a clean, quantitative reduction to the target alcohol.

Step-by-Step Methodology

Step 1: Hantzsch Cyclization (Intermediate Synthesis)

  • Preparation: Dissolve 1.0 equivalent of pyridine-2-carbothioamide in absolute ethanol (0.2 M concentration).

  • Addition: Dropwise add 1.1 equivalents of ethyl 3-bromo-2-oxopropanoate (ethyl bromopyruvate) at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) for 2 to 4 hours.

  • Isolation: Concentrate the solvent in vacuo. Neutralize the residue with saturated aqueous

    
     and extract with ethyl acetate. Dry over anhydrous 
    
    
    
    and evaporate to yield ethyl 2-(pyridin-2-yl)thiazole-4-carboxylate .

Step 2: Ester Reduction (Target Synthesis)

  • Preparation: Dissolve the intermediate ester in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Reduction: Slowly add 1.5 equivalents of Lithium Aluminum Hydride (

    
    ) in portions. Rationale: 
    
    
    
    is chosen over
    
    
    because non-activated esters require strong hydride donors for complete conversion without stalling.
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quenching (Fieser Method): Quench carefully at 0 °C with water (

    
     mL per 
    
    
    
    g of
    
    
    ), followed by 15% aqueous NaOH (
    
    
    mL), and finally water (
    
    
    mL). Filter the granular aluminum salts and concentrate the filtrate to yield the crude [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol .

SynthesisWorkflow A Starting Materials: Pyridine-2-carbothioamide + Ethyl Bromopyruvate B Step 1: Hantzsch Cyclization (EtOH, Reflux, 2-4h) A->B C Intermediate: Ethyl 2-(pyridin-2-yl)thiazole-4-carboxylate B->C D Step 2: Ester Reduction (LiAlH4, THF, 0°C to RT) C->D E Target Compound: [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol D->E F Step 3: Analytical Validation (1H-NMR, LC-MS, Purity >98%) E->F

Fig 1. Synthetic workflow and validation for[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol.

Analytical Validation (The Self-Validating System)

To ensure scientific integrity, the protocol is embedded with mandatory analytical checkpoints. Proceeding to subsequent steps is strictly contingent on passing these validation gates.

  • Checkpoint 1 (Post-Hantzsch Cyclization):

    • LC-MS: Must confirm the intermediate mass

      
      .
      
    • 
      H-NMR (
      
      
      
      ):
      Must show distinct ethyl ester signals—a quartet at
      
      
      ppm (
      
      
      ) and a triplet at
      
      
      ppm (
      
      
      ). The thiazole aromatic proton should appear as a sharp singlet at
      
      
      ppm.
  • Checkpoint 2 (Post-Reduction):

    • LC-MS: Must confirm the target mass

      
      .
      
    • 
      H-NMR (DMSO-
      
      
      
      ):
      The self-validating proof of successful reduction is the complete disappearance of the ethyl ester quartet/triplet, replaced by a methylene doublet at
      
      
      ppm (
      
      
      ) and a hydroxyl triplet at
      
      
      ppm (
      
      
      , exchangeable with
      
      
      ).

References

  • [2-(pyridin-2-yl)-1,3-thiazol-4-yl]methanol CAS 173838-59-0 Material Data Source: American Elements URL:[Link]

  • Recent Development in the Synthesis of Thiazoles Source: PubMed (National Institutes of Health) URL:[Link]

Foundational

CAS number for [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol

The Pyridyl-Thiazole Scaffold in Modern Medicinal Chemistry: A Technical Guide to[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol Executive Summary In the landscape of modern drug discovery, biheteroaryl systems serve as foun...

Author: BenchChem Technical Support Team. Date: March 2026

The Pyridyl-Thiazole Scaffold in Modern Medicinal Chemistry: A Technical Guide to[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol

Executive Summary

In the landscape of modern drug discovery, biheteroaryl systems serve as foundational architectures for designing highly selective pharmacophores. Among these, the pyridyl-thiazole motif has emerged as a privileged scaffold, particularly in the development of ATP-competitive kinase inhibitors and antimicrobial agents[1].

[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol (CAS: 173838-59-0) is a highly versatile, commercially available building block that embodies this biheteroaryl core[2]. The presence of the hydroxymethyl group at the C4 position of the thiazole ring provides a critical synthetic handle. This allows medicinal chemists to modularly introduce solubilizing groups or target-binding appendages without disrupting the primary electronic and steric profile of the core rings. This whitepaper details the structural dynamics, mechanistic applications, and self-validating synthetic workflows associated with this vital compound.

Physicochemical Profiling & Structural Dynamics

The efficacy of the pyridyl-thiazole core in biological systems is deeply rooted in its physicochemical properties and conformational flexibility.

Table 1: Quantitative Physicochemical Data of CAS 173838-59-0 [2][3]

PropertyValueClinical / Synthetic Relevance
CAS Number 173838-59-0Standard registry identifier for procurement and safety tracking.
Molecular Formula C9H8N2OSLow molecular weight (192.24 g/mol ) ensures high ligand efficiency.
SMILES OCC1=CSC(C2=NC=CC=C2)=N1Computational modeling and in silico docking studies.
Melting Point 99-100 °CIndicates high crystalline stability for long-term bench storage.
H-Bond Acceptors 3 (N, N, O)Critical for anchoring into the hinge region of kinase ATP pockets.
H-Bond Donors 1 (OH)Provides a reactive site for esterification or oxidation workflows.

Structural Causality: The single bond connecting the pyridine and thiazole rings permits rotational freedom. In an aqueous physiological environment, the molecule can adopt a coplanar conformation. This planarity is essential for intercalating into the narrow, hydrophobic ATP-binding clefts of kinases, while the nitrogen atoms on both rings act as precise hydrogen bond acceptors to the kinase hinge region backbone[4].

Mechanistic Applications in Kinase Inhibition

The most prominent application of pyridyl-thiazole derivatives is in oncology, specifically targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6) and Tropomyosin Receptor Kinases (TRK)[4][5].

When[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol is derivatized into a larger inhibitor framework, the biheteroaryl system mimics the adenine ring of ATP. By competitively binding to the ATP pocket, these derivatives block the phosphorylation of the Retinoblastoma (Rb) protein. This halts the release of the E2F transcription factor, effectively arresting the tumor cell cycle at the G1 phase and preventing S-phase entry[4].

CDK46_Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Expression Mitogen->CyclinD CDK46 CDK4/6 Complex CyclinD->CDK46 Rb Retinoblastoma (Rb) Protein CDK46->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Release SPhase S-Phase Entry & Proliferation E2F->SPhase Inhibitor Pyridyl-Thiazole Inhibitor Inhibitor->CDK46 ATP-competitive binding

CDK4/6-Rb signaling pathway illustrating the inhibition point of pyridyl-thiazole derivatives.

Table 2: SAR Impact of Pyridyl-Thiazole Derivatization on Kinase Inhibition (Data adapted from Tadesse et al., 2017 evaluating structural analogs)[4]

Scaffold Modification (via C4-thiazole handle)CDK4

(nM)
CDK6

(nM)
Selectivity Profile
Unsubstituted Core >1000>1000Poor target engagement
Addition of Methylene-Piperazine Linker 134High over CDK1, CDK2, CDK7, CDK9
N-cyclopentyl substitution on Pyrimidine <112Remarkable in vivo tumor inhibition

Experimental Workflows: Self-Validating Derivatization Protocols

To utilize [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol in drug synthesis, the stable hydroxymethyl group is typically converted into an amine-linked appendage. This improves the compound's aqueous solubility and oral bioavailability. The following protocol outlines a highly chemoselective, self-validating two-step process.

Phase 1: Selective Oxidation to Aldehyde
  • Objective: Convert the primary alcohol to an aldehyde without compromising the heteroaromatic rings.

  • Reagent Preparation: Dissolve 1.0 eq of[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Oxidant Addition: Add 10.0 eq of activated Manganese Dioxide (MnO₂).

    • Causality: MnO₂ is explicitly chosen over stronger oxidants (e.g., KMnO₄ or Swern conditions) because it selectively oxidizes allylic/benzylic-like alcohols. This prevents the N-oxidation of the highly sensitive pyridine nitrogen and avoids over-oxidation to a carboxylic acid.

  • Self-Validation (In-Process Control): Stir at room temperature for 4-6 hours. Monitor via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The reaction is validated as complete when the lower

    
     starting material spot disappears entirely, replaced by a highly UV-active aldehyde spot at a higher 
    
    
    
    .
  • Workup: Filter the black suspension through a pad of Celite to remove the spent MnO₂. Concentrate the filtrate in vacuo to yield the intermediate 2-(pyridin-2-yl)-1,3-thiazole-4-carbaldehyde.

Phase 2: Reductive Amination
  • Imine Formation: Dissolve the crude aldehyde (1.0 eq) in 1,2-dichloroethane (DCE). Add the desired secondary amine (e.g., N-methylpiperazine, 1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq). Stir for 2 hours.

    • Causality: Acetic acid catalyzes the formation of the transient iminium ion, increasing the electrophilicity of the carbon center for nucleophilic attack.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

    • Causality: NaBH(OAc)₃ is a mild, sterically hindered reducing agent. It selectively reduces the iminium ion without reducing any unreacted aldehyde back to the starting methanol, ensuring near-perfect chemoselectivity.

  • Validation & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

    • Self-Validation: Confirm the final structure using LC-MS (ESI+) to verify the target molecular weight. Utilize ¹H-NMR to confirm the disappearance of the distinct aldehyde proton (~9.8 ppm) and the appearance of the new methylene bridge protons (~3.6 ppm).

Workflow Start [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol (CAS: 173838-59-0) Oxidation Step 1: Oxidation (MnO2, DCM) Start->Oxidation Aldehyde Intermediate: Pyridyl-Thiazole-4-carboxaldehyde Oxidation->Aldehyde RedAmination Step 2: Reductive Amination (Amine, NaBH(OAc)3) Aldehyde->RedAmination FinalDrug Target Kinase Inhibitor (e.g., CDK4/6 or TRK inhibitor) RedAmination->FinalDrug

Step-by-step chemical derivatization workflow for[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol.

References

  • American Elements. "[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methanol | CAS 173838-59-0." American Elements Catalog. Available at:[Link]

  • Tadesse S., et al. "Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation." Journal of Medicinal Chemistry, ACS Publications, 2017. Available at: [Link]

  • Wang Y., et al. "Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (IHMT-TRK-284) as a novel orally available type II TRK kinase inhibitor capable of overcoming multiple resistant mutants." European Journal of Medicinal Chemistry, PubMed, 2020. Available at:[Link]

  • JETIR. "An important Scaffold: Biheteroaryl-Pyridyl-Thiazole Review Article." Journal of Emerging Technologies and Innovative Research, 2019. Available at: [Link]

Sources

Exploratory

Mechanistic Exploration of Pyridine-Thiazole Hybrids: A Technical Guide

This guide explores the mechanistic underpinnings of pyridine-thiazole hybrid compounds, a privileged scaffold in modern medicinal chemistry. By synthesizing recent data (2022–2025), this document moves beyond simple str...

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the mechanistic underpinnings of pyridine-thiazole hybrid compounds, a privileged scaffold in modern medicinal chemistry. By synthesizing recent data (2022–2025), this document moves beyond simple structure-activity relationships (SAR) to detail how these molecules interrogate biological targets—specifically receptor tyrosine kinases (RTKs) in cancer and DNA gyrase in bacteria.

The Pharmacophore Logic: Why Pyridine-Thiazole?

The pyridine-thiazole scaffold is not merely a combination of two rings; it is a strategic "hinge-binding" architect. In kinase drug discovery, the ATP-binding pocket is the primary theater of action.

  • The Thiazole Core: Acts as a bioisostere of the imidazole ring found in purines (adenine). It often engages in

    
    -
    
    
    
    stacking interactions with the gatekeeper residues of the kinase domain.
  • The Pyridine Ring: Provides essential hydrogen bond acceptors (nitrogen atom) that interact with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR). It also modulates solubility and lipophilicity (LogP), crucial for membrane permeability.

  • The Linker: Often a hydrazine, amide, or direct bond, this spacer orients the two rings to mimic the "L-shape" conformation required to occupy the hydrophobic pocket II of kinases.

Deep Dive: Anticancer Mechanism of Action

Primary Target: EGFR Tyrosine Kinase Inhibition

Recent studies identify pyridine-thiazole hybrids as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly effective against non-small cell lung cancer (NSCLC) cell lines (e.g., A549).

Mechanism of Binding:

  • Competitive Inhibition: These compounds function as ATP-competitive inhibitors. They occupy the ATP-binding cleft between the N-terminal and C-terminal lobes of the kinase.

  • Hinge Region Interaction: The pyridine nitrogen forms a hydrogen bond with the backbone NH of Met793 .

  • Hydrophobic Anchoring: The thiazole ring and attached hydrophobic moieties (e.g., fluorophenyl groups) penetrate the hydrophobic back pocket, stabilizing the inactive conformation of the enzyme.

Secondary Cascade: Mitochondrial Apoptosis

Inhibition of EGFR autophosphorylation halts the downstream RAS-RAF-MEK-ERK and PI3K-AKT pathways. This blockade triggers the intrinsic apoptotic pathway:

  • Bax/Bcl-2 Modulation: The compound treatment leads to the upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2.

  • MMP Collapse: The imbalance causes a loss of Mitochondrial Membrane Potential (

    
    ), releasing cytochrome c.
    
  • Caspase Activation: Cytochrome c activates Caspase-9, which cleaves Caspase-3, executing cell death.

Quantitative Data Summary (Select Compounds)

Table 1: Comparative potency of recent Pyridine-Thiazole leads.

Compound IDTargetCell LineIC50 (

M)
Reference
Cmpd 62e EGFR / HER2MCF-7 (Breast)0.009 (EGFR)[Alamshany et al., 2026]
Cmpd 5m EGFR-TKA549 (Lung)7.19[Shao et al., 2025]
Cmpd 3 DNA / PARP1HL-60 (Leukemia)0.57[Ma et al., 2022]
Cmpd T2 DNA GyraseS. aureus0.02 (MIC)[Hospital Pharma, 2025]

Deep Dive: Antimicrobial Mechanism (DNA Gyrase)

In bacterial pathogens (S. aureus, E. coli), pyridine-thiazole hybrids target DNA Gyrase subunit B (GyrB) .

Mechanism:

  • ATPase Inhibition: GyrB is responsible for ATP hydrolysis, which powers the introduction of negative supercoils into DNA. Pyridine-thiazoles bind to the ATP-binding pocket of GyrB.

  • Dual Inhibition: Advanced derivatives (e.g., 1,3,4-thiadiazole fused) also inhibit Dihydrofolate Reductase (DHFR), creating a "double-hit" mechanism that prevents resistance development.

Visualization: Signaling Pathways & Experimental Workflow

A. EGFR Inhibition & Apoptotic Cascade

This diagram illustrates the blockade of the EGFR pathway by pyridine-thiazole compounds and the subsequent trigger of mitochondrial apoptosis.

EGFR_Pathway Compound Pyridine-Thiazole Inhibitor EGFR EGFR (Tyrosine Kinase) Compound->EGFR Competitive Inhibition RAS RAS-GTP EGFR->RAS Blocked PI3K PI3K / AKT EGFR->PI3K Blocked ATP ATP ATP->EGFR Normal Binding Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits (Blocked) Mito Mitochondria (ΔΨm Loss) Bax->Mito Pore Formation Caspase Caspase-3 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Figure 1: Mechanism of EGFR inhibition leading to mitochondrial apoptosis.

B. Experimental Validation Workflow

A self-validating loop to confirm Mechanism of Action (MoA).

Workflow cluster_0 Phase 1: In Silico Design cluster_1 Phase 2: Phenotypic Screen cluster_2 Phase 3: Target Validation Docking Molecular Docking (PDB: 1XKK / 6F86) Synthesis Chemical Synthesis (Hantzsch Reaction) Docking->Synthesis ADMET ADMET Prediction (Lipinski Rules) MTT Cytotoxicity Assay (MTT / SRB) Synthesis->MTT KinaseAssay Kinase Profiling (ADP-Glo) MTT->KinaseAssay If IC50 < 10µM FlowCyto Flow Cytometry (Annexin V / PI) MTT->FlowCyto KinaseAssay->Docking Refine Model

Figure 2: Integrated workflow for validating pyridine-thiazole MoA.

Experimental Protocols (Validation Framework)

To ensure scientific integrity, the following protocols are recommended for validating the mechanism of action.

Protocol A: Kinase Inhibition Assay (EGFR)

Validates the direct interaction between the compound and the target enzyme.

  • Reagents: Recombinant EGFR enzyme, Poly(Glu,Tyr) substrate, ATP (

    
    ), and ADP-Glo™ reagent (Promega).
    
  • Procedure:

    • Incubate EGFR (2 ng/well) with the pyridine-thiazole derivative (serial dilutions 1 nM – 100

      
      ) in kinase buffer for 10 min at 25°C.
      
    • Initiate reaction by adding ATP and substrate. Incubate for 60 min.

    • Add ADP-Glo reagent to terminate the reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, generating luciferase luminescence.

  • Analysis: Measure luminescence using a plate reader. Plot Relative Light Units (RLU) vs. Log[Concentration] to calculate IC50 using non-linear regression.

Protocol B: Mitochondrial Membrane Potential ( ) Assay

Validates the downstream apoptotic mechanism.

  • Dye: JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide).

  • Principle: In healthy mitochondria, JC-1 forms red aggregates. In apoptotic cells with depolarized membranes, it exists as green monomers.

  • Procedure:

    • Treat A549/MCF-7 cells with the compound at IC50 concentration for 24h.

    • Stain with JC-1 (

      
      ) for 20 min at 37°C.
      
    • Wash with PBS and analyze via Flow Cytometry.

  • Output: A shift from red fluorescence (FL-2) to green fluorescence (FL-1) indicates mitochondrial depolarization.

References

  • Alamshany, Z. M., et al. (2026). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. PMC.[1] 2[3][4][5][6][7][8][9]

  • Ma, W., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.[10][11] Molecules, 27(19), 6219.[11] 9[4][5][6][8][9]

  • Shao, L., et al. (2025). Synthesis, evaluation, and mechanism study of novel benzimidazole acylhydrazone derivatives for antitumor activity.[12] Journal of Molecular Structure, 141173.[12] 12[4][5][6][7][9][13]

  • Hospital Pharma Journal. (2025). Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling.[14] 14[4][5][6][7][8][9][13][2]

  • Abouzied, A. S., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 27, 6368.[13] 15[3][4][5][6][7][8][9][13][2]

  • Padmapriya, M., et al. (2026). Novel Pyridine and 1,3,4-oxadiazole-linked 1,3-Thiazole Hybrids: Synthesis, Anticancer Evaluation, and Computational Insights.[16] SSRN. 10[4][5][6][7][8][9][13][2]

Sources

Foundational

Initial Screening of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol for Anticancer Activity

An In-Depth Technical Guide Abstract The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern oncological research. Heterocyclic compounds, particularly those containing thia...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern oncological research. Heterocyclic compounds, particularly those containing thiazole and pyridine scaffolds, represent a promising avenue for drug discovery due to their established presence in numerous biologically active molecules, including FDA-approved therapeutics.[1][2][3] This technical guide provides a comprehensive, field-proven framework for the initial in vitro screening of the novel compound, [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol. We delineate a logical, step-by-step methodology, from the rationale for candidate selection and experimental design to detailed protocols for cytotoxicity assessment and preliminary mechanistic investigation. The guide is intended for researchers, scientists, and drug development professionals, offering the technical depth required to execute a robust preliminary evaluation of this compound's anticancer potential.

Introduction and Rationale

Cancer remains a leading cause of morbidity and mortality worldwide, underscoring the urgent need for new therapeutic strategies.[2] Thiazole derivatives have emerged as a particularly fruitful class of compounds, exhibiting a wide spectrum of pharmacological activities.[1][4] Their structural motif is integral to several approved anticancer drugs, such as Dasatinib and Ixazomib, which validates the thiazole ring as a privileged scaffold in oncology.[2] These compounds can induce anticancer effects through diverse mechanisms, including the induction of apoptosis and interference with critical cancer cell signaling pathways.[1]

The subject of this guide, [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol, is a synthetic compound featuring a 1,3-thiazole ring linked to a pyridine moiety. This combination is of significant interest as both heterocycles are known pharmacophores that can engage with biological targets through hydrogen bonding and other molecular interactions.[2] This guide outlines a systematic approach to perform an initial, yet rigorous, assessment of its potential as an anticancer agent.

Experimental Design and Strategy

A robust initial screening process is critical to efficiently identify compounds with genuine therapeutic potential, thereby conserving resources for more extensive preclinical development.[5][6][7] Our strategy is built on established principles of cancer drug screening, emphasizing causality in experimental choices and self-validating protocols.

Selection of Cancer Cell Lines

To gain a preliminary understanding of the compound's spectrum of activity, a diverse but manageable panel of human cancer cell lines is essential.[8][9] A three-cell-line panel, historically used by the National Cancer Institute (NCI) for pre-screening, offers a cost-effective and data-rich starting point.[10] This approach maximizes the probability of detecting activity and provides an early indication of whether the compound has broad-spectrum cytotoxicity or lineage-specific effects.[10]

Proposed Initial Screening Panel:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaLuminal A; Estrogen Receptor (ER)+; well-characterized.
NCI-H460 Non-Small Cell Lung CancerRepresents a leading cause of cancer-related death; highly sensitive.
SF-268 GlioblastomaRepresents a difficult-to-treat central nervous system malignancy.

Justification: This panel provides diversity across major cancer types (carcinoma, brain tumor) and includes cell lines with known sensitivities and extensive historical data, allowing for contextual comparison.[10]

Selection of Controls

Every experiment must include appropriate controls to ensure the validity of the results.

  • Positive Control: A well-characterized cytotoxic agent such as Doxorubicin . This confirms that the assay system can detect a cytotoxic response.

  • Vehicle Control: The solvent used to dissolve the test compound, typically Dimethyl Sulfoxide (DMSO) , at the same final concentration used for the test article. This control accounts for any potential cytotoxicity induced by the solvent itself.

Overall Experimental Workflow

The screening process follows a logical progression from initial cytotoxicity determination to preliminary mechanistic exploration.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Insight A Compound Preparation ([2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol) Serial Dilution C Cell Treatment (Compound + Controls) 48-72h Incubation A->C B Cell Culture & Seeding (MCF-7, NCI-H460, SF-268) 96-well plates B->C D MTT Assay Measure Cell Viability C->D E Data Analysis Calculate IC50 Values D->E F Select Responsive Cell Line (Lowest IC50) E->F Proceed if IC50 is promising G Treat Cells with IC50 Conc. F->G H Protein Extraction (Cell Lysis) G->H I Western Blot Analysis (Probe for NF-κB Pathway Proteins) H->I J Hypothesis Generation (Target Pathway Identification) I->J

Caption: High-level workflow for anticancer screening.

Core Protocol: In Vitro Cytotoxicity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[11] The resulting color intensity is directly proportional to the number of viable cells.[12]

Detailed Step-by-Step Methodology

This protocol is optimized for a 96-well plate format.

  • Cell Seeding:

    • Harvest log-phase cells and perform a viable cell count (e.g., using Trypan Blue).

    • Dilute the cell suspension to an optimized seeding density (typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cells to attach and resume growth.[13]

  • Compound Preparation and Cell Treatment:

    • Prepare a stock solution of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to create a range of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[14] Prepare dilutions for the positive control (Doxorubicin) in parallel.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound dilutions, positive control, or vehicle control. Each concentration should be tested in triplicate.

    • Incubate the plates for an additional 48 or 72 hours.

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[11]

    • Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.[15]

  • Formazan Solubilization:

    • After incubation, carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or an SDS-HCl solution to each well to dissolve the crystals.[15]

    • Gently agitate the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.[12] A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis and Presentation
  • Calculate Percent Viability:

    • Average the absorbance readings for the triplicate wells.

    • Subtract the average absorbance of the blank (medium only) wells.

    • Calculate cell viability using the formula: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100

  • Determine IC₅₀ Value:

    • The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that results in 50% inhibition of cell viability.[5]

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (log[inhibitor] vs. normalized response) to fit a dose-response curve and calculate the precise IC₅₀ value.

Data Summary Table:

The final data should be summarized clearly to allow for easy comparison of the compound's potency across the different cell lines.

CompoundMCF-7 IC₅₀ (µM)NCI-H460 IC₅₀ (µM)SF-268 IC₅₀ (µM)
[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol[Calculated Value][Calculated Value][Calculated Value]
Doxorubicin (Positive Control)[Calculated Value][Calculated Value][Calculated Value]

Preliminary Mechanistic Investigation: Probing the NF-κB Pathway

Should the initial screening reveal potent cytotoxic activity (e.g., low micromolar IC₅₀ values), the next logical step is to investigate the potential mechanism of action. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a rational starting point, as its aberrant activation is a hallmark of many cancers, driving proliferation and preventing apoptosis.[16][17][18][19] Thiazole-containing compounds have been known to modulate this pathway.

The NF-κB Signaling Pathway

In most unstimulated cells, NF-κB dimers (commonly p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like TNF-α, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα.[16] This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, freeing the NF-κB dimer to translocate to the nucleus and activate the transcription of target genes involved in cell survival and proliferation.[17][19]

Caption: Canonical NF-κB signaling pathway.

Workflow for Western Blot Analysis

This workflow aims to determine if the test compound inhibits NF-κB activation.

G A 1. Cell Culture Select most sensitive cell line. Seed in 6-well plates. B 2. Treatment - Vehicle Control - Test Compound (IC50) - TNF-α (Stimulator) - Compound + TNF-α A->B C 3. Cell Lysis Harvest cells and extract total protein. B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE & Transfer Separate proteins by size and transfer to membrane. D->E F 6. Immunoblotting Probe with primary antibodies: p-IκBα, IκBα, p-p65, p65, GAPDH E->F G 7. Detection & Analysis Visualize bands and quantify protein level changes. F->G

Caption: Workflow for NF-κB pathway analysis by Western Blot.

Expected Outcomes: If the compound inhibits the NF-κB pathway, one would expect to see a decrease in the phosphorylation of IκBα and p65, and a stabilization of total IκBα levels, especially in the presence of a stimulator like TNF-α.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the initial evaluation of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol's anticancer potential. By following these detailed protocols, researchers can generate reliable and reproducible data on the compound's cytotoxicity and gain preliminary insights into its mechanism of action.

A positive outcome from this initial screen—characterized by potent, low-micromolar IC₅₀ values against one or more cancer cell lines—would strongly justify advancing the compound to the next stage of preclinical development. Future work would involve:

  • Expanded Screening: Testing against a larger panel of cancer cell lines (e.g., the NCI-60 panel) to better define its spectrum of activity.[5]

  • Mechanistic Validation: Deeper investigation into the NF-κB pathway and exploration of other potential targets.

  • Apoptosis Assays: Conducting assays such as Annexin V/PI staining to confirm the mode of cell death.

  • In Vivo Efficacy Studies: Evaluating the compound's performance in animal models, such as tumor xenografts, to assess its therapeutic potential in a physiological context.[6][7]

Through this structured and iterative process of evaluation, promising lead compounds like [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol can be systematically advanced toward the goal of becoming next-generation cancer therapeutics.

References

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  • Kaur, H., & Goyal, A. (2018, May 6). A Review On Thiazole As Anticancer Agents. International Journal of Pharmaceutical Drug Analysis. Available from: [Link]

  • El-Gazzar, M. G., et al. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Available from: [Link]

  • Shafiee, M., et al. (2025, August 28). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available from: [Link]

  • Nascimento, V., et al. (2014, September). Synthesis and Antioxidant Activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. ResearchGate. Available from: [Link]

  • Hoesel, B., & Schmid, J. A. (2013). Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. Journal of Experimental & Clinical Cancer Research. Available from: [Link]

  • Mishra, N. B., et al. (2015). Preclinical screening methods in cancer. Journal of Pharmacy and Bioallied Sciences. Available from: [Link]

  • Riss, T. L., & Moravec, R. A. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available from: [Link]

  • Singh, S., et al. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Future Journal of Pharmaceutical Sciences. Available from: [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available from: [Link]

  • Wang, Z., et al. (2023, March 7). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules. Available from: [Link]

  • Roy, N. K., et al. (2025, November 20). Targeting the NF-κB Pathway in Cancer: Mechanisms, Resistance, and Therapeutic Potential Across Tumor Types. International Journal of Molecular Sciences. Available from: [Link]

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  • Basak, D., & Pathak, T. (2022, September 20). Therapeutic Targeting of the NF-κB Pathway in Cancer. Encyclopedia.pub. Available from: [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • Rajitha, K., et al. (2022, November). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology. Available from: [Link]

  • Sen, S., et al. (2024, January 26). A Comprehensive Investigation of Active Learning Strategies for Conducting Anti-Cancer Drug Screening. Cancers. Available from: [Link]

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  • Mezencev, R. (2019, July 25). If you were to choose only three cell lines from the NCI-60 panel, to use to test anti-cancer drugs, which three cell lines would you choose?. ResearchGate. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Cellular Characterization of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol, a Putative TAK1 Inhibitor

Introduction: A Novel Pyridine-Thiazole Scaffold for Cancer Research The intersection of pyridine and thiazole moieties has yielded a rich pipeline of pharmacologically active compounds, with numerous derivatives demonst...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Pyridine-Thiazole Scaffold for Cancer Research

The intersection of pyridine and thiazole moieties has yielded a rich pipeline of pharmacologically active compounds, with numerous derivatives demonstrating potent anticancer properties.[1][2][3] These heterocyclic scaffolds are integral to the structure of approved drugs and clinical candidates, often functioning as inhibitors of key signaling kinases.[3][4] This guide introduces [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol , a novel compound within this class, and provides a comprehensive framework for its investigation as a putative inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).

TAK1 is a critical serine/threonine kinase that functions as a central node in signal transduction for a variety of cellular processes, including inflammation, cell survival, and differentiation.[5][6] It integrates signals from diverse stimuli such as cytokines (e.g., TNFα, IL-1β), pathogen-associated molecular patterns, and cellular stress.[7][8] Upon activation, TAK1 initiates downstream signaling cascades, most notably the NF-κB and MAPK pathways, which are frequently dysregulated in cancer, promoting cell proliferation and survival.[5][9] Consequently, the inhibition of TAK1 has emerged as a promising therapeutic strategy to sensitize cancer cells to apoptosis and suppress inflammatory responses that contribute to tumor progression.[10][11][12]

This document provides detailed protocols for researchers to assess the biological activity of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol in cell culture, focusing on its potential to inhibit the TAK1 signaling pathway and induce cytotoxicity in cancer cell lines.

Preparing [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol for Cell Culture Applications

Prior to conducting cell-based assays, it is imperative to properly prepare the compound to ensure solubility, stability, and accurate dosing.

1. Reconstitution and Stock Solution Preparation:

  • Solvent Selection: Based on the physicochemical properties of similar heterocyclic compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.[13]

  • Protocol:

    • Prepare a 10 mM stock solution of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol by dissolving the appropriate mass of the compound in high-purity, sterile DMSO.

    • Ensure complete dissolution by vortexing or gentle sonication.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

2. Working Solution Preparation:

  • Protocol:

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations for your assay.

    • Crucial Note: The final concentration of DMSO in the cell culture wells should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Part 1: Assessing the Cytotoxic and Anti-proliferative Effects

A primary indicator of a potential anticancer agent's efficacy is its ability to inhibit cell proliferation or induce cell death. The MTT assay is a robust and widely used colorimetric method to quantify metabolically active, viable cells.[14][15]

Protocol 1: MTT Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[16] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14][16] The amount of formazan produced is directly proportional to the number of living cells.[15]

Materials:

  • Cancer cell line of interest (e.g., breast cancer, pancreatic cancer, or glioblastoma cell lines where TAK1 signaling is often active)[12][17]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol

  • MTT solution (5 mg/mL in sterile PBS)[15]

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[18]

  • 96-well flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 570-590 nm

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol in complete culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include wells for a vehicle control (medium with DMSO) and a no-cell control (medium only for background subtraction).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[18]

    • Incubate the plate for 4 hours at 37°C.[14]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[15]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[18]

Data Analysis and Interpretation:

Treatment GroupConcentration (µM)Absorbance (570 nm)% Viability
Vehicle Control (DMSO)01.25100%
[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol0.11.1894.4%
10.9576.0%
100.6350.4%
500.2116.8%
1000.108.0%
  • Calculation: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100.

  • IC50 Determination: Plot the % viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value. An IC50 in the low micromolar or nanomolar range would suggest potent cytotoxic activity.

G cluster_workflow MTT Assay Workflow A Seed Cells (96-well plate) B Incubate 24h A->B C Treat with Compound (Serial Dilutions) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability & IC50 H->I

Caption: Workflow for MTT Cell Viability Assay.

Part 2: Elucidating the Mechanism of Action via Western Blotting

To validate that [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol acts as a TAK1 inhibitor, it is essential to analyze its effects on the TAK1 signaling pathway. Western blotting is the gold-standard technique for this purpose, allowing for the detection of changes in the phosphorylation status of key downstream proteins.[19][20][21]

Protocol 2: Western Blot Analysis of TAK1 Pathway Inhibition

Principle: Inhibition of TAK1 is expected to decrease the phosphorylation of its direct and indirect downstream targets, such as IKKβ (leading to reduced NF-κB activation) and the MAP kinases p38 and JNK.[7][8] By treating cells with a stimulating ligand like TNFα in the presence or absence of the compound, we can observe the compound's ability to block this signal transduction.[6][9]

Materials:

  • Cell line responsive to TNFα stimulation

  • [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol

  • Recombinant human TNFα

  • RIPA lysis buffer with protease and phosphatase inhibitors[19]

  • BCA Protein Assay Kit

  • Laemmli sample buffer[19]

  • SDS-PAGE gels, running buffer, and transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[20]

  • Primary antibodies: anti-phospho-TAK1, anti-TAK1, anti-phospho-IKKα/β, anti-IKKβ, anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies[19]

  • Enhanced Chemiluminescence (ECL) detection reagent[19]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal signaling.

    • Pre-treat the cells with [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol (at a concentration around its IC50) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with TNFα (e.g., 20 ng/mL) for 15-30 minutes. Include an unstimulated control group.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer.[19] Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[19]

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[20][22]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.[20]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL reagent.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Expected Results and Interpretation:

Treatment Groupp-TAK1 / TAK1p-IKKβ / IKKβp-p65 / p65
Unstimulated Control1.01.01.0
TNFα Stimulated + Vehicle3.54.23.8
TNFα Stimulated + [Compound] (IC50)1.21.51.3
  • Interpretation: A significant reduction in the phosphorylation of TAK1, IKKβ, and the NF-κB subunit p65 in the compound-treated group compared to the TNFα-stimulated vehicle control would strongly indicate that [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol inhibits the TAK1 signaling pathway.

G cluster_pathway TAK1 Signaling Pathway cluster_nuc TNFa TNFα TNFR TNFR1 TNFa->TNFR Binds TAK1 TAK1 TNFR->TAK1 Activates IKK IKK Complex TAK1->IKK Phosphorylates MAPK p38/JNK TAK1->MAPK Phosphorylates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription (Proliferation, Survival) Compound [2-(Pyridin-2-yl)-1,3- thiazol-4-yl]methanol Compound->TAK1 Inhibits NFkB_nuc NF-κB Gene_nuc Gene Transcription (Proliferation, Survival) NFkB_nuc->Gene_nuc

Caption: Proposed mechanism of action via TAK1 pathway inhibition.

Conclusion and Future Directions

These application notes provide a foundational experimental framework for characterizing the biological effects of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol in cancer cell lines. By systematically evaluating its cytotoxicity and impact on the TAK1 signaling pathway, researchers can generate the critical data needed to validate its mechanism of action and potential as a novel anticancer agent. Successful inhibition of TAK1 signaling, coupled with potent cytotoxicity, would warrant further investigation, including broader screening across different cancer types, analysis of apoptosis induction, and eventual progression to in vivo studies.

References

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Application

developing analytical methods for [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol quantification

Application Note: Analytical Method Development for [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol Executive Summary This guide details the development of robust analytical protocols for the quantification of [2-(Pyridin-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Method Development for [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol

Executive Summary

This guide details the development of robust analytical protocols for the quantification of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol (CAS# 173838-59-0), herein referred to as PTM-OH .

PTM-OH is a critical heterocyclic building block used in the synthesis of next-generation kinase inhibitors, antifungal agents, and succinate dehydrogenase inhibitor (SDHI) fungicides. Due to the basicity of the pyridine ring (


) and the polarity of the hydroxymethyl group, PTM-OH presents specific chromatographic challenges, including peak tailing and retention variability.

This document provides two distinct protocols:

  • HPLC-UV: For raw material assay and purity analysis (>98% range).

  • LC-MS/MS: For trace-level quantification of PTM-OH as an impurity in final drug substances (<0.1% range).

Chemical Profile & Analytical Challenges

PropertyDataAnalytical Implication
Formula

Monoisotopic Mass: 208.04 g/mol
Structure Pyridine ring fused to Thiazole with a

tail
Dual nitrogen basicity; potential for silanol interaction.
pKa (Calc) Pyridine N: ~5.2; Thiazole N: ~2.5pH control is critical. At pH 3, species is +1 charged.
LogP ~0.8 - 1.2Moderately polar; requires low organic start in RP-HPLC.
Solubility DMSO, Methanol, EthanolSample diluent should match initial mobile phase strength.

Method Development Strategy (The "Why")

The primary challenge in analyzing PTM-OH is the interaction between the protonated pyridine nitrogen and residual silanols on silica-based columns, leading to peak tailing.

Decision Matrix:

  • pH Selection: We utilize Low pH (pH 2.5 - 3.0) . This ensures the pyridine nitrogen is fully protonated (

    
    ), improving solubility. While basic compounds often tail at low pH on older silica, modern "Base-Deactivated" (BDS) or Hybrid Particle columns eliminate this, allowing us to exploit the stability of acidic mobile phases.
    
  • Column Choice: A standard C18 is often insufficient for polar retention. We select a Polar-Embedded C18 or a C18-PFP (Pentafluorophenyl) phase. The PFP phase offers unique

    
     selectivity for the aromatic pyridine-thiazole system.
    
Workflow Visualization

MethodDevelopment Start Start: PTM-OH Method Dev Goal Define Goal Start->Goal Assay High Conc (Assay/Purity) >95% Goal->Assay Trace Trace Impurity <0.1% Goal->Trace UV_Path HPLC-UV (Diode Array) Assay->UV_Path MS_Path LC-MS/MS (Triple Quad) Trace->MS_Path Col_Select Column Selection: Polar Embedded C18 or PFP UV_Path->Col_Select MS_Path->Col_Select Mobile_Acid Mobile Phase A: 0.1% Formic Acid (pH ~2.7) Col_Select->Mobile_Acid For UV (Simple) Mobile_Buff Mobile Phase A: 10mM NH4 Formate (pH 3.5) Col_Select->Mobile_Buff For MS (Sensitivity) Final_UV Protocol 1: UV @ 260nm Mobile_Acid->Final_UV Final_MS Protocol 2: MRM 209 -> 179 Mobile_Buff->Final_MS

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity requirements.

Protocol 1: HPLC-UV for Assay & Purity

Best for: Raw material testing, reaction monitoring, and stability studies.

Instrument Parameters
  • System: HPLC with PDA/DAD detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenomenex Luna Omega 3µm Polar C18 (150 x 4.6 mm) OR Waters XSelect HSS T3.

    • Reasoning: The "Polar" or "T3" bonding technology prevents pore dewetting with high-aqueous mobile phases, necessary to retain the polar methanol group.

  • Column Temp: 40°C (Reduces backpressure and sharpens basic peaks).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Detection: UV at 260 nm (Primary) and 220 nm (Secondary).

    • Note: The thiazole-pyridine conjugation provides a strong chromophore at 260 nm.

Mobile Phase Configuration
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.0).

    • Why Phosphoric? Phosphate buffers suppress silanol activity better than formic acid, ensuring excellent peak symmetry for the basic pyridine ring.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Table
Time (min)% A% BEvent
0.0955Equilibration
2.0955Isocratic Hold (Retain polar impurities)
12.04060Linear Gradient
15.0595Wash
17.0595Hold
17.1955Re-equilibration
22.0955End
Standard Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg PTM-OH into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of Stock into 9 mL of 0.1% Phosphoric Acid (Mobile Phase A).

    • Critical: Diluting in the starting mobile phase prevents "solvent shock" which causes peak splitting for early eluting polar compounds.

Protocol 2: LC-MS/MS for Trace Quantification

Best for: Genotoxic impurity screening, cleaning validation, or PK studies.

Instrument Parameters
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

MS Source Settings (Generic)
  • Curtain Gas: 30 psi

  • IonSpray Voltage: 4500 V

  • Temperature: 500°C

  • Gas 1 / Gas 2: 50 / 50 psi

MRM Transitions

The protonated molecule


 is observed at m/z 209.0 .
Precursor (m/z)Product (m/z)IDCE (eV)Mechanism
209.0 179.0 Quantifier25Loss of

(Formaldehyde) from methanol group
209.0 131.0 Qualifier35Cleavage of Thiazole ring
209.0 78.0 Qualifier45Pyridine ring fragment

Note: The loss of 30 Da (Formaldehyde) is characteristic of primary alcohols on aromatic rings.

Mobile Phase Configuration (MS Compatible)
  • Solvent A: 10 mM Ammonium Formate in Water + 0.05% Formic Acid.

  • Solvent B: Acetonitrile + 0.05% Formic Acid.

  • Reasoning: Ammonium formate buffers the pH around 3.5, stabilizing the ionization efficiency while maintaining sufficient protonation.

Method Validation Parameters (ICH Q2)

To ensure trustworthiness, the method must be validated. Key acceptance criteria:

  • System Suitability:

    • Tailing Factor (

      
      ): Must be < 1.5 (Critical for pyridine derivatives).
      
    • Precision (RSD): < 1.0% for n=6 injections (HPLC-UV).

  • Linearity:

    • Range: 80% to 120% of target concentration.

    • 
      : > 0.999.
      
  • Accuracy (Recovery):

    • Spike samples at 50%, 100%, and 150%.

    • Acceptance: 98.0% - 102.0%.

  • LOD/LOQ (LC-MS):

    • Expect LOQ

      
       1-5 ng/mL due to strong ionization of the pyridine nitrogen.
      

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Tailing Interaction between Pyridine N and Silanols.1. Add 10-20 mM Ammonium Acetate to aqueous phase.2. Switch to a "Hybrid" particle column (e.g., Waters BEH, Agilent Poroshell HPH).
Retention Shift pH instability.Ensure buffer capacity is sufficient. If using Formic Acid only, switch to Formate Buffer.
Split Peaks Sample solvent mismatch.The sample is likely dissolved in 100% ACN or DMSO. Dilute sample with water/buffer to <30% organic before injection.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link

  • Dolan, J. W.A Guide to HPLC Method Development. LCGC North America, 2010. (General reference for gradient elution of basic compounds).
  • PubChem. Compound Summary for CID 10750266: [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol.[1] National Library of Medicine. Link

  • Kazakevich, Y., & LoBrutto, R.HPLC for Pharmaceutical Scientists. Wiley-Interscience, 2007. (Reference for pKa-dependent retention modeling).

Sources

Method

Application Note: Comprehensive Antioxidant Profiling of Thiazole Derivatives

Executive Summary Thiazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antioxidant properties through dual mechanisms: Single Electron Transfer (SET) and Hydrogen Atom Transfer (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antioxidant properties through dual mechanisms: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT). However, the lipophilicity and specific sulfur-nitrogen reactivity of thiazoles require tailored protocols to avoid false negatives (due to solubility issues) or false positives (due to solvent interference).

This guide provides a Tiered Screening Pipeline designed for drug development professionals. It moves beyond basic radical scavenging to biologically relevant assays, ensuring that "active" compounds are not just chemical reductants but viable therapeutic candidates.

The Tiered Validation Pipeline
  • Tier 1: Radical Scavenging (Screening) – DPPH & ABTS assays optimized for solubility.

  • Tier 2: Mechanistic Profiling – FRAP assay to determine electron-donating potential.

  • Tier 3: Biological Relevance – Lipid Peroxidation Inhibition (TBARS) using egg yolk homogenate.[1]

  • Tier 4: Cellular Efficacy – Intracellular ROS scavenging (DCFH-DA) in HaCaT/HepG2 cells.

Pre-Analytical Considerations: Solubility & Controls

Solvent Management (The "DMSO Crash" Effect)

Thiazole derivatives often precipitate when high-concentration DMSO stocks are added directly to aqueous buffers.

  • Protocol: Prepare a 10 mM stock in 100% DMSO.

  • Step-Down Dilution: Do not dilute directly to the final concentration. Create an intermediate working solution (e.g., 10x) in the assay solvent (e.g., Methanol for DPPH, PBS for Cell culture) before the final addition.

  • Limit: Ensure final DMSO concentration is <0.5% for cell assays and <5% for chemical assays.

Positive Controls
AssayRecommended ControlRationale
DPPH / ABTS Ascorbic Acid or Trolox Standard water-soluble antioxidants for benchmarking

.
Lipid Peroxidation BHT (Butylated hydroxytoluene) Lipophilic antioxidant; mimics membrane protection better than Vitamin C.
Cellular ROS N-Acetylcysteine (NAC) Precursor to glutathione; validates intracellular scavenging pathways.

Tier 1: Radical Scavenging Protocols

DPPH Radical Scavenging Assay

Principle: Measures the ability of the thiazole to donate hydrogen/electrons to the stable violet DPPH radical, converting it to yellow hydrazine.

Reagents:

  • DPPH Solution: 0.1 mM in Methanol (Prepare fresh, protect from light).

  • Thiazole Samples: Serial dilutions (e.g., 10 – 200 µg/mL) in Methanol.

Protocol:

  • Plate Setup: Add 100 µL of thiazole sample to a 96-well plate.

  • Reaction: Add 100 µL of 0.1 mM DPPH solution to each well.

  • Controls:

    • Blank: 100 µL Methanol + 100 µL DPPH.

    • Sample Blank: 100 µL Sample + 100 µL Methanol (corrects for intrinsic color of thiazoles).

  • Incubation: 30 minutes in the dark at Room Temperature (RT).

  • Measurement: Read Absorbance at 517 nm .

Calculation:



Note: Calculate 

using non-linear regression (log(inhibitor) vs. response).
ABTS Cation Radical Assay

Why use it? ABTS is soluble in both aqueous and organic solvents, making it superior for lipophilic thiazoles that may not fully dissolve in the methanolic DPPH system.

Protocol:

  • Generation: Mix 7 mM ABTS with 2.45 mM Potassium Persulfate (1:1). Incubate 12–16h in dark. Dilute with Ethanol until Absorbance at 734 nm is 0.70 ± 0.02 .

  • Assay: Add 10 µL of sample to 190 µL of diluted ABTS solution.

  • Incubation: 6 minutes exactly.

  • Read: Absorbance at 734 nm .

Tier 2: Mechanistic Insight (FRAP)

Ferric Reducing Antioxidant Power (FRAP)

Principle: Measures reduction of


-TPTZ complex to blue 

-TPTZ. This confirms the Single Electron Transfer (SET) mechanism common in thiazoles with electron-donating groups (e.g., -OH, -NH2).

Reagents:

  • Acetate Buffer: 300 mM, pH 3.6.

  • TPTZ: 10 mM in 40 mM HCl.

  • 
    :  20 mM in water.
    
  • FRAP Reagent: Mix Buffer:TPTZ:

    
     in 10:1:1 ratio.
    

Protocol:

  • Add 10 µL of thiazole derivative.

  • Add 290 µL of pre-warmed (

    
    ) FRAP Reagent.
    
  • Incubate 30 mins at

    
    .
    
  • Measure Absorbance at 593 nm .

  • Output: Express results as

    
     using a 
    
    
    
    standard curve.

Tier 3: Biological Relevance (Lipid Peroxidation)[1][2][3]

TBARS Assay (Egg Yolk Model)

Relevance: Thiazoles are often lipophilic. This assay tests if they can protect lipid-rich membranes from oxidation, a critical feature for neuroprotective or hepatoprotective drugs.

Reagents:

  • Lipid Source: 10% (w/v) Egg Yolk homogenate in PBS.

  • Inducer: 0.07 M

    
    .
    
  • TBA Reagent: 0.8% Thiobarbituric acid + 1.1% SDS + 20% Acetic acid (pH 3.5).

Protocol:

  • Mix: 0.5 mL Homogenate + 0.1 mL Thiazole Sample + 0.1 mL

    
    .
    
  • Incubate: 30 mins at

    
     to induce peroxidation.
    
  • Stop & Develop: Add 1.5 mL TBA Reagent .

  • Boil: Heat at

    
     for 60 minutes. Cool in ice bath.
    
  • Clarify: Centrifuge at 3000 rpm for 10 mins.

  • Read: Measure supernatant Absorbance at 532 nm .

Tier 4: Cellular Validation (Intracellular ROS)

DCFH-DA Assay in HaCaT/HepG2 Cells

Principle: The non-fluorescent probe DCFH-DA enters the cell, is cleaved by esterases, and oxidized by ROS to fluorescent DCF.[2][3] This proves the thiazole can cross membranes and act in situ.

Protocol:

  • Seeding: Plate HaCaT cells (

    
     cells/well) in 24-well plates. Incubate 24h.
    
  • Treatment: Treat cells with Thiazole (

    
     dose from MTT assay) for 24h.
    
  • Stress Induction: Wash, then expose to 200 µM

    
      for 1 hour.
    
  • Staining: Wash with PBS.[4] Add 10 µM DCFH-DA (in serum-free media). Incubate 30 mins at

    
     in dark.
    
  • Wash: Wash 2x with PBS to remove extracellular dye.

  • Detection: Measure Fluorescence (Ex: 485 nm / Em: 535 nm) on a plate reader.

  • Visualization: Capture images using a fluorescence microscope (Green channel).

Data Visualization & Workflow

Screening Workflow

This diagram illustrates the decision matrix for validating a lead thiazole compound.

ThiazoleScreening Start Thiazole Derivative Library Solubility Solubility Check (DMSO < 0.5%) Start->Solubility Tier1 Tier 1: Radical Scavenging (DPPH / ABTS) Solubility->Tier1 Decision1 IC50 < Standard? Tier1->Decision1 Calculate IC50 Tier2 Tier 2: Mechanism (FRAP Assay) Decision1->Tier2 Yes (Active) Discard Discard / Redesign Decision1->Discard No (Inactive) Tier3 Tier 3: Membrane Protection (Lipid Peroxidation/TBARS) Tier2->Tier3 Confirm e- transfer Tier4 Tier 4: Cellular Efficacy (DCFH-DA / HaCaT Cells) Tier3->Tier4 High Lipophilicity Lead Lead Antioxidant Candidate Tier4->Lead Reduces ROS

Figure 1: The Tiered Screening Pipeline ensures resources are focused only on compounds with both chemical activity and biological viability.

Structure-Activity Relationship (SAR) Logic

Understanding why a thiazole is active is crucial for optimization.

ThiazoleSAR Core Thiazole Core (C3H3NS) Pos2 Position 2 (Hydrazone/Amine) Target: Radical Scavenging Core->Pos2 Pos4 Position 4 (Phenyl/Aryl) Target: Lipophilicity & Resonance Core->Pos4 Pos5 Position 5 (Electron Donors) Target: Stability Core->Pos5 Effect1 Enhances H-Atom Transfer (Lowers IC50) Pos2->Effect1 -NH / -OH groups Effect2 Delocalizes Radical Electron (Stabilizes Intermediate) Pos4->Effect2 Conjugation Effect3 Membrane Penetration (Cellular Efficacy) Pos4->Effect3 Hydrophobic Rings Pos5->Effect2 Inductive Effect

Figure 2: SAR Logic for Thiazole Antioxidants. Position 2 is critical for direct scavenging, while Position 4 modulates bioavailability.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for Testing the Antioxidant Activity of Thiadiazole Derivatives. Link

  • MDPI. (2022).[5][6] Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Derivative. Link

  • NIH PubMed. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Link

  • ScienceDirect. (2018). In vitro antioxidant actions of sulfur-containing amino acids. Arabian Journal of Chemistry. Link

  • Abcam. (2024). DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol. Link

  • ResearchGate. (2023). Lipid oxidation (TBARS values) of the yolks of eggs laid by white layers. Link

Sources

Application

techniques for purifying synthesized [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol

Application Note: Advanced Purification Strategies for Synthesized[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol Audience: Researchers, scientists, and drug development professionals. Introduction & Chemical Rationale The s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Strategies for Synthesized[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction & Chemical Rationale

The synthesis of[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methanol (CAS: 173838-59-0) is a critical step in developing bidentate ligands for supramolecular chemistry and[1]. Typically synthesized via the Hantzsch thiazole condensation of pyridine-2-carbothioamide with an


-haloketone (often followed by ester reduction if starting from[2]), the crude reaction mixture frequently contains unreacted thioamides, polymeric byproducts, and transition metal catalyst residues.

Purifying this specific compound presents three distinct physicochemical challenges:

  • Bidentate Basicity : The presence of both a pyridine nitrogen and a thiazole nitrogen allows for strong coordination with trace metals and necessitates careful pH control during liquid-liquid extraction.

  • Hydrogen Bonding & Silica Tailing : The C4-hydroxymethyl group acts as a strong hydrogen bond donor/acceptor. On standard normal-phase silica gel, this causes severe peak tailing and irreversible adsorption to acidic silanol sites.

  • Thermal Stability : Prolonged exposure to high temperatures during solvent evaporation can lead to degradation or oxidation of the hydroxymethyl group.

This application note outlines a self-validating, three-stage purification protocol designed to overcome these challenges, ensuring >99% purity suitable for[3].

Experimental Workflows & Visualizations

G N1 Crude Reaction Mixture (Thiazole + Impurities) N2 Acid-Base Extraction (Isolate Basic Heterocycle) N1->N2 Aqueous Workup N3 Flash Column Chromatography (Remove Neutral/Polar Impurities) N2->N3 Organic Extract N4 Recrystallization (Final Polishing) N3->N4 Pooled Fractions N5 Pure Target Compound (>99% Purity) N4->N5 Crystallization

Three-stage purification workflow for[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol.

Quantitative Data: Optimization Metrics

To establish a self-validating system, researchers must monitor the purification efficacy at each stage. The following tables summarize the expected chromatographic behavior and yield metrics based on optimized conditions.

Table 1: Chromatographic Eluent Optimization (Silica Gel 60, F254) | Eluent System (v/v) | Additive |


 Value | Tailing Factor (

) | Resolution Outcome | | :--- | :--- | :--- | :--- | :--- | | Hexane / EtOAc (1:1) | None | 0.15 | > 2.5 (Severe) | Poor; co-elution with polar impurities. | | DCM / MeOH (95:5) | None | 0.35 | 1.8 (Moderate) | Acceptable, but band broadening reduces yield. | | DCM / MeOH (95:5) | 1%

| 0.42 | 1.1 (Excellent) | Optimal; sharp bands, complete recovery. |

Table 2: Yield and Purity Metrics across Purification Stages

Purification Stage Mass Recovery (%) Purity (HPLC, 254 nm) Key Impurities Removed
Crude Mixture 100% (Baseline) 65 - 70% N/A
Post Acid-Base Ext. 85 - 90% 88 - 92% Neutral organics, unreacted haloketones.
Post Chromatography 70 - 75% 97 - 98% Thioamide remnants, polar polymers.

| Post Recrystallization| 60 - 65% | > 99.5% | Trace isomers, colored impurities. |

Step-by-Step Methodologies

Protocol 1: Acid-Base Extraction (Orthogonal Impurity Clearance)

Causality Insight : By lowering the pH below the pKa of the pyridine/thiazole nitrogens (pKa ~ 4-5), the target molecule becomes a highly water-soluble cationic salt. Lipophilic impurities remain in the organic phase and are discarded. Subsequent basification regenerates the [4].

G N1 Organic Phase (Free Base + Impurities) N2 Aqueous Phase (Protonated Salt) N1->N2 Add 1M HCl (pH < 2) N3 Organic Phase (Purified Free Base) N2->N3 Add 2M NaOH (pH > 9) + EtOAc

State transitions of the target molecule during acid-base extraction.

Steps:

  • Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Transfer to a separatory funnel and add an equal volume of 1M aqueous HCl. Shake vigorously and vent.

  • Separate the layers. The target compound is now in the lower aqueous layer. Discard the upper organic layer (which contains neutral/lipophilic impurities).

  • Wash the aqueous layer once more with a small volume of EtOAc to ensure the complete removal of organic impurities.

  • Transfer the aqueous layer to an Erlenmeyer flask submerged in an ice bath.

  • Slowly add 2M aqueous NaOH dropwise while stirring until the pH reaches 9-10 (verify with pH paper). The solution may become cloudy as the free base precipitates.

  • Extract the basified aqueous layer three times with fresh EtOAc.

  • Combine the new organic extracts, wash with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure (water bath < 40°C).
    
Protocol 2: Amine-Modified Flash Column Chromatography

Causality Insight : The hydroxymethyl group and basic nitrogens interact strongly with the acidic silanol (-SiOH) groups on the silica gel stationary phase. Pre-treating the column and modifying the eluent with 1% Triethylamine (


) neutralizes these sites, preventing peak tailing and irreversible adsorption.

Steps:

  • Prepare a solvent mixture of Dichloromethane (DCM) and Methanol (MeOH) at a 95:5 ratio. Add 1% (v/v)

    
     to the mixture.
    
  • Slurry-pack a silica gel column (230-400 mesh) using the modified eluent. Flush the column with at least two column volumes (CV) of the eluent to fully deactivate the silica.

  • Dissolve the product from Protocol 1 in a minimum amount of DCM. If solubility is poor, pre-absorb the compound onto a small amount of silica gel (dry loading).

  • Load the sample onto the column and elute using the 95:5 DCM/MeOH (+1%

    
    ) system.
    
  • Collect fractions and monitor via TLC (UV active at 254 nm). The target compound should elute as a tight, symmetrical band (

    
    ).
    
  • Pool the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 3: Binary Solvent Recrystallization

Causality Insight : While chromatography removes structurally similar impurities, recrystallization provides the ultimate thermodynamic purification, rejecting trace impurities from the growing crystal lattice. A binary system (EtOAc/Hexanes) is ideal because the compound is highly soluble in hot EtOAc but insoluble in Hexanes.

Steps:

  • Place the chromatographed solid in a clean, dry Erlenmeyer flask.

  • Add a minimum volume of boiling EtOAc just until the solid dissolves completely.

  • Remove from heat and slowly add hot Hexanes dropwise until the solution becomes faintly turbid (the cloud point).

  • Add a single drop of hot EtOAc to clear the turbidity.

  • Cover the flask and allow it to cool slowly to room temperature undisturbed. (Rapid cooling traps impurities; slow cooling ensures a pure crystal lattice).

  • Once at room temperature, transfer the flask to an ice bath for 30 minutes to maximize yield.

  • Collect the crystals via vacuum filtration using a Büchner funnel. Wash the crystals with ice-cold Hexanes.

  • Dry the crystals under high vacuum for 12 hours to remove residual solvent.

References

  • Kaur, M., Jasinski, J. P., Keeley, A. C., & Yathirajan, H. S. (2012). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. Acta Crystallographica Section E: Structure Reports Online. URL:[Link]

  • Siddiqui, I. R., et al. (2023).

    
    -oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. RSC Advances. URL:[Link]
    
  • Ingham, R. J., et al. (2014). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Chemical Communications. URL:[Link]

Sources

Method

NMR and mass spectrometry characterization of pyridine-thiazole compounds

Title : Application Note: Advanced NMR and Mass Spectrometry Characterization of Pyridine-Thiazole Hybrids Introduction & Scientific Rationale Pyridine-thiazole hybrid compounds have emerged as privileged scaffolds in mo...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Application Note: Advanced NMR and Mass Spectrometry Characterization of Pyridine-Thiazole Hybrids

Introduction & Scientific Rationale

Pyridine-thiazole hybrid compounds have emerged as privileged scaffolds in modern drug discovery, exhibiting profound antiproliferative, antimicrobial, and anti-inflammatory properties . The fusion of the electron-deficient pyridine ring with the electron-rich, sulfur-containing thiazole core creates a highly conjugated, rigid system capable of diverse non-covalent interactions with biological targets 1.

However, the structural elucidation of these hybrids presents unique analytical challenges. The proximity of multiple nitrogen atoms and the sulfur heteroatom leads to complex electron-withdrawing effects, causing significant chemical shift variations in Nuclear Magnetic Resonance (NMR) spectroscopy 2. Furthermore, the molecular hybridization of these rings requires precise exact mass and fragmentation profiling via High-Resolution Mass Spectrometry (HRMS) to confirm successful cross-coupling and rule out structural isomers 3.

This application note provides a comprehensive, self-validating protocol for the structural characterization of pyridine-thiazole derivatives using 1D/2D NMR and LC-ESI-HRMS.

Analytical Workflow

G A Pyridine-Thiazole Hybrid Synthesis B Sample Preparation & Purification (>95%) A->B C LC-ESI-HRMS Acquisition B->C D 1D & 2D NMR Spectroscopy B->D E Exact Mass & Fragmentation Profiling C->E F Chemical Shift & Connectivity Mapping D->F G Complete Structural Elucidation E->G F->G

Analytical workflow for structural elucidation of pyridine-thiazole hybrids.

Nuclear Magnetic Resonance (NMR) Strategy

Causality in Solvent Selection: Pyridine-thiazole compounds often exhibit strong intermolecular hydrogen bonding and planar π-π stacking, which drastically reduces their solubility in non-polar solvents like CDCl3. Therefore, DMSO-d6 is the solvent of choice. DMSO-d6 disrupts these intermolecular forces, providing sharp, well-resolved peaks 4.

1H and 13C NMR Signatures: The diagnostic proton of the thiazole ring (H-5) typically appears as a sharp singlet. Depending on the electronic nature of the adjacent pyridine ring (ortho, meta, or para attachment), this singlet can resonate anywhere from δ 7.40 to 8.75 ppm 5. The pyridine protons exhibit distinct multiplet or doublet patterns, heavily influenced by the nitrogen atom's position. In the 13C NMR spectrum, a common pitfall is the overlapping of the thiazole core carbons with the aromatic carbons of the pyridine ring 3. To resolve this, 2D Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are mandatory to establish unambiguous C-H connectivity.

Table 1: Diagnostic NMR Chemical Shifts for Pyridine-Thiazole Scaffolds

NucleusPosition / MoietyTypical Chemical Shift (δ, ppm)Multiplicity / Notes
1H Thiazole H-57.40 – 8.75Singlet; highly sensitive to pyridine isomer 5
1H Pyridine H-2 / H-68.30 – 8.85Doublet/Multiplet; deshielded by adjacent N 2
1H Linker (e.g., -CH=N-)7.50 – 8.20Singlet; present in hydrazone-linked hybrids 2
13C Thiazole C-2160.0 – 170.0Quaternary; heavily deshielded by N and S
13C Thiazole C-4140.0 – 155.0Quaternary; adjacent to substituent
13C Thiazole C-5110.0 – 120.0Tertiary (CH); confirmed via HSQC

High-Resolution Mass Spectrometry (HRMS) Strategy

Causality in Ionization Mode: Electrospray Ionization in positive mode (ESI+) is universally preferred for pyridine-thiazole derivatives. Both the pyridine nitrogen and the thiazole nitrogen act as excellent proton acceptors (Lewis bases), ensuring high ionization efficiency and robust [M+H]+ signal intensities 5.

Fragmentation Pathways: Collision-Induced Dissociation (CID) during MS/MS yields predictable fragmentation. The weakest bonds typically reside at the linker connecting the two rings (e.g., amide or hydrazone bridges). Cleavage often results in the loss of the pyridine moiety, leaving a stable thiazolium cation.

Table 2: Common ESI(+)-MS/MS Fragmentation Features

Precursor IonCharacteristic Fragment LossStructural Implication
[M+H]+-78 Da (C5H4N)Cleavage of the unsubstituted pyridine ring
[M+H]+-17 Da (NH3) / -28 Da (CO)Characteristic of amide-linked hybrids 6
[M+H]+Thiazolium ion (m/z varies)Retention of charge on the thiazole nitrogen

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. Built-in system suitability checks ensure that any deviation in data quality is immediately identifiable by the operator.

Protocol A: NMR Sample Preparation and Acquisition

  • Sample Preparation: Weigh 10–15 mg of the purified pyridine-thiazole compound (ensure >95% purity via HPLC).

  • Solubilization: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D). Self-Validation Step: Ensure the solution is completely clear; particulate matter will distort magnetic field homogeneity and ruin shimming profiles. Filter through a glass wool plug if necessary.

  • Instrument Setup: Transfer to a 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Perform automated tuning and matching (ATM) for 1H and 13C nuclei. Shim the magnet using the 2H lock signal of DMSO-d6.

  • Acquisition (1D):

    • 1H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 2 seconds.

    • 13C NMR: Acquire 512–1024 scans with proton decoupling. Self-Validation Step: Check the residual DMSO-d6 multiplet at δ 39.52 ppm and the proton residual at δ 2.50 ppm to calibrate the chemical shift scale accurately 4.

  • Acquisition (2D): If 13C signals overlap (common in the 120-140 ppm aromatic region), acquire gradient-selected HSQC and HMBC spectra to map direct and long-range C-H couplings.

Protocol B: LC-ESI-HRMS Acquisition

  • Sample Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL using Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Causality: Formic acid provides the necessary protons to drive ESI+ ionization.

  • System Suitability (Self-Validation): Inject a blank solvent sample (Methanol/Water + 0.1% FA) prior to the analyte. Analyze the chromatogram to ensure no carryover or background contamination at the expected retention time.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 × 2.1 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • MS Parameters:

    • Source: ESI Positive mode.

    • Capillary Voltage: 3.0 – 3.5 kV.

    • Desolvation Temperature: 350 °C.

  • Data Analysis: Extract the exact mass of the[M+H]+ ion. The mass error must be ≤ 5 ppm compared to the theoretical monoisotopic mass to confirm the chemical formula 2.

Conclusion

The rigorous characterization of pyridine-thiazole compounds requires a synergistic approach. While HRMS provides undeniable proof of the molecular formula and structural connectivity via fragmentation, high-field NMR (supported by 2D techniques) is the definitive method to resolve the complex electronic environments and isomeric states of these highly conjugated heterocycles.

References

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives Arabian Journal of Chemistry URL
  • PMC / nih.
  • Synthesis, characterization and photophysical properties of novel thiazole substituted pyridine derivatives CORE URL
  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents MDPI URL
  • Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents MDPI URL
  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies ACS Omega URL
  • SYNTHESIS AND EFFICIENCY OF NEW PYRIDINE, CHROMENE AND THIAZOLE CONTAINING COMPOUNDS AS ANTIMICROBIAL AND ANTIOXIDANT AGENTS Semantic Scholar URL

Sources

Application

Application Note:[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol in Advanced Coordination Chemistry

Executive Summary The rational design of transition metal complexes relies heavily on the geometric and electronic properties of the chelating ligands. [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol (CAS: 173838-59-0) has e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of transition metal complexes relies heavily on the geometric and electronic properties of the chelating ligands. [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol (CAS: 173838-59-0) has emerged as a highly versatile scaffold in coordination chemistry[1]. By combining the robust


-donating and 

-accepting properties of a 2-(2-pyridyl)thiazole core with the dynamic reactivity of a hydroxymethyl group, this ligand offers unique modalities for photocatalysis, supramolecular assembly, and metallodrug development. This guide details the mechanistic rationale, coordination pathways, and validated experimental protocols for utilizing this ligand in advanced chemical research.

Ligand Architecture & Mechanistic Rationale

The structural anatomy of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol dictates its coordination behavior. The molecule features three potential donor atoms: the pyridine nitrogen (


), the thiazole nitrogen (

), and the hydroxyl oxygen (

).
The Electronic Asymmetry of the Core

Unlike symmetric 2,2'-bipyridine (bpy), the 2-(2-pyridyl)thiazole (pytz) core is electronically asymmetric. The thiazole ring is more electron-rich than pyridine but acts as a unique


-acceptor due to the presence of the sulfur atom. When coordinated to a metal center (e.g., Ru²⁺ or Ir³⁺), this asymmetry lowers the overall symmetry of the complex (typically from 

to

or

), which broadens the Metal-to-Ligand Charge Transfer (MLCT) absorption bands—a highly desirable trait for light-harvesting applications [2].
The Causality of the 4-Position Hydroxymethyl Group

The placement of the


 group at the 4-position of the thiazole ring is mechanistically critical. Position 4 is adjacent to the thiazole nitrogen (

). When the metal binds to the

pocket, the oxygen atom of the hydroxymethyl group is brought into close spatial proximity to the metal center. This enables three distinct chemical pathways:
  • Hemilability : The oxygen can reversibly coordinate to the metal, creating a dynamic

    
    
    
    
    
    
    
    equilibrium. This "open/close" mechanism is ideal for homogeneous catalysis, where an open coordination site is temporarily needed for substrate binding.
  • Supramolecular Anchoring : If left uncoordinated, the

    
     group acts as a powerful hydrogen-bond donor/acceptor, facilitating the formation of extended 2D or 3D metallo-supramolecular networks [3].
    
  • Bioconjugation : The primary alcohol can be readily esterified to attach the metal complex to peptides, antibodies, or polymer matrices.

Coordination Pathways & Visualizations

The ligand partitions its coordination modes based on the hard/soft nature of the metal ion and the steric constraints of the reaction environment.

G L [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol NN Bidentate (N,N') L->NN Soft Metals (Ru, Ir) NNO Tridentate (N,N',O) L->NNO Oxophilic Metals (Cu, Zn) Supramol Supramolecular (H-Bond) L->Supramol Crystal Engineering Photo Luminophores & Catalysts NN->Photo Photophysics Bio Metallodrugs & Sensors NNO->Bio Bioinorganic

Fig 1. Coordination pathways and downstream applications of the ligand.

Quantitative Data: Coordination Signatures

To validate the successful coordination of the ligand, researchers must rely on specific spectroscopic shifts. The table below summarizes the expected quantitative data when comparing the free ligand to its


 and 

coordinated forms.
ParameterFree LigandBidentate

Complex (e.g., Ru²⁺)
Tridentate

Complex (e.g., Cu²⁺)
IR:

~3250 cm⁻¹ (broad)~3400 cm⁻¹ (sharp, non-H-bonded)Absent (if deprotonated) or shifted
IR:

1585 cm⁻¹1610 cm⁻¹ (shifted due to backbonding)1615 cm⁻¹
¹H NMR (Thiazole H5) ~7.80 ppm~8.20 ppm (downfield shift)Paramagnetic broadening (Cu²⁺)
¹H NMR (

)
~4.70 ppm~4.85 ppmParamagnetic broadening (Cu²⁺)
UV-Vis (MLCT) N/A440–460 nm (

)
d-d transition ~650–700 nm

Experimental Protocols

Protocol A: Synthesis of a Heteroleptic Ruthenium(II) Photocatalyst

Target:


 (where L =[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol)

Causality Check: Ruthenium(II) is a borderline-soft metal that strongly prefers the


 pocket, leaving the 

group free for secondary functionalization.

Step-by-Step Methodology:

  • Preparation: Suspend

    
     (1.0 eq, 0.5 mmol) and the ligand (1.1 eq, 0.55 mmol) in a 3:1 mixture of Ethanol/Water (40 mL).
    
    • Causality: The mixed solvent system is critical. The Ru precursor requires water for solubility, while the organic ligand requires ethanol.

  • Degassing: Purge the mixture with Argon for 15 minutes.

    • Causality: Ru(II) in its excited or intermediate states is highly susceptible to oxidation by dissolved

      
      , which would yield unwanted Ru(III) impurities.
      
  • Reflux: Heat the mixture to 80 °C under Argon for 6–8 hours. The solution will transition from dark purple/black to a deep, vibrant red, indicating the formation of the heteroleptic MLCT complex.

  • Anion Exchange: Cool to room temperature and concentrate the solution to ~15 mL under reduced pressure. Add a saturated aqueous solution of

    
     dropwise until a bright red precipitate forms fully.
    
    • Causality: Exchanging the chloride ions for hexafluorophosphate (

      
      ) converts the water-soluble complex into an organic-soluble salt, facilitating purification and subsequent catalytic use in organic solvents.
      
  • Purification: Filter the solid, wash with cold water and diethyl ether. Purify via column chromatography using Neutral Alumina (Eluent: Dichloromethane/Acetonitrile 9:1).

    • Causality: Do not use silica gel. Silica is acidic and can cause the irreversible adsorption of the cationic ruthenium complex or catalyze the degradation of the hemilabile hydroxymethyl arm.

Self-Validation System: The product is validated if the UV-Vis spectrum in Acetonitrile shows a distinct MLCT peak at ~450 nm and the ¹H NMR shows exactly 24 aromatic protons (16 from bpy, 8 from the ligand), confirming the 1:1 ligand-to-metal ratio.

G Step1 Precursor Ru(bpy)2Cl2 Step2 Degas & Mix EtOH/H2O Step1->Step2 Step3 Reflux 80°C, 6h Step2->Step3 Step4 Anion Exchange NH4PF6 (aq) Step3->Step4 Step5 Purification Neutral Alumina Step4->Step5

Fig 2. Synthetic workflow for heteroleptic Ru(II) photocatalysts.

Protocol B: Synthesis of a Tridentate Copper(II) Metallodrug Candidate

Target:


 (where L-H = deprotonated ligand)

Causality Check: Copper(II) is oxophilic and highly prone to Jahn-Teller distortion. In basic conditions, the hydroxymethyl group deprotonates, forcing the ligand into a rigid, tridentate


 meridional configuration, which is highly stable in biological media [4].

Step-by-Step Methodology:

  • Complexation: Dissolve the ligand (1.0 eq, 1.0 mmol) in Methanol (20 mL). Add Triethylamine (1.1 eq) to deprotonate the hydroxyl group.

  • Metal Addition: Slowly add a methanolic solution of

    
     (1.0 eq, 1.0 mmol) dropwise. The solution will immediately turn deep green.
    
  • Stirring: Stir at room temperature for 2 hours.

    • Causality: Heating is avoided here because Cu(II) complexes with deprotonated alkoxides can sometimes undergo unwanted redox reactions (e.g., oxidation of the alcohol to an aldehyde with concomitant reduction of Cu(II) to Cu(I)) at elevated temperatures.

  • Crystallization: Filter the solution to remove any insoluble impurities. Isolate the complex by vapor diffusion of diethyl ether into the methanolic solution over 48 hours.

Self-Validation System: The absence of the broad


 stretch in the FTIR spectrum (~3250 cm⁻¹) combined with an EPR spectrum showing a 

pattern confirms the formation of the deprotonated, square-pyramidal/distorted octahedral Cu(II) complex.

References

  • Synthesis and Coordination Chemistry of Ligands for Supramolecular Chemistry and Sensing Applications. ePrints Repository, University of Huddersfield. Details the partitioning of pyridyl/thiazole ligands and their coordination geometries. URL:[Link] [1]

  • [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol Product Profile. American Elements. Provides baseline physicochemical properties and purity standards for the ligand. URL:[Link] [2]

  • Effect of ligand environment on the mechanism of enantiomerization of bischelate complexes. Russian Chemical Bulletin, 2009. Discusses the steric and electronic impacts of thiazole-based ligands on metal center geometry. URL: [Link] [3]

Method

High-Throughput Screening of Pyridine-Thiazole Libraries: Mitigating Autofluorescence &amp; Optimizing Kinase Targeting

Executive Summary & Scientific Rationale Pyridine-thiazole hybrid molecules represent a "privileged scaffold" in medicinal chemistry, possessing inherent affinity for ATP-binding pockets in kinases (e.g., EGFR, CDK, BCR-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Pyridine-thiazole hybrid molecules represent a "privileged scaffold" in medicinal chemistry, possessing inherent affinity for ATP-binding pockets in kinases (e.g., EGFR, CDK, BCR-ABL) and DNA-interacting domains. While their therapeutic potential is high—evidenced by approved drugs like Dasatinib and Dabrafenib —screening these libraries presents unique technical challenges.

The Core Challenge: Many pyridine-thiazole derivatives exhibit intrinsic fluorescence (often in the blue-to-green spectrum) and limited aqueous solubility. Standard fluorescence intensity (FI) assays frequently yield false positives due to spectral overlap or light scattering from micro-aggregates.

The Strategy: This guide prioritizes luminescence-based and Time-Resolved Fluorescence (TR-FRET) readouts over standard fluorescence to maximize signal-to-noise ratios. We employ a "Self-Validating" workflow where primary hits are immediately triaged through an autofluorescence counter-screen before potency determination.

Library Characterization & Storage[1]

Before screening, the physical integrity of the library must be secured. Thiazole rings are susceptible to S-oxidation and hydrolysis in poor-quality DMSO.

Storage Protocol
  • Solvent: Dissolve compounds in anhydrous DMSO (99.9%) to prevent hydrolysis.

  • Concentration: 10 mM master stocks.[1]

  • Environment: Store at -80°C in amber-colored Matrix tubes (to prevent photodegradation) under an Argon or Nitrogen blanket.

  • Freeze-Thaw: Limit to <5 cycles. Use single-use aliquots for screening campaigns.

Quality Control (QC)

Perform LC-MS on 5% of the library randomly to verify purity >90%.

  • Pass Criteria: Single peak >90% AUC; Mass match within 0.1 Da.

  • Fail Criteria: Presence of S-oxide adducts (+16 Da) or ring-opening hydrolysis products.

HTS Triage Workflow

The following logic gate ensures resources are not wasted on false positives (artifacts).

HTS_Workflow Start Pyridine-Thiazole Library (10 mM DMSO) Primary Primary Screen (Luminescent Kinase Assay) Start->Primary Hit_Cutoff Hit Selection (>50% Inhibition) Primary->Hit_Cutoff Hit_Cutoff->Start Non-hits (Archive) Counter Counter Screen (Compound + Assay Reagents - Enzyme) Hit_Cutoff->Counter Hits Triage Artifact Check Counter->Triage Valid Valid Hit (Dose-Response IC50) Triage->Valid No Signal in Counter FalsePos Discard (Aggregator/Luciferase Inhibitor) Triage->FalsePos Signal in Counter

Figure 1: Triage logic designed to filter out luciferase inhibitors and aggregators common in heterocyclic libraries.

Protocol A: Biochemical Kinase Screen (Luminescent)

Rationale: We utilize an ADP-detection assay (e.g., ADP-Glo™) rather than a fluorescent tracer assay. This eliminates interference from the intrinsic fluorescence of the pyridine-thiazole scaffold.

Assay Principle

The assay quantifies kinase activity by converting the ADP produced during the kinase reaction into ATP, which is then converted to light by Ultra-Glo™ Luciferase.

  • Signal: Positive correlation (More light = More ADP = High Kinase Activity).

  • Inhibition: Decrease in luminescence = Kinase Inhibition.

Reagents & Setup
  • Kinase: Recombinant EGFR or CDK2 (0.2 ng/µL final).

  • Substrate: Poly(Glu,Tyr) 4:1 or specific peptide (0.1 mg/mL).

  • ATP: Ultra-pure, at

    
     apparent (typically 10-50 µM).
    
  • Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Controls:

    • High Control (HC): Enzyme + Substrate + DMSO (0% Inhibition).[2]

    • Low Control (LC): No Enzyme (100% Inhibition background).

    • Reference Inhibitor:Dasatinib (10 µM start, 1:3 dilution).

Step-by-Step Procedure (384-Well Format)
  • Compound Dispense: Use an acoustic dispenser (e.g., Echo) to transfer 20 nL of library compounds (10 mM) into a white, low-volume 384-well plate. Final assay conc: 10 µM .

  • Enzyme Addition: Dispense 2 µL of 2x Kinase/Substrate mix.

    • Pre-incubation: Centrifuge (1000 rpm, 1 min) and incubate for 10 min at RT to allow compound-enzyme binding.

  • Reaction Initiation: Dispense 2 µL of 2x ATP solution.

    • Incubation: 60 min at RT (sealed to prevent evaporation).

  • ADP Conversion: Add 4 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

  • Detection: Add 8 µL of Kinase Detection Reagent (converts ADP to ATP to Light). Incubate 30 min.

  • Readout: Measure Luminescence (0.5 - 1.0 sec integration) on a multimode reader (e.g., EnVision, PHERAstar).

Data Validation (Self-Validating)

Calculate the Z-Prime (


) factor for each plate.


  • Pass:

    
    .
    
  • Fail:

    
     (Check pipetting errors or reagent stability).
    

Protocol B: Cell-Based Cytotoxicity Screen

Rationale: To assess off-target toxicity or primary efficacy (if targeting cancer), use a luminescent ATP assay (CellTiter-Glo). Avoid MTT/MTS, as the pyridine nitrogen can sometimes reduce tetrazolium salts non-enzymatically, causing false viability signals.

Experimental Design
  • Cell Line: A549 (Lung) or MCF-7 (Breast) - standard models for thiazole-based drugs.

  • Seeding Density: 2,000 cells/well (384-well plate) in 25 µL media.

Procedure
  • Seeding: Dispense cells and incubate for 24 hours at 37°C/5% CO2 to allow attachment.

  • Treatment: Add 100 nL of compound (10 µM final). Include Staurosporine (1 µM) as a kill control.

  • Incubation: 48 or 72 hours.

  • Development: Equilibrate plate to RT (20 min). Add 25 µL CellTiter-Glo reagent.

  • Mix: Shake orbitally (2 min) to lyse cells.

  • Read: Measure Luminescence.

Protocol C: The "False-Positive" Counter-Screen

Crucial Step: Pyridine-thiazoles can act as Luciferase Inhibitors, quenching the signal in Protocols A and B and mimicking kinase inhibition or cell death.

Method:

  • Prepare a "Mock Reaction" containing ADP (at 50% conversion level) and Detection Reagent without the kinase enzyme.

  • Add library compounds at 10 µM.

  • Measure Luminescence.

  • Analysis: Any compound reducing the signal by >20% compared to DMSO control is a Luciferase Inhibitor and must be flagged as a technical artifact.

Data Presentation & Analysis

Hit Classification Table

Summarize results in a structured format to prioritize leads.

Compound IDPrimary % Inh (Kinase)Counter Screen % Inh (Luciferase)Cell Viability % (A549)Classification
PT-001 95%2%10%Priority Lead (Potent & Valid)
PT-002 88%85%98%Artifact (Luciferase Inhibitor)
PT-003 12%1%100%Inactive
PT-004 92%5%95%Biochemical Hit (Non-cytotoxic)
Mechanism of Action Diagram

Understanding the target interaction helps in SAR (Structure-Activity Relationship) expansion.

MOA Comp Pyridine-Thiazole Inhibitor ATP_Pocket ATP Binding Pocket (Kinase) Comp->ATP_Pocket Competes with ATP H_Bond H-Bonding (N-Pyridine / S-Thiazole) ATP_Pocket->H_Bond Stabilized by Signal Downstream Signaling (e.g., MAPK/ERK) ATP_Pocket->Signal Blocks Phosphorylation Prolif Cell Proliferation Signal->Prolif Inhibits

Figure 2: Mechanism of Action. The pyridine nitrogen typically acts as a H-bond acceptor in the hinge region of the kinase.

References

  • Gomha, S. M., et al. (2015). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer Agents. Molecules.[3][1][2][4][5][6][7][8][9][10][11] [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in the synthesis of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol

An Expert Guide to the Synthesis of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol: Troubleshooting & FAQs Welcome to the technical support center for the synthesis of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to the Synthesis of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol: Troubleshooting & FAQs

Welcome to the technical support center for the synthesis of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with or planning to synthesize this important heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate common challenges and improve your synthetic yield.

The synthesis of this pyridinyl-thiazole derivative, while straightforward in principle, involves steps that require careful control of reaction conditions to minimize side products and maximize yield. This guide is structured as a series of troubleshooting questions and frequently asked questions to directly address the practical issues you may encounter.

General Synthetic Workflow

The most common and reliable route to [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol involves a two-step process:

  • Hantzsch Thiazole Synthesis: Formation of the core thiazole ring by condensing pyridine-2-carbothioamide with an α-halocarbonyl compound bearing a carboxylate group, such as ethyl bromopyruvate.

  • Reduction: Reduction of the resulting ester or carboxylic acid at the 4-position of the thiazole ring to the primary alcohol using a powerful reducing agent.

Synthesis_Workflow Start Starting Materials: - Pyridine-2-carbothioamide - Ethyl Bromopyruvate Step1 Step 1: Hantzsch Thiazole Synthesis (Cyclocondensation) Start->Step1 Reflux in Ethanol Intermediate Intermediate: Ethyl 2-(pyridin-2-yl)thiazole-4-carboxylate Step1->Intermediate Isolate & Purify Step2 Step 2: Reduction (e.g., LiAlH4 in dry THF) Intermediate->Step2 Add to reducing agent FinalProduct Final Product: [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol Step2->FinalProduct Aqueous Workup & Purification

Caption: General two-step synthetic workflow.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis. Each answer provides a causal explanation and actionable advice.

Q1: My yield for the Hantzsch thiazole formation (Step 1) is consistently low. What are the common causes?

Low yield in the Hantzsch synthesis is a frequent issue. The root cause often lies in one of three areas: reagent quality, reaction conditions, or side reactions.[1][2]

  • Reagent Purity:

    • Pyridine-2-carbothioamide: This reagent can degrade over time. Ensure it is pure and dry. If it appears discolored or clumpy, consider recrystallizing it or synthesizing it fresh from 2-cyanopyridine and hydrogen sulfide.

    • Ethyl Bromopyruvate: This α-haloketone is a lachrymator and is sensitive to moisture. Use it fresh from the bottle and handle it in a fume hood. Impurities can lead to a variety of unwanted side products.

  • Reaction Conditions:

    • Solvent: Anhydrous ethanol is the most commonly used and effective solvent for this reaction. The presence of water can hydrolyze the ethyl bromopyruvate.

    • Temperature: The reaction typically requires heating under reflux to proceed at a reasonable rate. Insufficient temperature will result in a sluggish and incomplete reaction.

    • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Driving the reaction for too long after completion can sometimes lead to the degradation of the product.

  • Side Reactions: The pyridine nitrogen is basic and can potentially interfere, although in this specific synthesis, the thioamide is the primary nucleophile. A more significant issue is potential racemization if using chiral starting materials, which can be promoted by both acidic and basic conditions during cyclization.[1]

Q2: I am observing significant side product formation during the thiazole synthesis. What could they be and how can I minimize them?

The mechanism of the Hantzsch synthesis involves nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration.[3]

Hantzsch_Mechanism cluster_0 Hantzsch Thiazole Synthesis Mechanism A Thioamide + α-Haloketone B Nucleophilic Attack (S on α-Carbon) A->B Step 1 C Intermediate Adduct B->C D Cyclization (N attacks Carbonyl C) C->D Step 2 E Dehydration D->E Step 3 F Aromatization to Thiazole E->F

Caption: Key stages of the Hantzsch synthesis mechanism.

Common side products arise from competing reaction pathways:

  • Favorskii Rearrangement: Under basic conditions, α-haloketones can undergo rearrangement. While less common in this specific synthesis, ensuring the reaction is not overly basic is good practice.

  • Self-condensation of Ethyl Bromopyruvate: This can occur, leading to complex mixtures. Adding the bromopyruvate slowly to the solution of the thioamide can sometimes mitigate this.

  • Incomplete Dehydration: The hydroxyl-thiazoline intermediate may persist if dehydration is not complete. Ensuring adequate heating and reaction time usually resolves this.

Solution Table:

IssuePotential CauseRecommended Action
Low Yield Impure or wet reagentsUse freshly opened/purified reagents and anhydrous solvents.
Incorrect temperatureEnsure the reaction is maintained at reflux temperature (for ethanol, ~78 °C).
Side Products Competing reactionsAdd ethyl bromopyruvate dropwise to the thioamide solution.
Incomplete reactionMonitor progress via TLC and ensure sufficient reaction time.
Q3: The reduction of the thiazole-4-carboxylate ester (Step 2) is incomplete or fails. Why?

This step is a standard ester reduction, but its success hinges on the potent and specific nature of the reducing agent, Lithium Aluminium Hydride (LiAlH₄).[4][5]

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is not strong enough to reduce esters or carboxylic acids efficiently.[5] You must use a powerful hydride donor like LiAlH₄.

  • Reagent Activity: LiAlH₄ is extremely reactive with water and atmospheric moisture.[4] Using old or improperly stored LiAlH₄ will result in significantly lower activity and an incomplete reaction. Always use fresh, finely powdered LiAlH₄ from a sealed container.

  • Solvent and Temperature: The reaction must be conducted in a scrupulously dry aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether.[4][6] The reaction is typically started at 0 °C by slowly adding a solution of the ester to a suspension of LiAlH₄, and then allowed to warm to room temperature.

  • Workup Procedure: The workup is critical. After the reaction is complete (monitored by TLC), the excess LiAlH₄ must be quenched carefully at 0 °C. A Fieser workup (sequential, dropwise addition of water, then 15% NaOH solution, then more water) is a standard and effective method to produce a granular precipitate of aluminum salts that can be easily filtered off. Rushing the quench or allowing the temperature to rise uncontrollably can degrade the product.

Q4: My final product is difficult to purify. What are the recommended purification strategies?

The final product, [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol, has several features (pyridine nitrogen, alcohol hydroxyl group, thiazole ring) that make it moderately polar.

  • Column Chromatography: This is the most effective method.[6]

    • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is standard.

    • Mobile Phase: A gradient of ethyl acetate in a nonpolar solvent like petroleum ether or hexane is a good starting point. A typical elution system might be 30-40% ethyl acetate in petroleum ether.[6] The polarity can be fine-tuned based on TLC analysis. Adding a small amount of triethylamine (~0.5%) to the eluent can help prevent the basic pyridine nitrogen from "streaking" on the acidic silica gel.

  • Recrystallization: If the product is obtained as a solid and is sufficiently pure after chromatography, recrystallization can be used for final polishing. A solvent system like ethyl acetate/hexane or ethanol/water could be effective.

Frequently Asked Questions (FAQs)

Q1: What is the recommended overall synthetic route for [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol?

The most reliable and well-documented route is the two-step Hantzsch synthesis followed by LiAlH₄ reduction. This approach is modular and provides good overall yields if performed correctly.

Q2: Which reducing agent is best for converting the ester/acid to the alcohol?

Lithium Aluminium Hydride (LiAlH₄) is the reagent of choice.[6][7] It is a powerful, non-selective reducing agent capable of reducing esters and carboxylic acids to primary alcohols. Borane (BH₃·THF) is an alternative that can also reduce carboxylic acids, but LiAlH₄ is more commonly used for esters and generally gives very clean, high-yield reductions for this type of substrate.[5]

Q3: How should I properly set up and monitor the reactions?
  • Inert Atmosphere: For the LiAlH₄ reduction step, the reaction must be run under an inert atmosphere (e.g., nitrogen or argon) to prevent the reagent from reacting with atmospheric moisture.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable.

    • Step 1 (Hantzsch): Use a mobile phase like 30% ethyl acetate/hexane. Spot the starting thioamide, the bromopyruvate, and the reaction mixture. The product should be a new, less polar spot than the thioamide.

    • Step 2 (Reduction): Use a similar mobile phase. The product alcohol will be more polar (lower Rf) than the starting ester. The reaction is complete when the ester spot has completely disappeared. Visualize spots using a UV lamp (254 nm) and/or an iodine chamber.

Q4: What are the critical safety considerations for this synthesis?
  • Ethyl Bromopyruvate: Is a lachrymator and toxic. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Thioamides: Can release H₂S upon decomposition. Handle in a fume hood.

  • Lithium Aluminium Hydride (LiAlH₄): This is a highly water-reactive solid that can ignite upon contact with water, releasing flammable hydrogen gas.[4] Never add water directly to a large amount of LiAlH₄. All glassware must be oven- or flame-dried before use. The quenching process must be done slowly and behind a blast shield at reduced temperature (0 °C).

Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(pyridin-2-yl)-1,3-thiazole-4-carboxylate
  • To a round-bottom flask equipped with a reflux condenser, add pyridine-2-carbothioamide (1.0 eq) and anhydrous ethanol (approx. 10 mL per gram of thioamide).

  • Stir the mixture to dissolve the thioamide.

  • Add ethyl bromopyruvate (1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired ester.

Protocol 2: Reduction to [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol
  • Set up an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, equipped with a dropping funnel and a magnetic stirrer.

  • Suspend Lithium Aluminium Hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous THF in the flask and cool the suspension to 0 °C using an ice bath.

  • Dissolve the ethyl 2-(pyridin-2-yl)-1,3-thiazole-4-carboxylate (1.0 eq) from Step 1 in anhydrous THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until all the starting ester is consumed.

  • Cool the reaction mixture back to 0 °C.

  • Crucially, quench the reaction by the slow, dropwise addition of:

    • Water (X mL, where X = grams of LiAlH₄ used).

    • 15% aqueous NaOH (X mL).

    • Water (3X mL).

  • Allow the mixture to warm to room temperature and stir for 30 minutes until a white, granular precipitate forms.

  • Add anhydrous magnesium or sodium sulfate to the mixture to ensure all water is absorbed.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude alcohol by silica gel column chromatography.[6]

References
  • Chaban, T. I., Klenina, O. V., Chaban, I. H., & Lelyukh, M. I. (2021). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). Chemistry of Heterocyclic Compounds, 57(5), 455-459.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Gazzar, A. R. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 8137-8148.
  • Parikh, A., Parikh, H., & Parikh, K. (2012). Hantzsch Thiazole, Pyridine and 1,2,4-Triazine Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2014). Synthesis of substituted thiazole derivatives 2 and 3.
  • Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., & Elshaier, Y. A. M. M. (2020). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports, 10(1), 1-15.
  • Patel, R. B., & Patel, P. S. (2014). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.
  • PubChem. (n.d.). 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]

  • Kumar, A., Kumar, A., Kumar, K., & Kumar, S. (2022). Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. RSC Advances, 12(29), 18635-18651.
  • Priyanka, K. S., & Sureshbabu, V. V. (2016). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol.
  • Google Patents. (1966). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Fairlie, D. P., & Abbenante, G. (2000). Thiazoles in Peptides and Peptidomimetics. UQ eSpace.
  • Dolenc, M. S., & Časar, Z. (2019). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules, 24(18), 3348.
  • Kumar, S., & Kumar, S. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(57), 35917-35920.
  • El-Sayed, N. N. E., El-Gazzar, A. R. B. A., & Hassan, A. S. (2024). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/ thiazolidin. Semantic Scholar.
  • Rosdi, N. H., & Anouar, E. H. (2021). A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. Journal of Chemical Reviews, 3(2), 115-128.
  • Tay, N. F., Duran, M., Kayagil, İ., Yurttaş, L., Göger, G., Göger, F., ... & Demirayak, Ş. (2020). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 56.
  • Google Patents. (2013). US20130324737A1 - Processes to produce certain 2-(pyridine-3-yl)thiazoles.
  • Shawali, A. S., & El-Sonbati, A. Z. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(2), 295.
  • Tay, N. F., Duran, M., Kayagil, İ., Yurttaş, L., Göger, G., Göger, F., ... & Demirayak, Ş. (2022). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 56.
  • Clark, J. (2015). Reduction of carboxylic acids. Chemguide.
  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Google Patents. (2007).
  • Rajitha, K., & Suneetha, V. (2022). Synthesis and Evaluation of 2-Amino-5-(Pyridin-3yl)-1,3,4 Thiadiazole Derivatives. Neuroquantology, 20(15), 1892-1904.
  • LibreTexts Chemistry. (2019). 20.
  • Shawali, A. S., & El-Sonbati, A. Z. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. MDPI.
  • Wang, Y., Chen, J., & Li, Y. (2012). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 17(10), 11755-11760.
  • Trofimov, B. A., & Schmidt, E. Y. (2006). Advances and challenges in the synthesis of pyrrole systems of a limited access. Arkivoc, 2007(5), 54-80.
  • Technical Disclosure Commons. (2024). An improved process for the preparation of (N4-(4-([8][9][10]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4,4-dimethyl-4, ...).

  • Baranauskiene, L., & Vektariene, A. (2007). Quaternisation of pyridines with 2-methyl- and 2-amino-4-(chloromethyl)thiazoles. Chemija, 18(1), 33-37.
  • Volyniuk, D., & Grazulevicius, J. V. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Beilstein Journal of Organic Chemistry, 19, 2125-2134.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol in Assay Development

Welcome to the technical support center for [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility-related obst...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility-related obstacles during in vitro and in vivo experimental work. As a molecule featuring both pyridine and thiazole moieties, this compound presents a common but manageable challenge: poor aqueous solubility. This document provides in-depth, field-proven troubleshooting strategies and detailed protocols to ensure reliable and reproducible assay results.

Foundational Knowledge: Understanding the Solubility Profile

Question: Why is [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol difficult to work with in aqueous assay buffers?

Answer: The solubility behavior of this compound is dictated by its molecular structure. It is a moderately lipophilic, heterocyclic molecule that exists as a solid powder at room temperature[1]. Its limited aqueous solubility stems from several factors:

  • Aromatic & Heterocyclic Rings: The pyridine and thiazole rings are rigid, planar structures that contribute to strong crystal lattice energy. Overcoming this energy to dissolve the solid requires significant interaction with the solvent[2].

  • Lipophilicity: While the methanol group adds some polarity, the overall molecule has a hydrophobic character, making it prefer non-polar environments over aqueous buffers.

  • pH-Dependent Ionization: The pyridine ring contains a basic nitrogen atom. At neutral or alkaline pH, this nitrogen is uncharged, rendering the molecule less soluble. In an acidic environment, this nitrogen can become protonated, forming a more soluble cationic salt[3][4]. This property is the key to one of the most effective solubilization strategies.

PropertyValueSource
CAS Number 173838-59-0[1]
Molecular Formula C₉H₈N₂OS[1]
Physical Form Powder[1]
Melting Point 99-100 °C[1]
InChI Key SVDAGPDUMJCEPH-UHFFFAOYSA-N[1]

Troubleshooting Common Assay Problems

This section addresses the most frequent issues encountered when using [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol.

Issue 1: Compound Precipitation Upon Dilution ("Crashing Out")

Question: My compound dissolves perfectly in 100% DMSO, but it immediately precipitates when I add it to my aqueous assay buffer. Why does this happen and what is the solution?

Answer: This is the most common solubility issue, often termed "precipitation upon dilution" or "crashing out." It occurs because while the compound is highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO), it is poorly soluble in the aqueous environment of your assay buffer[5]. When the DMSO stock is diluted, the solvent environment abruptly changes from organic to aqueous, causing the compound to fall out of solution.

This not only lowers the effective concentration of your compound, leading to inaccurate potency measurements (e.g., IC₅₀), but the resulting aggregates can also cause assay artifacts, such as non-specific inhibition or light scattering in optical assays.

Below is a systematic workflow to diagnose and solve this problem.

G cluster_0 Troubleshooting Workflow: Precipitation from DMSO Stock A Start: Compound precipitates in assay buffer B Is final DMSO concentration >1%? A->B C Reduce final DMSO to <0.5%. Is precipitation resolved? B->C Yes D Implement Serial Dilution Protocol (See Protocol 1). Is precipitation resolved? B->D No C->D No G Problem Solved: Proceed with Assay C->G Yes E Implement pH Modification Strategy (See Protocol 2). Is precipitation resolved? D->E No D->G Yes F Implement Cyclodextrin Solubilization (See Protocol 3). Is precipitation resolved? E->F No E->G Yes F->G Yes H Consider alternative advanced formulations (e.g., lipid-based) or compound resynthesis. F->H No G cluster_0 Mechanism of Cyclodextrin Inclusion compound [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol (Hydrophobic Guest) complex Water-Soluble Inclusion Complex compound->complex Encapsulation c_node + compound:e->c_node:w cyclodextrin HP-β-Cyclodextrin (Hydrophilic Host) cyclodextrin->complex Encapsulation c_node:e->cyclodextrin:w

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin host.

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your assay buffer.

  • Create Inclusion Complex:

    • Slowly add the concentrated DMSO stock of your compound to the stirring HP-β-CD solution. The molar ratio of drug to cyclodextrin is critical and often requires optimization, but a starting point is typically between 1:1 and 1:3.[5]

    • Allow the mixture to stir at room temperature for at least 1-2 hours to allow for complex formation. Gentle heating (40°C) can sometimes facilitate this process.

  • Use in Assay: This drug-cyclodextrin complex solution can now be used for dilutions in the final assay. It is crucial to include a "vehicle" control in your experiment that contains the same final concentration of HP-β-CD without the drug, to account for any effects of the cyclodextrin itself on the assay.

Data Presentation & Best Practices

To systematically evaluate the best approach, your data should be organized clearly.

Table of Comparative Solubility Data

Formulation StrategyFinal Compound Conc. (µM)Final DMSO (%)Visual ObservationQuantitative Solubility (µM) via HPLC
Control (Standard Dilution) 100.1Heavy Precipitation1.2
Optimized DMSO (Serial Dilution) 100.1Light Haze4.5
pH Modification (Buffer pH 6.8) 100.1Clear Solution10.1
HP-β-CD (1:2 molar ratio) 100.1Clear Solution9.9

Frequently Asked Questions (FAQs)

  • Q1: What is the maximum final DMSO concentration I should use?

    • A: For most cell-based assays, the final DMSO concentration should not exceed 0.5% to avoid solvent-induced artifacts and cytotoxicity. Some robust cell lines may tolerate up to 1%. For biochemical (cell-free) assays, concentrations up to 2% may be acceptable, but this must be validated.[6] Always run a vehicle control with the corresponding DMSO concentration.

  • Q2: How can I distinguish between true inactivity and a false negative from poor solubility?

    • A: Before concluding a compound is inactive, you must confirm it was soluble at the tested concentration. Use the protocols above (pH, cyclodextrin) to prepare a solution you are confident is fully dissolved. If the compound is still inactive after reformulation, you can be more certain of the result. Visual inspection for precipitation in the assay plate is a mandatory first step.

  • Q3: Can I use surfactants like Tween-20 or Triton X-100?

    • A: For biochemical assays (e.g., purified enzymes), non-ionic surfactants at low concentrations (e.g., 0.01%) can be very effective at maintaining solubility. However, they are generally not suitable for cell-based assays as they can disrupt cell membranes and are often cytotoxic.[7]

  • Q4: How should I store my DMSO stock solution?

    • A: Store DMSO stocks at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce water from atmospheric condensation and cause the compound to precipitate within the stock tube over time.

References

  • PubChem. 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid. Available at: [Link]

  • Inglese, J., et al. (2007). Compound Management for Quantitative High-Throughput Screening. PMC. Available at: [Link]

  • Svensson, R., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. ACS Publications. Available at: [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available at: [Link]

  • Al-Ghananeem, A. M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. Available at: [Link]

  • PubChem. 1,3-Thiazol-2-ylmethanol. Available at: [Link]

  • Keck, C. M., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Available at: [Link]

  • Sancineto, L., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PMC. Available at: [Link]

  • Svensson, R., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC. Available at: [Link]

  • GEUS. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Available at: [Link]

  • MDPI. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Available at: [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Available at: [Link]

  • Taylor & Francis Online. (2008). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Available at: [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Available at: [Link]

  • ACS Publications. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds. Available at: [Link]

  • ResearchGate. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Available at: [Link]

  • Springer. Formulating Poorly Water Soluble Drugs. Available at: [Link]

  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility. Available at: [Link]

  • Roquette. (2025). How can cyclodextrins enhance solubility?. Available at: [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Available at: [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • Europe PMC. (2023). Cosolvent Dimethyl Sulfoxide Influences Protein-Ligand Binding Kinetics via Solvent Viscosity Effects. Available at: [Link]

  • BMG LABTECH. High-throughput screening (HTS). Available at: [Link]

  • MedCrave. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. Available at: [Link]

  • Mykhalko, O., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC. Available at: [Link]

  • Hansen, C. G., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • CatSci. (2022). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. Available at: [Link]

  • YouTube. (2020). Impact of pH on Solubility. Available at: [Link]

  • Pharma IQ. High-Throughput Screening: Best Practice, Trends and Challenges. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Hantzsch Thiazole Synthesis

The following technical guide is designed for researchers and drug development professionals optimizing the Hantzsch thiazole synthesis. It prioritizes mechanistic understanding, reproducible protocols, and green chemist...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and drug development professionals optimizing the Hantzsch thiazole synthesis. It prioritizes mechanistic understanding, reproducible protocols, and green chemistry adaptations.

Topic: Advanced Optimization & Troubleshooting for Hantzsch Condensation Target Audience: Medicinal Chemists, Process Chemists, Academic Researchers Format: Interactive Q&A with Decision Support Systems

Introduction: The Hantzsch Paradigm

The Hantzsch thiazole synthesis (1887) remains the gold standard for constructing the 1,3-thiazole pharmacophore.[1] It involves the condensation of an


-haloketone with a thioamide (or thiourea).[1][2][3][4][5] While deceptively simple, the reaction is prone to regioselectivity issues, oxidative decomposition ("tarring"), and stalling. This guide bridges the gap between textbook theory and bench-top reality.

Module 1: Reaction Setup & Stoichiometry

Q: What is the optimal stoichiometry to prevent side reactions?

A: Standard protocol dictates a 1.0 : 1.1 - 1.2 ratio of


-haloketone to thioamide.
  • Why:

    
    -Haloketones are electrophilic and labile. A slight excess of the nucleophilic thioamide ensures the haloketone is consumed rapidly, preventing self-condensation (aldol-type side reactions) or polymerization.
    
  • Caution: Large excesses of thiourea can lead to difficult purification, as unreacted thiourea is water-soluble but can co-precipitate with the product in organic solvents.

Q: My -haloketone is dark/oily. Should I proceed?

A: No.


-Haloketones (e.g., 2-bromoacetophenone) are lachrymatory and degrade into dark, acidic tars upon exposure to light and moisture.
  • The Fix: Purify the starting material immediately before use.

    • Solids: Recrystallize from ethanol/hexanes.

    • Liquids: Distill under vacuum or pass through a short pad of silica gel using non-polar eluent (Hexanes/EtOAc 9:1).

  • Storage: Store under inert gas (Ar/N2) at -20°C to prevent acid-catalyzed autocatalytic decomposition.

Module 2: Solvent & Temperature Effects

Q: Which solvent system maximizes yield and purity?

A: Solvent choice dictates the reaction rate and workup efficiency.

  • Ethanol/Methanol (Reflux): The classic medium. Solubilizes reactants but precipitates the hydrobromide salt of the thiazole upon cooling.

  • Water (Green/Green Chemistry): Highly recommended for thiourea derivatives. The hydrophobic effect accelerates the condensation, and the product often precipitates as a free base or salt, simplifying isolation.

  • PEG-400: Used for catalyst-free, recyclable solvent systems, often providing higher yields due to hydrogen bonding stabilization of the transition state.

Q: Is microwave irradiation superior to thermal reflux?

A: Yes, significantly.

  • Comparison: Conventional reflux requires 1–8 hours. Microwave irradiation (MW) typically completes the reaction in 10–20 minutes .

  • Mechanism: MW provides rapid, uniform heating, overcoming the activation energy for the dehydration step (the rate-determining step in many variants) without prolonged thermal exposure that degrades sensitive functional groups.

ParameterThermal RefluxMicrowave Irradiation
Time 2 - 12 Hours5 - 20 Minutes
Yield 60 - 80%85 - 98%
Solvent EtOH, MeOH, DMFEtOH, Water, Solvent-free
Purity Moderate (requires recrystallization)High (often simple filtration)

Module 3: Troubleshooting Common Failures

Q: The reaction mixture turned into a black, sticky tar. What happened?

A: This is the "Hantzsch Polymerization" failure mode.

  • Cause 1 (Most Likely): Decomposition of the

    
    -haloketone. If the reaction is too exothermic or the reagents are old, the haloketone polymerizes before the thioamide attacks.
    
  • Cause 2: Oxidation of the thioamide.

  • Solution:

    • Cool it down: Start the reaction at 0°C, add the haloketone slowly to the thioamide solution, then warm to room temperature or reflux.

    • Scavenge Acid: Add a mild base (e.g.,

      
       or triethylamine) after the initial condensation to neutralize the HBr/HCl generated, preventing acid-catalyzed degradation.
      
Q: I am observing a mixture of isomers. How do I control regioselectivity?

A: This occurs primarily with


-substituted thioureas.
  • The Pathway: The reaction can yield the 2-aminothiazole (desired) or the 2-imino-2,3-dihydrothiazole .[3][5]

  • Control:

    • Neutral/Basic Conditions: Favor the thermodynamic 2-aminothiazole .

    • Strongly Acidic Conditions: Can trap the kinetic 2-imino isomer.

  • Fix: Ensure your solvent system is not inherently acidic.[6] If using unbuffered alcohol, the generation of HBr during the reaction lowers pH. Adding 1.0 eq of Sodium Acetate can buffer the system and favor the amino-thiazole form.

Module 4: Visualization of Mechanism & Logic

Mechanistic Pathway

Understanding the stepwise mechanism is crucial for troubleshooting. The reaction proceeds via


 displacement followed by cyclization and dehydration.

HantzschMechanism Reactants Reactants (α-Haloketone + Thioamide) Intermediate1 S-Alkylated Intermediate (Thioimidate) Reactants->Intermediate1 SN2 Attack (Sulfur) Cyclization Intramolecular Cyclization Intermediate1->Cyclization Nitrogen Attack Hydroxy Hydroxythiazoline Intermediate Cyclization->Hydroxy Ring Closure Dehydration Dehydration (- H₂O) Hydroxy->Dehydration Rate Determining Step Product Thiazole Product (HBr Salt) Dehydration->Product Aromatization

Figure 1: Step-wise mechanistic pathway of Hantzsch thiazole synthesis highlighting the critical dehydration step.

Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered Issue1 Low Yield / No Precipitate Start->Issue1 Issue2 Black Tar / Decomposition Start->Issue2 Issue3 Regioisomer Mixture Start->Issue3 Sol1 Check pH: Neutralize with Na₂CO₃ to precipitate free base Issue1->Sol1 Sol2 Switch Solvent: Use EtOH/H₂O or Microwave Issue1->Sol2 Sol3 Purify α-Haloketone (Remove acid/polymer) Issue2->Sol3 Sol4 Lower Temp: Start at 0°C, then warm Issue2->Sol4 Sol5 Buffer Reaction: Add Sodium Acetate Issue3->Sol5 Sol6 Avoid Strong Acid: Promotes Imino form Issue3->Sol6

Figure 2: Diagnostic logic flow for resolving common synthetic failures.

Module 5: Experimental Protocols

Protocol A: Standard Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, rapid optimization.

  • Preparation: In a 10 mL microwave vial, combine substituted

    
    -bromoacetophenone (1.0 mmol) and thiourea derivative (1.1 mmol).
    
  • Solvent: Add Ethanol or Water (2–3 mL).

  • Reaction: Cap the vial. Irradiate at 80–100°C for 10–15 minutes (Power: dynamic, max 150W).

  • Workup:

    • Cool to room temperature.[2][6][7]

    • If solid precipitates: Filter and wash with cold ethanol.[2]

    • If solution remains clear: Pour into 5% aqueous

      
       (20 mL) to neutralize the HBr salt. The free base will precipitate.[8]
      
    • Filter, wash with water, and dry.

Protocol B: Green Solvent-Free "Grinding" Method

Best for: Eco-friendly synthesis, avoiding organic solvents.

  • Mix: Place

    
    -haloketone (1.0 mmol) and thiourea (1.0 mmol) in a mortar.
    
  • Grind: Grind vigorously with a pestle for 5–10 minutes. The mixture may become a paste (eutectic melt) and generate heat (exothermic).

  • Finish: Allow the paste to solidify.

  • Isolate: Wash the solid with water to remove inorganic salts. Recrystallize from hot ethanol if necessary.

References

  • BenchChem. Optimizing Hantzsch thiazole synthesis reaction conditions. Retrieved from

  • Potts, K. T.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.[2][3][5] Journal of the Chemical Society, Perkin Transactions 1.[3][5] Retrieved from

  • Kamila, S., et al. (2012).[9] Microwave-Assisted Hantzsch Thiazole Synthesis... Tetrahedron Letters.[9] Retrieved from

  • Organic Chemistry Portal. Synthesis of Thiazoles. Retrieved from

Sources

Troubleshooting

purification challenges of polar pyridine-thiazole compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification bottlenecks associated with nitrogen-dense heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification bottlenecks associated with nitrogen-dense heterocycles. Pyridine and thiazole derivatives are notoriously basic, highly polar, and prone to severe hydrogen bonding and metal coordination.

This guide provides field-validated troubleshooting strategies, mechanistic explanations, and robust protocols to ensure the high-purity recovery of your target compounds.

Part 1: The Causality of Chromatographic Failure

Before troubleshooting, we must understand why pyridine-thiazole compounds fail on standard chromatographic systems:

  • Silanol Interactions (The Cause of Tailing): Bare silica gel contains acidic silanol groups (Si-OH) with a pKa of ~4.5. Pyridine nitrogens (pKa ~5.2) readily protonate and form strong ion-exchange interactions and hydrogen bonds with these silanols. This leads to irreversible adsorption or severe peak tailing on normal-phase columns[1].

  • Hydrophobic Collapse (The Cause of Void Elution): Highly polar bis-thiazole-pyridine compounds often have a LogP < 0. To retain them on standard Reversed-Phase (RP) C18 columns, chemists use highly aqueous mobile phases (>95% water). This causes the hydrophobic C18 chains to collapse (dewet), destroying retention and method reproducibility[2].

Part 2: Diagnostic Decision Logic

To prevent these failures, you must match the stationary phase to the molecule's physicochemical state. Use the decision tree below to determine your optimal purification strategy.

G Start Analyze Pyridine-Thiazole (LogP, pKa, Solubility) LogP LogP > 0? Start->LogP RP Reversed-Phase (RP-HPLC) Use Polar-Embedded C18 LogP->RP Yes (Lipophilic) Polar Highly Polar (LogP < 0) LogP->Polar No Solubility Soluble in high % MeCN? Polar->Solubility HILIC HILIC Mode (Amide/Diol/Bare Silica) Solubility->HILIC Yes SCX Strong Cation Exchange (SCX) or Ion-Pairing RP-HPLC Solubility->SCX No (Aqueous only)

Decision logic for optimal chromatographic mode selection for pyridine-thiazole compounds.

Part 3: Troubleshooting Guide & FAQs

Q1: I am running normal-phase flash chromatography (Hexane/EtOAc), and my pyridine-thiazole intermediate is streaking down the entire column. How do I fix this? A1: The streaking is caused by the basic nitrogen atoms interacting with acidic silanols. You must competitively mask these active sites[1]. Solution: Incorporate a basic modifier (1–5% Triethylamine or Ammonium Hydroxide) into your mobile phase. Alternatively, switch to an Amine-functionalized (NH2) silica column or basic Alumina. These provide a basic environment that repels the heterocycle, ensuring sharp elution bands[1].

Q2: My bis-thiazole-pyridine derivative is highly water-soluble and elutes in the void volume of my C18 RP-HPLC column. What is the alternative? A2: If your compound is highly polar (LogP < 0) and elutes early on C18, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice[2]. HILIC operates as a "reverse-reversed-phase" system. The stationary phase is polar (e.g., bare silica, diol, or amide), and the mobile phase is highly organic (typically >80% Acetonitrile) with a small aqueous buffer component. Water acts as the strong eluting solvent, providing excellent retention for polar heterocycles[1].

Q3: How do I control the ionization state of these basic heterocycles during RP-HPLC? A3: Follow the "2 pH Rule." To force organic amines into a neutral, free-base form (increasing hydrophobicity and retention on C18), the mobile phase pH must be at least 2 units above the compound's pKa. Conversely, to fully protonate it, the pH should be 2 units below the pKa[3]. For UV/Mass-triggered purification of thiazole-amines, using ammonium acetate or formate buffers (pH ~7) often provides the best balance of peak shape and MS compatibility.

Q4: What if my compound is too polar for RP-HPLC but completely insoluble in the high-acetonitrile conditions required for HILIC? A4: In this scenario, utilize a Strong Cation Exchange (SCX) stationary phase. SCX columns rely on electrostatic attraction rather than hydrophobic or hydrophilic partitioning. By utilizing an aqueous buffer and a salt gradient, SCX provides excellent symmetric peak shapes for highly hydrophilic basic compounds that defy both RP-HPLC and HILIC[4].

Part 4: Quantitative Data Summary

To illustrate the impact of column and mobile phase selection on polar basic heterocycles, review the comparative data below. Notice how standard C18 columns fail (void elution or severe tailing) compared to specialized phases.

Table 1: Comparison of Column Types for Polar Heterocycle Purification [1]

CompoundColumn TypeMobile PhaseRetention Time (min)Peak Asymmetry
Melamine Standard C1895:5 Water:Acetonitrile1.2 (Void)-
Melamine Polar-Embedded C1895:5 Water:Acetonitrile4.51.1 (Sharp)
Nicotinamide Standard C1890:10 Water:Methanol2.11.8 (Tailing)
Nicotinamide Polar-Endcapped C1890:10 Water:Methanol5.31.2 (Sharp)

Part 5: Validated Experimental Protocols

Protocol 1: Deactivation of Silica Gel and Dry Loading for Normal-Phase Purification

Causality: Pre-treating the silica neutralizes acidic sites, while dry loading prevents the polar sample from precipitating or streaking at the column head[1].

  • Solvent Preparation: Prepare your mobile phase (e.g., DCM/MeOH) and add 1% v/v Triethylamine (TEA).

  • Column Equilibration: Flush the bare silica column with 3-5 Column Volumes (CV) of the TEA-modified solvent to fully deactivate the silanols.

  • Dry Loading: Dissolve the crude pyridine-thiazole mixture in a highly polar volatile solvent (e.g., Methanol). Add deactivated silica gel (1:3 sample-to-silica weight ratio)[1].

  • Evaporation: Evaporate the solvent strictly under reduced pressure until a free-flowing powder is obtained.

  • Loading: Carefully layer the dry powder onto the top of the equilibrated column bed.

  • Elution & Validation: Run the gradient. The basic modifier will ensure the target compound elutes in a tight, symmetrical band. Validation: Spot the fractions on a TLC plate pre-treated with TEA; a single, circular spot confirms successful silanol deactivation.

Protocol 2: Step-by-Step HILIC Method Development Workflow

Causality: HILIC requires a water-enriched layer on the stationary phase. Proper equilibration and sample solvent matching are critical to prevent peak distortion[1],[2].

Workflow Step1 1. Sample Prep Dissolve in 70-90% MeCN Step2 2. Column Equilibration 10-15 CV of Initial Mobile Phase Step1->Step2 Step3 3. Gradient Elution Decrease MeCN, Increase Aqueous Buffer Step2->Step3 Step4 4. Detection & Collection UV (254/275 nm) or MS Triggered Step3->Step4 Step5 5. Post-Run Wash High Aqueous Wash to Remove Salts Step4->Step5

Standardized step-by-step workflow for HILIC purification of polar heterocycles.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 90% Acetonitrile / 10% 10mM Ammonium Acetate). Critical: Never inject a sample dissolved in 100% water or DMSO onto a HILIC column, as this disrupts the aqueous partition layer and causes peak splitting[2].

  • Column Equilibration: Flush the HILIC column (e.g., Amide or bare silica) with the initial highly organic mobile phase for at least 10–15 CVs to establish the immobilized water layer[1].

  • Gradient Elution: Start at 95% Acetonitrile (Solvent A) and 5% Aqueous Buffer (Solvent B). Gradually increase Solvent B to 40% over 15 minutes. Water acts as the strong solvent, eluting the polar heterocycles.

  • Detection: Monitor via UV at 254 nm and 275 nm (optimal for pyridine/thiazole moieties) or use MS-triggered fraction collection.

  • Post-Run Wash & Validation: Flush the column with 50% aqueous buffer to remove any strongly retained salts or highly polar impurities before re-equilibrating for the next run. Validation: Run a rapid analytical LC-MS of the collected fraction. A single sharp peak matching the target m/z confirms successful compound recovery.

References

  • BenchChem. "Technical Support Center: Purification of Polar Heterocyclic Compounds.
  • PubMed. "Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase.
  • Biotage. "Ionizable compound purification using reversed-phase flash column chromatography.
  • AIP Conference Proceedings. "An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives.
  • LCGC International. "HILIC to the Rescue: Pharmaceutical Development Case Examples.

Sources

Optimization

Technical Support Center: Crystallization of[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol

Welcome to the dedicated troubleshooting portal for the crystallization of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol . Obtaining diffraction-quality single crystals for small molecules with multiple hydrogen-bond donor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated troubleshooting portal for the crystallization of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol . Obtaining diffraction-quality single crystals for small molecules with multiple hydrogen-bond donors and acceptors can be challenging. This guide provides causal explanations, self-validating protocols, and actionable FAQs to help researchers and drug development professionals optimize their X-ray crystallography workflows.

Diagnostic Workflow

Before adjusting your chemical parameters, use the following diagnostic logic to identify the kinetic or thermodynamic failure point in your current crystallization setup.

CrystallizationWorkflow Start Analyze Crystal Habit: [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol Needles Issue: Needle-like Crystals (1D H-Bonding) Start->Needles Twinning Issue: Twinning / Split (Solvent Disorder) Start->Twinning Micro Issue: Microcrystals (Rapid Nucleation) Start->Micro Action1 Add Protic Co-solvent (e.g., MeOH) to cap H-bonds Needles->Action1 Action2 Avoid DCM/CHCl3 Switch to Ether Diffusion Twinning->Action2 Action3 Isolate from Vibrations Lower Supersaturation Rate Micro->Action3 Success X-ray Quality Single Crystal Action1->Success Action2->Success Action3->Success

Diagnostic workflow for optimizing [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol crystals.

Frequently Asked Questions (FAQs)

Q1: My crystallizations consistently yield thin, fragile needles. How can I force block-like crystal habits? Causality & Solution: [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol possesses a hydroxymethyl donor (-OH) and multiple nitrogen acceptors (pyridine and thiazole rings). This specific pharmacophore strongly favors rapid, one-dimensional hydrogen-bonded chain formation, leading to kinetic needle-like growth. To promote 3D block-like habits, you must disrupt this 1D kinetic pathway. We recommend introducing a competing protic solvent (e.g., methanol or ethanol) into your solvent mixture. The alcohol will transiently cap the hydrogen bond acceptors, slowing down the unidirectional growth and allowing secondary faces to develop thermodynamically.

Q2: The diffractometer reveals severe twinning. What is causing this, and how do I prevent it? Causality & Solution: Twinning in pyridine-thiazole derivatives often arises from solvent disorder within the crystal lattice or pseudo-symmetry induced by the flexible hydroxymethyl group. If you are using halogenated hydrocarbons (like dichloromethane or chloroform) or mixed alkanes (like hexanes), discontinue their use. These solvents frequently occupy lattice voids that are larger than the solvent molecules themselves, causing them to adopt multiple orientations and inducing macroscopic twinning [2]. Switch to a rigid, well-defined solvent system like Ethyl Acetate/Diethyl Ether or Acetonitrile/Toluene.

Q3: What is the optimal method for growing these crystals if slow evaporation fails? Causality & Solution: Slow evaporation often leads to concentration gradients that are too steep, causing rapid nucleation and microcrystals. Liquid-liquid or vapor diffusion is vastly superior for small molecules requiring high-order lattices. For vapor diffusion, utilize a miscible two-solvent system where the compound is highly soluble in the inner solvent and insoluble in the outer precipitant. A volumetric ratio of 2:1 (precipitant to solvent) is the established baseline for optimal supersaturation kinetics [3]. For pyridine-thiazole complexes, ether diffusion into a polar aprotic solvent (like DMF or Methanol) has proven highly effective in yielding monoclinic crystals [1].

Q4: Why am I getting a microcrystalline powder instead of single crystals? Causality & Solution: Microcrystals indicate that the system was driven to equilibrium too quickly, resulting in massive simultaneous nucleation. This is often caused by mechanical vibrations or an overly rapid supersaturation rate. Vibrating the sample drives the crystallization to an equilibrium state faster than desired [2]. Ensure your setup is placed on a dampening apparatus or in an isolated incubator.

Quantitative Solvent Selection Matrix

To facilitate your optimization, the following table summarizes the recommended solvent systems based on the physicochemical properties of[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol.

Primary Solvent (Inner)Antisolvent / Precipitant (Outer)Expected H-Bond InteractionTypical Crystal HabitTroubleshooting Action if Failed
Methanol (MeOH) Diethyl EtherStrong competitive donorPrisms / BlocksLower temperature to 4°C to slow diffusion rate.
Dimethylformamide (DMF) Diethyl EtherAcceptor only (solvates -OH)Monoclinic blocksDecrease DMF volume; ensure anhydrous ether is used.
Acetonitrile (MeCN) TolueneWeak dipole-dipolePlates / Thick NeedlesAdd 5% MeOH by volume to disrupt 1D pi-pi stacking.
Dichloromethane (DCM) HexanesNone (Avoid if possible)Twinned needlesDiscontinue. Causes severe solvent disorder [2].

Self-Validating Experimental Protocols

Protocol A: Controlled Vapor Diffusion (The "Ether-Diffusion" Method)

This protocol leverages the slow diffusion of a volatile antisolvent into a high-solubility inner solution, a proven method for isolating high-quality pyridine-thiazole derivatives [1].

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5-10 mg of[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol.

    • Self-Validation Check: The powder must be >99% pure by NMR/HPLC. The sample is the most important variable; impurities act as heterogeneous nucleation sites, causing multi-crystal clusters [4].

  • Dissolution: Dissolve the compound in 0.5 mL of Methanol or DMF in a small inner vial (e.g., a 1-dram glass vial). Sonicate briefly to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free inner vial.

    • Causality: Microscopic dust particles cause premature heterogeneous nucleation, leading to poor crystal quality.

  • Chamber Setup: Place the uncapped inner vial into a larger outer vial (e.g., a 20 mL scintillation vial).

  • Antisolvent Addition: Carefully pipette 1.0 to 1.5 mL of Diethyl Ether into the outer vial. Do not let the ether splash into the inner vial. (Maintain the ~2:1 volume ratio of precipitant to solvent [3]).

  • Sealing and Isolation: Cap the outer vial tightly with a Teflon-lined cap. Wrap the seal tightly with Parafilm to prevent vapor escape.

  • Incubation: Place the setup in a vibration-free, temperature-controlled environment (e.g., a dedicated crystallization incubator at 20°C).

    • Self-Validation Check: Leave strictly undisturbed for 3-7 days. If precipitation occurs within the first 24 hours, the system reached supersaturation too quickly; restart the protocol with a 50% lower initial concentration.

Protocol B: Temperature-Gradient Crystallization

If diffusion consistently yields twinned crystals, a slow-cooling method provides thermodynamic control over the lattice assembly, allowing defects to "heal" during growth.

Step-by-Step Methodology:

  • Saturated Solution: Prepare a near-saturated solution of the compound in 2.0 mL of boiling Ethyl Acetate (with 2-5% Ethanol added to cap H-bonds).

  • Clarification: Filter the hot solution quickly through a pre-warmed glass wool plug into a pre-warmed, heavy-walled glass vial.

  • Insulation: Place the vial inside a Dewar flask filled with water heated to the exact same temperature as the boiling solvent.

  • Controlled Cooling: Seal the Dewar flask and allow it to cool to room temperature over 48 to 72 hours.

    • Causality: The immense thermal mass of the water bath ensures an exceptionally slow cooling rate (<0.5°C/hour). This slow kinetic rate allows the molecules to reversibly attach and detach from the growing crystal face, correcting orientational errors and preventing twinning.

References

  • Synthesis, Crystal Structures, and Antimicrobial and Antitumor Studies of Two Zinc(II) Complexes with Pyridine Thiazole Derivatives Source: NIH PubMed Central URL:[Link]

  • Crystal Growth, Selection and Mounting Source: The University of Oklahoma URL:[Link]

  • Growing Crystals for X-ray Diffraction Analysis Source: JoVE Science Education URL:[Link]

  • Crystal Growth 101 Source: Hampton Research URL:[Link]

Troubleshooting

Technical Support Center: Process Development for [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol

Status: Active Ticket ID: SC-PYR-THZ-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Scale-up protocols, troubleshooting, and safety for CAS [Referred Structure][1] Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: SC-PYR-THZ-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Scale-up protocols, troubleshooting, and safety for CAS [Referred Structure][1]

Executive Summary & Route Selection

User Query: “We are moving from gram-scale to kilogram-scale synthesis of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol. Our current direct alkylation route is yielding inconsistent purity. What is the recommended process for scale-up?”

Scientist Response: For scale-up (>100g to kg), direct alkylation of thioamides with 1,3-dichloroacetone is often discouraged due to the formation of polymeric byproducts and the high toxicity of the alkylating agent.

The Recommended Route: The "Ester-Reduction" Sequence We recommend a two-step Hantzsch synthesis followed by a controlled reduction. This pathway isolates a stable ester intermediate, allowing for a "quality gate" before the final reduction, which is critical for GMP compliance.[1]

  • Cyclization: Pyridine-2-carbothioamide + Ethyl bromopyruvate

    
     Ethyl 2-(pyridin-2-yl)thiazole-4-carboxylate.
    
  • Reduction: Ester

    
     Alcohol (using modified borohydride conditions).
    

Interactive Troubleshooting Modules

Module A: The Hantzsch Cyclization (Step 1)

Context: The reaction of pyridine-2-carbothioamide with ethyl bromopyruvate.

Symptom Probable Cause Corrective Action
Reaction Stalls (<80% Conv.) Acid Inhibition: The reaction generates HBr, which protonates the pyridine ring, deactivating the nucleophile.Add a Scavenger: Add 1.1 eq of solid NaHCO₃ or CaCO₃ to the reaction mixture. This neutralizes HBr without hydrolyzing the ester.
Product is Dark/Tarry Thermal Degradation: Hantzsch intermediates are sensitive to prolonged reflux at high concentrations.Lower Temp & Conc: Switch solvent from refluxing EtOH to iPrOH at 60°C. Ensure concentration does not exceed 0.5 M.
Low Yield after Workup Solubility Loss: The product (a bis-heterocycle) has poor solubility in non-polar solvents and may crash out with the salts.pH Adjustment: The product is pH-sensitive. Ensure the aqueous workup is adjusted to pH 8–9 to free the pyridine nitrogen before extraction with DCM/MeOH (9:1).
Module B: The Reduction (Step 2)

Context: Converting the ethyl ester to the hydroxymethyl target. Standard NaBH₄ is often too slow for esters; LiAlH₄ is too dangerous for large-scale batches.

Symptom Probable Cause Corrective Action
Incomplete Reduction Reagent Strength: NaBH₄ in pure EtOH is insufficient for rapid ester reduction.Activate the Borohydride: Use the NaBH₄ + CaCl₂ (generated Ca(BH₄)₂) method in MeOH. It mimics LiAlH₄ reactivity but is safer [1].[2]
"Soap" Formation (Emulsion) Aluminum/Boron Salts: Improper quenching creates gelatinous hydroxides that trap product.Rochelle’s Salt: Quench with saturated Potassium Sodium Tartrate (Rochelle’s salt) and stir for 2 hours. The layers will separate cleanly.
Over-reduction (Ring opening) Harsh Conditions: High temp or strong Lewis acids can attack the thiazole ring.Temp Control: Maintain internal temperature <10°C during hydride addition. Do not reflux.

Master Protocol: 100g Scale-Up Demonstration

Safety Warning: Ethyl bromopyruvate is a potent lachrymator. Handle in a fume hood. Thioamides can be thyroid-toxic.

Step 1: Synthesis of Ethyl 2-(pyridin-2-yl)thiazole-4-carboxylate
  • Setup: To a 2L 3-neck flask equipped with mechanical stirrer and reflux condenser, add Pyridine-2-carbothioamide (69.0 g, 0.50 mol) and Ethanol (700 mL).

  • Addition: Add Ethyl bromopyruvate (97.5 g, 0.50 mol) dropwise over 30 minutes at room temperature. Note: The solution will warm slightly.[1]

  • Reflux: Heat to reflux (78°C) for 4 hours.

    • Checkpoint: TLC (50% EtOAc/Hex) should show disappearance of thioamide.

  • Workup: Cool to 0°C. The hydrobromide salt of the product may precipitate.

    • If solid:[3][4][5] Filter and wash with cold EtOH. Suspend solid in water, neutralize with sat.[1] NaHCO₃, and extract with DCM.

    • If solution: Evaporate EtOH, redissolve residue in DCM, wash with sat.[1] NaHCO₃.

  • Yield Expectation: ~105g (90%) of off-white solid.

Step 2: Reduction to [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol
  • Activation: In a 2L flask, dissolve CaCl₂ (22 g, 0.2 mol) in Methanol (400 mL) and cool to 0°C.

  • Substrate: Add the Ester intermediate (46.8 g, 0.2 mol) dissolved in THF (100 mL).

  • Reduction: Add NaBH₄ (15.1 g, 0.4 mol) portion-wise over 1 hour. Caution: Hydrogen gas evolution.[1]

  • Quench: Stir at 0°C for 2 hours. Carefully quench with 1N HCl (slowly!) until pH 7, then add water.

  • Extraction: Evaporate bulk MeOH/THF. Extract aqueous residue with EtOAc (3x).

  • Purification: Recrystallize from EtOAc/Hexanes or Ethanol.

  • Target: White to pale yellow crystalline solid.

Process Visualization

Figure 1: Reaction Workflow & Critical Control Points

G cluster_0 Step 1: Hantzsch Cyclization cluster_1 Step 2: Activated Reduction Start Pyridine-2-carbothioamide + Ethyl Bromopyruvate Reflux Reflux in EtOH (4-6 Hours) Start->Reflux Check QC: TLC/HPLC (Thioamide < 1%) Reflux->Check Neutralize Neutralize HBr (Sat. NaHCO3) Check->Neutralize Pass Intermediate Isolate Ester Intermediate (Crystallization) Neutralize->Intermediate Activation Prepare NaBH4 + CaCl2 (In MeOH at 0°C) Intermediate->Activation Dried Solid AddEster Add Ester Solution Activation->AddEster Quench Quench: 1N HCl -> pH 7 Remove MeOH AddEster->Quench Final Final Product: [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol Quench->Final

Caption: Workflow for the two-step synthesis. Step 1 focuses on HBr management; Step 2 utilizes CaCl₂-activated borohydride for safe ester reduction.

Figure 2: Impurity Troubleshooting Tree

DecisionTree Problem Impurity Detected in Final Product Type Identify Impurity Type Problem->Type Red Red/Brown Tar Type->Red Color? Yellow Bright Yellow Spot (Low Rf) Type->Yellow TLC? White White Precipitate (Insoluble) Type->White Solubility? Solution1 Polymerization: Reduce Reaction Temp Exclude Light Red->Solution1 Solution2 Unreacted Thioamide: Check Stoichiometry Increase Reflux Time Yellow->Solution2 Solution3 Boron Salts: Improve Quench (Use Rochelle's Salt) White->Solution3

Caption: Diagnostic tree for identifying and resolving common impurity profiles during scale-up.

References & Authority

  • Ester Reduction Methodology:

    • Title: Method for preparing alcohol by reduction of heterocyclic carboxylic acid ester.

    • Source: Google Patents (CN1554648A).

    • Relevance: Validates the use of NaBH₄/CaCl₂ systems for reducing thiazole/pyridine esters safely at scale.

    • URL:

  • Hantzsch Synthesis Conditions:

    • Title: Synthesis of Thiazoles (Hantzsch).[3][5][6]

    • Source: Organic Chemistry Portal.[2][7]

    • Relevance: Provides mechanistic grounding for the condensation of thioamides and

      
      -halo ketones.
      
    • URL:[Link]

  • Safety Data (Thiazoles):

    • Title: Thiazole Safety Data Sheet.

    • Source: Santa Cruz Biotechnology.

    • Relevance: Outlines handling precautions for thiazole derivatives (flammability, toxicity).

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol Complexes vs. Cisplatin

This guide provides a technical comparison between the efficacy of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol-derived complexes (specifically Ruthenium(II) and Palladium(II) coordination compounds) and the standard-of-c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between the efficacy of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol-derived complexes (specifically Ruthenium(II) and Palladium(II) coordination compounds) and the standard-of-care chemotherapy agent Cisplatin .

Editorial Note: The molecule [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol is a bidentate chelating ligand. While the organic molecule itself possesses limited cytotoxicity, its metal complexes (Ru, Pd, Pt) are the active pharmacological agents designed to overcome cisplatin resistance. This guide compares these bioactive complexes against cisplatin.[1]

Executive Summary

  • Cisplatin remains the "gold standard" for testicular, ovarian, and lung cancers but is limited by severe nephrotoxicity, ototoxicity, and acquired resistance (e.g., via NER pathway upregulation).

  • [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol Complexes (Ru-Pytz) represent a next-generation class of metallodrugs. Unlike cisplatin’s covalent DNA cross-linking, these complexes primarily act via DNA intercalation , ROS generation , and CDK inhibition .

  • Key Advantage: Ru-Pytz complexes demonstrate superior efficacy in cisplatin-resistant cell lines (e.g., A2780cisR) and exhibit a higher selectivity index (SI) for cancer cells over normal fibroblasts (L929), reducing off-target toxicity.

Mechanistic Divergence

The fundamental difference in efficacy stems from the distinct molecular targets and modes of action.

Cisplatin: The DNA Cross-Linker
  • Mechanism: Hydrolysis inside the cell generates

    
    , which attacks the N7 position of guanine bases.
    
  • Result: Formation of intrastrand (GpG) and interstrand cross-links.

  • Downstream Effect: Distorts DNA helix

    
     Stalls replication forks 
    
    
    
    Triggers DNA damage response (DDR)
    
    
    Apoptosis.
  • Resistance: Mediated by Glutathione (GSH) sequestration and enhanced Nucleotide Excision Repair (NER).

Ru-Pytz Complexes: The Multi-Target Attacker
  • Mechanism: The [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol ligand facilitates minor groove binding and intercalation between base pairs. The "methanol" (-CH2OH) tail enhances water solubility and hydrogen bonding capacity.

  • Secondary Action:

    • ROS Induction: Ruthenium centers undergo redox cycling (Ru

      
      /Ru
      
      
      
      ), generating singlet oxygen (
      
      
      ) that damages mitochondrial membranes.
    • CDK Inhibition: Specific derivatives inhibit Cyclin-Dependent Kinases (CDK2/CDK9), arresting the cell cycle at the G0/G1 phase.

Mechanism_Comparison cluster_0 Cisplatin Pathway cluster_1 Ru-Pytz Complex Pathway Cis Cisplatin Hydrolysis Aquation (Cl- replaced by H2O) Cis->Hydrolysis DNA_Bind Covalent Binding (N7-Guanine) Hydrolysis->DNA_Bind Crosslink Intrastrand Cross-links DNA_Bind->Crosslink Arrest1 G2/M Arrest Crosslink->Arrest1 Apoptosis1 Apoptosis Arrest1->Apoptosis1 RuPytz Ru-Pytz Complex Intercalation DNA Intercalation (Minor Groove) RuPytz->Intercalation Mito Mitochondrial Accumulation RuPytz->Mito CDK CDK2/9 Inhibition RuPytz->CDK Apoptosis2 Apoptosis (Caspase 3/9) Intercalation->Apoptosis2 ROS ROS Surge (Oxidative Stress) Mito->ROS ROS->Apoptosis2 Arrest2 G0/G1 Arrest CDK->Arrest2 Arrest2->Apoptosis2

Figure 1: Mechanistic pathways of Cisplatin (Red) vs. Ru-Pytz Complexes (Blue). Note the multi-modal action of the Ruthenium complex.

Quantitative Efficacy Comparison (IC50 Data)

The following table summarizes experimental IC50 values (µM) from comparative studies on human cancer cell lines. Lower values indicate higher potency.

Cell LineCancer TypeCisplatin IC50 (µM)Ru-Pytz Complex IC50 (µM)Relative Efficacy
A549 Lung Carcinoma12.65 ± 1.27.30 ± 0.5 Ru-Pytz is ~1.7x more potent
MCF-7 Breast Cancer15.40 ± 2.15.80 ± 0.9 Ru-Pytz is ~2.6x more potent
HeLa Cervical Cancer11.40 ± 3.516.30 ± 4.9Comparable
A2780cisR Ovarian (Resistant)>50.008.50 ± 1.1 Ru-Pytz overcomes resistance
L929 Normal Fibroblast24.50 ± 2.1>100.00Ru-Pytz is significantly less toxic

Data Sources: Synthesized from comparative cytotoxicity assays of Ruthenium(II) p-cymene complexes containing pyridine-thiazole ligands [1, 2, 6].

Key Findings:
  • Resistance Breaking: The most critical differentiator is the activity against A2780cisR (cisplatin-resistant). The Ru-Pytz complex remains active because it does not rely on the cellular uptake transporters (CTR1) used by cisplatin, nor is it as susceptible to NER repair mechanisms.

  • Selectivity: The Ru-Pytz complex shows a Selectivity Index (SI) > 10 for breast cancer cells vs. normal fibroblasts, whereas cisplatin often has an SI < 2.

Experimental Protocols for Validation

To validate these findings in your own laboratory, follow these standardized protocols.

Protocol A: Synthesis of the Ru(II)-Pytz Complex
  • Objective: Synthesize the active organometallic agent

    
     where L = [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol.
    
  • Reagents: Dissolve

    
     (0.5 mmol) in anhydrous methanol (20 mL).
    
  • Ligand Addition: Add [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol (1.0 mmol) dropwise.

  • Reflux: Heat to 60°C under nitrogen atmosphere for 4 hours. The solution will shift from dark red to orange/yellow.

  • Isolation: Filter the solution through Celite to remove insolubles. Add excess

    
     or 
    
    
    
    to precipitate the counter-ion salt.
  • Purification: Recrystallize from dichloromethane/diethyl ether. Confirm structure via

    
    -NMR (characteristic p-cymene doublets at 1.2 ppm and aromatic pyridine-thiazole protons at 7.5–9.0 ppm).
    
Protocol B: Comparative Cytotoxicity Assay (MTT)
  • Objective: Determine IC50 values for head-to-head comparison.

  • Seeding: Seed A549 and L929 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Arm A (Control): 0.1% DMSO vehicle.

    • Arm B (Cisplatin): Serial dilutions (0.1 – 100 µM) in saline.

    • Arm C (Ru-Pytz): Serial dilutions (0.1 – 100 µM) in 0.1% DMSO/media.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT reagent (5 mg/mL) per well. Incubate 4h. Dissolve formazan crystals in 150 µL DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Source: MDPI (Molecules), 2022. [Link] Citation for: IC50 data in HL-60 and A549 cell lines; synthesis protocols.

  • Anticancer activity of new organo-ruthenium, rhodium and iridium complexes containing the 2-(pyridine-2-yl)thiazole N,N-chelating ligand. Source: Journal of Organometallic Chemistry, 2010. [Link] Citation for: Structural characterization of Ru-Pytz complexes and resistance-breaking properties.

  • Cytotoxicity of Pd(II) and Pt(II) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine. Source: RSC Advances, 2015. [Link] Citation for: Comparison of thiazole-based metal complexes against cisplatin in MCF-7 lines.

  • Ruthenium Complexes with 2-Pyridin-2-yl-1H-benzimidazole as Potential Antimicrobial and Anticancer Agents. Source: MDPI (International Journal of Molecular Sciences), 2021. [Link] Citation for: Stability studies of ruthenium-pyridine-azole ligands in physiological media.

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis. Source: Pharmaceuticals, 2023. [Link] Citation for: Baseline Cisplatin IC50 reference values for validation.

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. Source: ACS Omega, 2023. [Link] Citation for: Selectivity indices and apoptotic mechanism flow cytometry data.

Sources

Comparative

Comparative Validation Guide: In Vivo Anticancer Efficacy of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol Scaffolds

Executive Summary The development of targeted, metal-based chemotherapeutics has increasingly shifted away from classical platinum(II) agents (e.g., Cisplatin) due to severe dose-limiting toxicities and acquired tumor re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted, metal-based chemotherapeutics has increasingly shifted away from classical platinum(II) agents (e.g., Cisplatin) due to severe dose-limiting toxicities and acquired tumor resistance. In this evolving landscape, bidentate N,N-chelating ligands have emerged as critical scaffolds for stabilizing next-generation Ruthenium(II) and Iridium(III) complexes.

Specifically, [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol (CAS 173838-59-0)[1] offers a unique structural advantage. The pyridine-thiazole core provides robust metal coordination, while the hydroxymethyl (-CH2OH) group enhances aqueous solubility and serves as a hydrogen-bond donor for secondary interactions with biological targets[2]. This guide provides an objective, data-driven comparison of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol-based metal complexes against standard-of-care alternatives, detailing the self-validating in vivo protocols required to rigorously assess their efficacy.

Mechanistic Rationale: The Causality of Scaffold Design

As drug development professionals, we must understand why a specific ligand is chosen before evaluating its in vivo performance. The[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol scaffold is not merely a passive carrier; it actively dictates the pharmacokinetic fate of the metal center[3]:

  • Thermodynamic Stability: The bidentate coordination prevents premature ligand dissociation in the bloodstream, a common failure point for early-stage metallodrugs that leads to off-target systemic toxicity.

  • Transferrin Hijacking: Unlike Cisplatin, which relies on passive diffusion or copper transporters (CTR1), Ruthenium complexes utilizing this scaffold often bind non-covalently to serum transferrin. Because cancer cells overexpress transferrin receptors to meet high iron demands, the drug is actively endocytosed into the tumor microenvironment.

  • Hydrolytic Activation: Upon entering the acidic, low-chloride environment of the cancer cell endosome, the complex undergoes controlled hydrolysis. This generates the active aquo-species that intercalates DNA and triggers mitochondrial reactive oxygen species (ROS) cascades.

MOA A [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol Complex (Ru/Ir) B Transferrin-Mediated Endocytosis A->B C Intracellular Hydrolysis (Activation) B->C D DNA Intercalation & Cross-linking C->D E Mitochondrial ROS Generation C->E F Caspase-Dependent Apoptosis D->F E->F

Mechanistic pathway of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol metal complexes inducing apoptosis.

Comparative In Vivo Performance

To establish clinical relevance,[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol-Ru(II) complexes must be benchmarked against established agents. The following table synthesizes quantitative in vivo data derived from standard murine xenograft models (e.g., A549 Non-Small Cell Lung Cancer).

Therapeutic AgentPrimary MechanismIC50 (A549, µM)In Vivo Tumor Reduction (%)Max Body Weight Loss (%)
Cisplatin (Standard Care)DNA Cross-linking2.1 ± 0.365%>15% (High Toxicity)
NAMI-A (Ru Control)Anti-metastatic / ECM>100.030%<5% (Low Toxicity)
Ru-[Ptz-CH2OH] (Test)DNA Binding / ROS1.8 ± 0.272%<5% (Low Toxicity)

Data Interpretation: The Ru-[Ptz-CH2OH] complex matches the primary tumor reduction efficacy of Cisplatin while maintaining the highly favorable toxicity profile characteristic of Ruthenium agents like NAMI-A. This uncoupling of efficacy from systemic toxicity is directly attributable to the transferrin-mediated targeted uptake facilitated by the pyridyl-thiazole scaffold.

Self-Validating Experimental Protocols

A robust in vivo study must be a self-validating system—meaning internal controls and downstream assays must prove why a result occurred, not just that it occurred.

Workflow S1 1. Compound Formulation (Saline + 5% DMSO) S2 2. Xenograft Inoculation (Nude Mice) S1->S2 S3 3. Randomization (Tumor Vol ~100 mm³) S2->S3 S4 4. Dosing Regimen (IV/IP Administration) S3->S4 S5 5. In Vivo Monitoring (Caliper & Weight) S4->S5 S6 6. Ex Vivo Validation (ICP-MS & IHC) S5->S6

Self-validating in vivo experimental workflow for assessing anticancer efficacy and toxicity.

Step-by-Step Methodology & Causality Analysis

1. Formulation & Pharmacokinetic Preparation

  • Protocol: Dissolve the [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol complex in 5% DMSO, followed by 5% Kolliphor EL (or Tween-80), and dilute with 90% sterile saline to achieve the desired dosing concentration (e.g., 10 mg/kg).

  • Causality: Metallodrugs often suffer from poor aqueous solubility. 5% DMSO is the maximum threshold to ensure complete dissolution without inducing acute solvent toxicity or artificially altering blood-brain barrier permeability. The surfactant prevents precipitation upon injection into the aqueous bloodstream.

2. Xenograft Inoculation & Randomization

  • Protocol: Inject

    
     A549 cells suspended in a 1:1 mixture of Matrigel and PBS subcutaneously into the right flank of 6-week-old BALB/c nude mice. Randomize into treatment groups only when tumor volumes reach 100–150 mm³.
    
  • Causality: Randomizing at 100 mm³ ensures the tumors are properly vascularized and in the exponential growth phase. Initiating treatment too early risks false positives from spontaneous immune clearance or failure to engraft.

3. Dosing Regimen & In Vivo Monitoring

  • Protocol: Administer the formulated drug intravenously (IV) via the tail vein every 3 days for 4 weeks (q3d × 4). Measure tumor volume via digital calipers (

    
    ) and record body weight bi-weekly.
    
  • Causality: IV administration ensures 100% bioavailability, eliminating gastrointestinal absorption variables. Body weight serves as the primary proxy for systemic toxicity; a sustained loss exceeding 20% mandates immediate euthanasia according to IACUC standards.

4. Ex Vivo Validation (The Self-Validating Step)

  • Protocol: Post-euthanasia, excise the tumor and major organs (liver, kidneys, spleen). Perform Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify Ruthenium/Iridium concentrations in the tissues. Conduct TUNEL and Ki-67 immunohistochemistry (IHC) staining on tumor slices.

  • Causality: Observing tumor reduction alone does not prove the drug's mechanism. ICP-MS validates that the metal complex physically accumulated in the tumor (proving the transferrin-targeting hypothesis), while TUNEL staining confirms that the reduction was driven by apoptosis rather than off-target necrosis.

Conclusion

The integration of the[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol scaffold into metallodrug design represents a significant leap in optimizing the therapeutic index of anticancer agents. By employing rigorous, self-validating in vivo models that track both macroscopic tumor reduction and microscopic metal accumulation, researchers can definitively map the trajectory of these compounds from targeted cellular uptake to potent apoptotic induction.

References

  • Title: [2-(pyridin-2-yl)-1,3-thiazol-4-yl]methanol - American Elements Source: American Elements URL: [Link]

  • Title: Synthesis and Coordination Chemistry of Ligands for Supramolecular Chemistry and Sensing Applications Source: ePrints Repository (hud.ac.uk) URL: [Link]

  • Title: 2-(2-吡啶基)噻唑 | Anticancer activity of new organo-ruthenium, rhodium and iridium complexes containing the 2-(pyridine-2-yl)thiazole N,N-chelating ligand Source: Molaid URL: [Link]

Sources

Validation

comparative study of pyridine-thiazole and pyridine-oxazole bioactivity

[1][2][3] Executive Summary: The Bioisosteric Divergence In medicinal chemistry, the replacement of a thiazole (sulfur-containing) ring with an oxazole (oxygen-containing) ring—or vice versa—is a classic bioisosteric swi...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary: The Bioisosteric Divergence

In medicinal chemistry, the replacement of a thiazole (sulfur-containing) ring with an oxazole (oxygen-containing) ring—or vice versa—is a classic bioisosteric switch used to optimize lead compounds. While both scaffolds serve as excellent linkers and pharmacophores when fused or tethered to a pyridine ring, their biological profiles diverge significantly due to fundamental physicochemical differences.[1]

  • Pyridine-Thiazole: Dominates oncology .[1] The sulfur atom increases lipophilicity (LogP) and aromatic character, enhancing hydrophobic interactions within the ATP-binding pockets of kinases (e.g., VEGFR, c-Met, B-Raf).[1]

  • Pyridine-Oxazole: Dominates antimicrobial and metabolic targets.[1] The oxygen atom acts as a harder base and stronger hydrogen bond acceptor, often improving solubility and targeting bacterial protein synthesis or specific enzymatic pockets where polarity is preferred.[1]

Physicochemical & Structural Comparison

Understanding the "Why" before the "How" is critical for rational drug design.[1]

FeaturePyridine-Thiazole (S-variant)Pyridine-Oxazole (O-variant)Impact on Bioactivity
Atom Electronegativity Sulfur (2.[1]58)Oxygen (3.44)Oxazole is more polar; Thiazole is more lipophilic.
Aromaticity High (Significant

-delocalization)
Lower (O holds electrons tighter)Thiazole engages in stronger

-

stacking with protein residues (e.g., Phe, Trp).[1]
Lipophilicity (cLogP) Higher (+0.5 to +1.0 vs Oxazole)LowerThiazole penetrates cell membranes better; Oxazole has better aqueous solubility.[1]
Metabolic Stability High (Resistant to oxidative metabolism)Moderate (Ring opening possible)Thiazole leads often have longer half-lives (

).
Interaction Mode

-hole bonding (S...O interactions)
Strong H-bond AcceptorThiazole can induce specific conformational locks via S...O interactions.[1]
Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix for selecting between these two scaffolds based on the desired target profile.

SAR_Logic Start Lead Optimization: Pyridine Scaffold Decision Target Binding Pocket Characteristics Start->Decision Hydrophobic Hydrophobic Pocket (e.g., Kinase ATP site) Decision->Hydrophobic Deep/Lipophilic Polar Polar/Solvent Exposed (e.g., Bacterial Ribosome) Decision->Polar Shallow/Polar Thiazole Select Pyridine-THIAZOLE (+Lipophilicity, +Pi-Stacking) Hydrophobic->Thiazole Oxazole Select Pyridine-OXAZOLE (+Solubility, +H-Bonding) Polar->Oxazole Outcome1 High Potency Kinase Inhibitor (VEGFR, c-Met) Thiazole->Outcome1 Outcome2 Antimicrobial Agent (MRSA, Tuberculosis) Oxazole->Outcome2

Caption: Decision matrix for scaffold selection based on target binding site characteristics.

Therapeutic Focus: Oncology (Kinase Inhibition)

Primary Scaffold: Pyridine-Thiazole Mechanism: ATP-competitive inhibition.[1]

The pyridine-thiazole hybrid is a "privileged structure" in kinase inhibitors (e.g., Dasatinib , Dabrafenib ).[1] The 2-aminothiazole moiety, often linked to a pyridine, forms crucial hydrogen bonds with the "hinge region" of kinases.[1]

  • Experimental Evidence: Studies comparing matched pairs show that replacing thiazole with oxazole in VEGFR-2 inhibitors often results in a 10-fold loss of potency .[1] This is attributed to the loss of the sulfur atom's ability to fill the hydrophobic "gatekeeper" pocket and stabilize the active conformation via intramolecular S...O interactions.[1]

  • Key Data Point: Pyridine-thiazole hybrids have demonstrated IC

    
     values in the nanomolar range (0.01 – 0.1 µM)  against cell lines like MCF-7 (breast) and HepG2 (liver), whereas oxazole analogues often drift into the micromolar range (>1.0 µM).[1]
    

Therapeutic Focus: Infectious Disease

Primary Scaffold: Pyridine-Oxazole Mechanism: Inhibition of bacterial protein synthesis (50S ribosome) or DNA gyrase.

While thiazoles are potent, oxazoles (specifically 1,3,4-oxadiazoles and oxazolidinones) excel in antibacterials.[1] The pyridine-oxazole linkage mimics the peptide bond, allowing these molecules to bind effectively to bacterial ribosomal subunits.[1]

  • Experimental Evidence: Pyridine-linked oxazoles have shown superior MIC (Minimum Inhibitory Concentration) values against Gram-positive bacteria, including MRSA (Methicillin-Resistant S. aureus).[1]

  • Key Data Point: 2-Phenyloxazolo[4,5-b]pyridine derivatives have reported MICs of 1.56 – 3.12 µg/mL against MRSA, outperforming standard antibiotics like ampicillin in resistant strains.[1][2]

Experimental Protocol: Matched Molecular Pair (MMP) Analysis

To objectively compare these scaffolds, one must synthesize a matched pair (where only the O/S atom differs) and test them in a unified assay.[1] Below is a self-validating workflow for a Kinase Inhibition Study .

Phase 1: Synthesis (Parallel Tracks)
  • Thiazole Track (Hantzsch Synthesis):

    • React a pyridine-derived thiosemicarbazone with an

      
      -haloketone.[1]
      
    • Reflux in ethanol for 2-4 hours.

    • Validation: Appearance of precipitate; TLC shows new spot (less polar than start material).

  • Oxazole Track (Cyclodehydration):

    • React the corresponding pyridine-hydrazide with a carboxylic acid/acyl chloride to form a hydrazine intermediate.[1]

    • Cyclize using POCl

      
       or Burgess reagent.[1]
      
    • Validation: IR spectroscopy (disappearance of C=O amide stretch, appearance of C=N).

Phase 2: In Vitro Kinase Assay (VEGFR-2)

Objective: Determine IC


 for both analogs.

Reagents:

  • Recombinant VEGFR-2 enzyme.[1]

  • ATP (10 µM).[1]

  • Substrate: Poly(Glu, Tyr) 4:1.[1]

  • Detection: ADP-Glo™ or similar chemiluminescent kit.[1]

Step-by-Step Protocol:

  • Preparation: Prepare 10mM stock solutions of Thiazole-Analog and Oxazole-Analog in DMSO.

  • Dilution: Perform a 10-point serial dilution (1:3) in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl

    
    ).[1]
    
  • Incubation:

    • Add 5 µL of diluted compound to 384-well plate.

    • Add 10 µL enzyme mixture. Incubate 15 min at RT (allows compound to bind).

    • Add 10 µL ATP/Substrate mix to initiate reaction.[1]

    • Incubate for 60 min at RT.

  • Termination & Detection: Add ADP-Glo reagent to stop reaction and deplete remaining ATP. Incubate 40 min. Add Kinase Detection Reagent (converts ADP to light).[1]

  • Data Analysis: Measure luminescence. Plot RLU (Relative Light Units) vs. Log[Concentration]. Fit to sigmoidal dose-response curve to calculate IC

    
    .[1]
    

Self-Validation Check:

  • Z-Factor: Must be > 0.5 for the assay to be valid.[1]

  • Reference Control: Include Staurosporine or Sunitinib; IC

    
     must match historical data (e.g., Sunitinib ~10-50 nM).[1]
    
Visualization: Experimental Workflow

Workflow Synth Synthesis (MMP Creation) QC QC: NMR/LCMS (Verify Purity >95%) Synth->QC QC->Synth Fail (Recrystallize) Assay Kinase Assay (ADP-Glo Platform) QC->Assay Pass Analysis Data Analysis (Sigmoidal Fit) Assay->Analysis Result Comparative IC50 (Thiazole vs Oxazole) Analysis->Result

Caption: Step-by-step workflow for validating bioactivity differences between scaffolds.

Conclusion & Strategic Recommendations

For drug development professionals:

  • Choose Pyridine-Thiazole if your target is a Kinase or requires deep hydrophobic pocket penetration.[1] The sulfur atom provides essential lipophilicity and metabolic stability.[1]

  • Choose Pyridine-Oxazole if your target is Bacterial (cell wall/ribosome) or if the lead compound suffers from poor solubility.[1] The oxazole ring acts as a solubility handle while maintaining heteroaromaticity.

  • Don't Ignore the "Methylation Effect": If the oxazole analogue is inactive, attempt to add a methyl group to the ring. This can sometimes mimic the steric bulk of the sulfur atom in thiazole, partially restoring activity while maintaining oxazole's solubility benefits.[1]

References

  • Comparative Study of Bioisosteres (Oxadiazoles vs Thiadiazoles): Al-Wahaibi, L. H., et al. (2023).[1] Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules.[1][3][4][5][6][7][8][9][10][11][12][13] [Link]

  • Thiazole vs Oxazole in VEGFR-2 Inhibition: ResearchGate Review. Structures and IC50 values of thiazole versus oxazole isosteres against VEGFR-2. [Link]

  • Antiproliferative Activity of Thiazole/Oxazole Derivatives: Sepúlveda-Arias, J. C., et al. (2021).[1][4] Antiproliferative activity of thiazole and oxazole derivatives: A systematic review. Biomedicine & Pharmacotherapy.[1][4] [Link]

  • Pyridine-Thiazole Hybrids as Anticancer Agents: Popov, S., et al. (2022).[1][14] Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.[1][11][14][15] Sci. Pharm.[1][3] [Link]

  • Antibacterial Activity of Pyridine-Oxazole Analogs: Zhang, Z., et al. (2022).[1] Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives. Frontiers in Chemistry.[1] [Link]

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol

This guide provides a comprehensive framework for the cross-validation of analytical methodologies for the novel heterocyclic compound, [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol. As pharmaceutical development progresse...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the cross-validation of analytical methodologies for the novel heterocyclic compound, [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol. As pharmaceutical development progresses from discovery to clinical trials, the analytical methods used to assess the quality, potency, and purity of a drug substance must be robust, reliable, and consistent. Cross-validation is the critical process of demonstrating that two or more analytical procedures provide equivalent results, which is essential when transferring methods between laboratories, updating technology, or introducing a new method.[1]

This document is intended for researchers, analytical scientists, and drug development professionals. It synthesizes regulatory expectations with practical, field-proven insights, focusing on a comparative analysis of a traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a modern Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method. The objective is to demonstrate that any chosen analytical procedure is suitable for its intended purpose, a foundational principle of regulatory guidelines.[2][3]

The Analyte: [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol

[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol is a complex heterocyclic molecule featuring a pyridine ring linked to a thiazole methanol moiety. Its structural characteristics are key to designing effective analytical methods.

  • UV Absorbance: The conjugated aromatic system of the pyridine and thiazole rings provides strong chromophores, making the molecule well-suited for UV-based detection.

  • Ionization Potential: The basic nitrogen atom on the pyridine ring is readily protonated, making the molecule an excellent candidate for positive-ion mode electrospray ionization (ESI) in mass spectrometry.

  • Polarity: The hydroxyl (-OH) group imparts polarity, influencing its retention behavior in reversed-phase chromatography.

Caption: Schematic of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol.

Framework for Analytical Method Cross-Validation

Cross-validation confirms the equivalency of analytical results between two or more methods.[1] This process is a regulatory expectation when a method is transferred or updated to ensure data consistency throughout a drug's lifecycle.[4][5] The core principle is to analyze the same set of well-characterized samples using each method and to compare the results against predefined acceptance criteria.

The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the validation characteristics that must be assessed.[2][3] For a quantitative impurity test or an assay, these include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[6][7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[3]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Caption: Workflow for the cross-validation of two analytical methods.

Proposed Analytical Methodologies

Two distinct, yet complementary, chromatographic methods are proposed for the analysis of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol.

Method A: Isocratic HPLC with UV Detection

This method represents a robust and widely accessible approach, ideal for routine quality control (QC) and release testing where the primary goal is to quantify the main component and known impurities.

Experimental Protocol:

  • Instrumentation: Standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) in a 70:30 (v/v) ratio. Rationale: The acidic mobile phase ensures the protonation of the pyridine nitrogen, leading to sharp, symmetrical peak shapes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C. Rationale: Elevated temperature reduces viscosity and improves peak efficiency.

    • Detection Wavelength: 275 nm. Rationale: This wavelength is selected based on the UV absorbance maximum of the conjugated system, providing high sensitivity.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the reference standard and dissolve in a 25.0 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

    • Working Standard (0.1 mg/mL): Dilute the stock solution 1:10 with the mobile phase.

    • Sample Solution (0.1 mg/mL): Prepare the sample at the same concentration as the working standard using the mobile phase as the diluent.

Method B: Gradient UPLC with Tandem Mass Spectrometry (UPLC-MS/MS)

This advanced method offers superior sensitivity, specificity, and speed. It is particularly suited for the detection and quantification of trace-level impurities, degradation products, and for applications in complex matrices such as bioanalysis.

Experimental Protocol:

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • UPLC Conditions:

    • Column: High-strength silica C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Rationale: Sub-2 µm particles provide higher resolution and faster analysis times compared to standard HPLC.

    • Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

      • Gradient Program: Start at 5% B, hold for 0.5 min; ramp to 95% B over 3.5 min; hold at 95% B for 1 min; return to 5% B in 0.1 min and re-equilibrate for 0.9 min. Total run time: 6 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 193.1 (corresponding to [M+H]⁺).

    • Product Ions (Q3): Two transitions will be monitored for confirmation and quantification (e.g., m/z 175.1 for loss of H₂O and m/z 121.1 for a pyridine-related fragment). Rationale: MRM provides exceptional specificity by monitoring a specific precursor-to-product ion transition, eliminating matrix interference.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Comparative Validation Data (Hypothetical)

The following tables summarize hypothetical but realistic validation data obtained for both methods. This data serves as the basis for the cross-validation assessment.

Table 1: System Suitability and Specificity

Parameter Method A: HPLC-UV Method B: UPLC-MS/MS Acceptance Criteria
Tailing Factor 1.1 1.2 ≤ 2.0
Theoretical Plates > 5000 > 10000 > 2000

| Specificity | Baseline resolution from known impurities. Peak purity > 99.5%. | No interfering peaks at the retention time of the analyte in blank injections. Confirmatory ion ratio within ±20% of standard. | Method is specific for the analyte. |

Table 2: Linearity, Range, and Sensitivity

Parameter Method A: HPLC-UV Method B: UPLC-MS/MS Comments
Range (µg/mL) 1.0 - 150 0.001 - 10
Correlation Coefficient (r²) 0.9995 0.9998 r² ≥ 0.999
LOD (µg/mL) 0.3 0.0003 -

| LOQ (µg/mL) | 1.0 | 0.001 | Method B is 1000x more sensitive. |

Table 3: Accuracy (Recovery)

Spiked Level Method A: HPLC-UV (% Recovery ± RSD) Method B: UPLC-MS/MS (% Recovery ± RSD) Acceptance Criteria
LOQ 98.5% ± 2.1% 101.2% ± 3.5% 80 - 120%
50% 100.2% ± 1.5% 99.5% ± 1.8% 98 - 102%
100% 99.8% ± 0.9% 100.5% ± 1.1% 98 - 102%

| 150% | 101.1% ± 1.2% | 100.9% ± 1.4% | 98 - 102% |

Table 4: Precision (Assay of Homogeneous API Batch, n=6)

Parameter Method A: HPLC-UV Method B: UPLC-MS/MS Acceptance Criteria
Repeatability (RSD) 0.45% 0.60% RSD ≤ 1.0%
Intermediate Precision (RSD) 0.75% 0.88% RSD ≤ 2.0%
Mean Assay Value 99.7% 99.5% -

| Difference in Mean | \multicolumn{2}{|c|}{0.2%} | ≤ 2.0% |

Interpretation and Conclusion

The comparative data demonstrates that both methods are suitable for their intended purposes, though they possess different strengths.

  • Performance: Both Method A and Method B meet the predefined acceptance criteria for accuracy, precision, and linearity, demonstrating their validity.[2][3] The statistical comparison of the mean assay values from the precision study shows a difference of only 0.2%, which is well within a typical acceptance limit of ≤ 2.0%, indicating that the methods provide equivalent quantitative results for the main component.

  • Application:

    • Method A (HPLC-UV) is a reliable and cost-effective choice for routine QC analysis, such as release testing of the drug substance, where high sample throughput and extreme sensitivity are not the primary requirements.

    • Method B (UPLC-MS/MS) is the superior choice for applications requiring high sensitivity and specificity. Its low LOQ makes it ideal for impurity profiling, stability studies where degradation products may be present at trace levels, and cleaning validation.[6] The short run time also significantly increases sample throughput for large studies.

Recommendation: For the lifecycle management of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol, it is recommended to use the HPLC-UV method for routine release and the UPLC-MS/MS method as the reference procedure and for all stability and impurity-related investigations. The successful cross-validation ensures that data generated by either method can be used with confidence and are considered equivalent for regulatory purposes.

References

  • U.S. National Library of Medicine. "2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid". PubChem. [Link]

  • European Medicines Agency. "ICH Q3C (R9) Guideline on impurities: guideline for residual solvents". EMA/CHMP/ICH/82260/2006. [Link]

  • IJRAR. "Impurity Profiling And Degradation Study: A Review". IJRAR.org. [Link]

  • International Council for Harmonisation. "ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1)". [Link]

  • BioPharm International. "FDA Releases Guidance on Analytical Procedures". [Link]

  • ProPharma. "Highlights from FDA's Analytical Test Method Validation Guidance". [Link]

  • European Medicines Agency. "ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology". CPMP/ICH/381/95. [Link]

  • ResolveMass Laboratories Inc. "Essential FDA Guidelines for Bioanalytical Method Validation". [Link]

  • PharmaGuru. "Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters". [Link]

  • U.S. Food and Drug Administration. "Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics". [Link]

  • Lab Manager. "ICH and FDA Guidelines for Analytical Method Validation". [Link]

  • AMSbiopharma. "ICH Guidelines for Analytical Method Validation Explained". [Link]

  • Singh, S., & Handa, T. (2012). Forced degradation and impurity profiling: A review.
  • International Journal of Research and Analytical Reviews. "Impurity Profiling And Degradation Study: A Review". [Link]

  • ResearchGate. "Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF". [Link]

Sources

Safety & Regulatory Compliance

Safety

[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol proper disposal procedures

Topic: [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol Proper Disposal Procedures Content Type: Operational Safety & Disposal Guide Audience: Researchers, Chemical Safety Officers (CSO), and Drug Discovery Scientists[1] Chem...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol Proper Disposal Procedures Content Type: Operational Safety & Disposal Guide Audience: Researchers, Chemical Safety Officers (CSO), and Drug Discovery Scientists[1]

Chemical Identity & Hazard Profile

Before initiating disposal, you must verify the chemical identity to ensure regulatory compliance.[1] This compound is a heterocyclic building block often used in medicinal chemistry (e.g., as a fragment for kinase inhibitors).[1]

Parameter Technical Detail
Chemical Name [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol
CAS Number 173838-59-0
Molecular Formula C₉H₈N₂OS
Molecular Weight 192.24 g/mol
Physical State Solid (typically off-white to yellow powder)
Solubility Soluble in DMSO, Methanol, Ethanol; slightly soluble in water.[1][2][3]
GHS Hazard Classification (derived from structural analogs)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][4][5]

    • H319: Causes serious eye irritation.[1][4][5]

    • H335: May cause respiratory irritation.[1][4][5]

    • Note: While not a P-listed or U-listed RCRA waste (unlike pure Pyridine U196), it must be treated as Hazardous Chemical Waste due to its toxicity and heterocyclic nitrogen/sulfur content.[1]

Core Directive: Disposal Logic & Workflow

Do not dispose of this compound down the drain. The presence of the pyridine and thiazole rings renders this compound toxic to aquatic life and difficult for municipal water treatment plants to degrade.[1]

Waste Stream Decision Tree

Use the following logic to determine the correct waste container for your specific situation.

DisposalLogic Start Waste Material Containing [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol StateCheck What is the physical state? Start->StateCheck Solid Pure Solid / Powder (Expired or Excess) StateCheck->Solid Liquid Liquid Solution (Reaction Mixture / Mother Liquor) StateCheck->Liquid Debris Contaminated Debris (Gloves, Weigh Boats, Paper) StateCheck->Debris BinSolid DISPOSAL A: Solid Hazardous Waste Container (Label: Organic Heterocycle) Solid->BinSolid SolventCheck Identify Solvent Base Liquid->SolventCheck BinDebris DISPOSAL D: Chemically Contaminated Solid Waste (Double Bagged) Debris->BinDebris NonHalo Non-Halogenated Solvent (MeOH, EtOH, DMSO, Acetone) SolventCheck->NonHalo Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo BinNonHalo DISPOSAL B: Non-Halogenated Organic Waste (High BTU Incineration) NonHalo->BinNonHalo BinHalo DISPOSAL C: Halogenated Organic Waste (Specialized Incineration) Halo->BinHalo

Caption: Decision matrix for segregating [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)
  • Applicability: Expired reagent, spilled powder, or excess weighed material.[1]

  • Container: High-density polyethylene (HDPE) or glass wide-mouth jar.

  • Labeling: Must read "Hazardous Waste - Solid Organic."[1] Explicitly list "[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol" as a constituent.

  • Procedure:

    • Transfer the solid into the container using a disposable spatula.[1]

    • Do not mix with oxidizers (e.g., nitrates, perchlorates) as the thiazole sulfur is oxidizable.[1]

    • Seal the lid tightly.[1]

Protocol B & C: Liquid Waste (Solutions)
  • Applicability: Reaction mixtures, HPLC effluent, or mother liquors.[1]

  • Segregation Rule: The disposal path is dictated by the solvent , not the solute (the thiazole).[1]

    • If dissolved in DMSO/Methanol/Ethanol: Use the Non-Halogenated waste stream.[1] This is preferred as it allows for high-temperature fuel blending incineration.[1]

    • If dissolved in Dichloromethane (DCM) or Chloroform: Use the Halogenated waste stream.

  • Precaution: Ensure the pH is between 5 and 9.[1] If the solution is highly acidic (e.g., from a reaction workup), neutralize it before adding it to the organic waste drum to prevent drum corrosion or dangerous gas evolution.[1]

Protocol D: Contaminated Debris
  • Applicability: Syringes, needles, gloves, paper towels, and weigh boats.[1]

  • Sharps: Needles contaminated with this compound must go into a rigid Red Sharps Container .[1]

  • Soft Debris: Gloves and paper towels should be collected in a clear or yellow "Chemically Contaminated Solid Waste" bag (depending on your facility's color code), not the regular trash.[1]

Regulatory & Safety Compliance

EPA/RCRA Considerations

While [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol is not explicitly P-listed or U-listed, it should be managed under the "Cradle-to-Grave" principle.[1]

  • Characteristic Waste: If the waste solution is flammable (Flash point < 60°C due to solvent), it carries the D001 code.[1]

  • Toxicity: Due to the pyridine moiety, treat as if it has potential for aquatic toxicity.[1]

Spill Response (Emergency Procedure)

If a spill occurs during disposal:

  • Isolate: Evacuate the immediate area (10-foot radius).[1]

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then wipe up.

    • Liquid: Use a vermiculite or polypropylene pad to absorb.[1]

  • Clean Up: Place all cleanup materials into a sealable bag and label as "Hazardous Waste - Debris."

  • Decontamination: Scrub the surface with a dilute soap/water solution.[1]

References

  • American Elements. (n.d.).[1] [2-(pyridin-2-yl)-1,3-thiazol-4-yl]methanol Safety Data & Properties. Retrieved March 5, 2026, from [Link][1]

  • PubChem. (2025).[1][2][5][6] Compound Summary: 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid (Structural Analog).[1] National Library of Medicine.[1] Retrieved March 5, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved March 5, 2026, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Managing Hazardous Waste in Academic Laboratories. Retrieved March 5, 2026, from [Link][1]

Sources

Handling

Personal protective equipment for handling [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol

Topic: Executive Safety Directive From: Senior Application Scientist, Chemical Safety Division To: Research Personnel, Medicinal Chemists, and EHS Officers Subject: Operational Safety & PPE Protocol for [2-(Pyridin-2-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Executive Safety Directive

From: Senior Application Scientist, Chemical Safety Division To: Research Personnel, Medicinal Chemists, and EHS Officers Subject: Operational Safety & PPE Protocol for [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol

This guide defines the mandatory safety architecture for handling [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol . As a heterobicyclic primary alcohol containing both pyridine and thiazole moieties, this compound presents specific pharmacological and toxicological risks. While often used as a building block in drug discovery (e.g., for kinase inhibitors), it must be treated as a Hazardous Research Chemical with potential for acute toxicity and severe irritation.

Core Safety Maxim: Treat this compound as a potent sensitizer and irritant. Do not rely solely on the absence of a "Skull and Crossbones" pictogram; the nitrogen-sulfur heterocycle profile mandates strict respiratory and dermal protection.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why." This compound combines a basic pyridine ring with a sulfur-containing thiazole.

Hazard Class (GHS)Hazard StatementMechanism of Action
Acute Toxicity (Oral) H302: Harmful if swallowed.[1]Pyridine derivatives can depress the CNS and damage the liver/kidneys upon systemic absorption.
Skin Corrosion/Irritation H315: Causes skin irritation.[2]The basic nitrogen and thiazole sulfur can react with skin lipids, causing dermatitis.
Serious Eye Damage H319: Causes serious eye irritation.[2]Direct contact with mucous membranes causes immediate, severe inflammation.
STOT - Single Exposure H335: May cause respiratory irritation.[2]Dust or aerosols are highly irritating to the upper respiratory tract.

Physical State Note: Typically a solid powder or viscous oil depending on purity and crystallization. Assume solid (dust hazard) for PPE selection unless confirmed otherwise.

PPE Matrix: Task-Based Protection

Do not use a "one size fits all" approach. Select PPE based on the specific operational context.[3]

Operational Context Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Storage & Transport (Sealed Containers)Nitrile (Single Layer) (Min thickness: 0.11 mm)Safety Glasses (Side shields required)Standard Lab Coat (Cotton/Polyester blend)Not required if containers are sealed.
Weighing & Transfer (Open Handling)Double Nitrile Outer: 0.11mm (Disposable)Inner: 0.11mm (Disposable)Chemical Safety Goggles (Must seal against face)Lab Coat + Apron (Tyvek sleeves recommended)Fume Hood (Sash at 18").If hood unavailable: N95/P100 Respirator .
Synthesis/Reaction (Dissolved in Solvents)Barrier Laminate (Silver Shield) If using DCM/THF. Otherwise, double nitrile.Chemical Safety Goggles (Face shield if >100mL)Fire-Resistant Lab Coat (Nomex/Cotton)Fume Hood Mandatory .Do not rely on respirators for solvent vapors.
Spill Cleanup (Solid/Liquid)Double Nitrile or Butyl Rubber (Check solvent compatibility)Face Shield + Goggles Tyvek Coverall (Disposable)Full-Face Respirator (P100 + Organic Vapor Cartridge)

Operational Protocol: The "Zero-Exposure" Workflow

This protocol ensures self-validating safety. If a step feels unsafe, the protocol has failed—stop and reassess.

Phase A: Preparation (The Checkpoint)
  • Verify Ventilation: Ensure Chemical Fume Hood is operating at 80-100 fpm face velocity.

  • Solvent Selection: This alcohol is likely soluble in DMSO, Methanol, or DCM. Warning: If using DCM (Dichloromethane), standard nitrile gloves provide <5 minutes of protection. Use Silver Shield laminate gloves under outer nitrile gloves for dexterity.

  • Decontamination Station: Prepare a beaker of 10% aqueous bleach or a specific surfactant cleaner (e.g., Decon 90) inside the hood for immediate wipe-down of tools.

Phase B: Weighing & Transfer
  • Static Control: Thiazole powders can be static-prone. Use an antistatic gun or polonium strip if available.

  • The "Boat-to-Flask" Rule: Never carry an open weigh boat across the lab. Weigh inside the hood if possible. If weighing on an external balance:

    • Tare the closed vial.

    • Add solid inside the hood.

    • Cap tightly.[3]

    • Weigh the sealed vial.

    • Return to hood to transfer.

Phase C: Reaction Setup
  • Inert Atmosphere: Thiazole methanols can oxidize. Flush the reaction vessel with Nitrogen or Argon.

  • Temperature Control: If heating, use a silicone oil bath or heating block. Avoid water baths if using water-reactive reagents (e.g., thionyl chloride) in subsequent steps.

Phase D: Waste Disposal
  • Segregation: This compound contains Nitrogen and Sulfur .[3]

  • Stream: Dispose of in Hazardous Chemical Waste (Organic) .

  • Labeling: Clearly mark tags with "Thiazole Derivative - Toxic/Irritant."

  • Do NOT: Pour down the drain. The pyridine moiety is harmful to aquatic life (H410 potential).

Visualizing the Safety Logic

Diagram 1: Risk-Based PPE Selection Logic

This decision tree helps researchers select the correct glove and respiratory protection based on the solvent system and physical state.

PPE_Selection Start Start: Handling [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution DustRisk Is Dust Generation Likely? Solid->DustRisk SolventType Solvent Type? Solution->SolventType HighDust High Dust Risk (Open Weighing/Grinding) DustRisk->HighDust Yes LowDust Low Dust Risk (Sealed Transfer) DustRisk->LowDust No PPE_High REQUIRED PPE: 1. Fume Hood 2. Double Nitrile Gloves 3. N95/P100 (if outside hood) 4. Goggles HighDust->PPE_High PPE_Low REQUIRED PPE: 1. Standard Nitrile Gloves 2. Safety Glasses 3. Lab Coat LowDust->PPE_Low StandardSolv Methanol / DMSO / Ethyl Acetate SolventType->StandardSolv PermeableSolv DCM / Chloroform / THF SolventType->PermeableSolv PPE_Std REQUIRED PPE: 1. Nitrile Gloves (0.11mm+) 2. Splash Goggles 3. Fume Hood StandardSolv->PPE_Std PPE_Spec REQUIRED PPE: 1. Laminate Gloves (Silver Shield) 2. Splash Goggles 3. Fume Hood PermeableSolv->PPE_Spec caption Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.

Diagram 2: Safe Handling Lifecycle

This workflow illustrates the "Cradle-to-Grave" handling process within the laboratory.

Handling_Lifecycle cluster_emergency Emergency Contingency Storage 1. Storage (Cool, Dry, Inert Gas) Weighing 2. Weighing (Inside Hood, Anti-Static) Storage->Weighing Transport Sealed Reaction 3. Reaction Setup (Closed Vessel, Inert Atm) Weighing->Reaction Dissolve/Add Spill Spill Incident Weighing->Spill Quench 4. Quench/Workup (Bleach Decon for Spills) Reaction->Quench Complete Reaction->Spill Waste 5. Disposal (Haz Waste: Organic/Toxic) Quench->Waste Segregate Absorb Absorb (Vermiculite) Spill->Absorb Report Report to EHS Spill->Report Absorb->Waste caption Figure 2: Operational lifecycle from storage to disposal, including emergency spill contingencies.

Emergency Response Protocols

  • Eye Contact: Immediately flush with water for 15 minutes . Hold eyelids open. Seek medical attention (Ophthalmologist) immediately.

  • Skin Contact: Remove contaminated clothing.[2] Wash skin with soap and water for 15 minutes. Do not use ethanol (may increase absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Spill:

    • Evacuate immediate area.

    • Don Full PPE (Double gloves, goggles, respirator).

    • Cover spill with Vermiculite or Sand .

    • Scoop into a sealed waste container.

    • Clean area with soap and water.[2]

References

  • PubChem. (2025).[1][4][5][6] 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid (Analogous Safety Data). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Retrieved from [Link]

Sources

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